1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone
Description
Properties
IUPAC Name |
1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClF3O/c9-6-3-4(10)1-2-5(6)7(14)8(11,12)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKFWQATIYZKFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201228407 | |
| Record name | 1-(2-Bromo-4-chlorophenyl)-2,2,2-trifluoroethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201228407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1033805-23-0 | |
| Record name | 1-(2-Bromo-4-chlorophenyl)-2,2,2-trifluoroethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1033805-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Bromo-4-chlorophenyl)-2,2,2-trifluoroethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201228407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-BROMO-4-CHLOROPHENYL)-2,2,2-TRIFLUOROETHANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone (CAS No. 1033805-23-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone, a halogenated trifluoroacetophenone derivative, is a key building block in modern medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group (-CF3) into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This guide provides an in-depth overview of its synthesis, physicochemical properties, reactivity, and applications, with a focus on providing actionable insights for laboratory and development settings.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation.
| Property | Value | Source |
| CAS Number | 1033805-23-0 | [3] |
| Molecular Formula | C₈H₃BrClF₃O | [3] |
| Molecular Weight | 287.46 g/mol | [3] |
| Appearance | White to off-white solid | Inferred from similar compounds |
| Purity | ≥95% (typical) | [3] |
| Storage | Store at 2-8°C under an inert atmosphere (e.g., Argon) | [3] |
| Solubility | Soluble in common organic solvents such as THF, ether, and dichloromethane. | General chemical knowledge |
| Moisture Sensitivity | Moisture sensitive | [3] |
Synthesis Methodologies
The synthesis of this compound can be approached through several established synthetic routes. The choice of method often depends on the availability of starting materials, scale, and desired purity.
Methodology 1: Grignard Reaction
This is a widely employed method for the formation of ketones. The reaction involves the nucleophilic addition of a Grignard reagent, formed from a suitable aryl halide, to a trifluoroacetylating agent.
Caption: Grignard reaction workflow for the synthesis of the target compound.
-
Grignard Reagent Preparation:
-
To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, place a solution of 1,2-dibromo-4-chlorobenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Add a small portion of the aryl bromide solution to the magnesium turnings. The reaction is initiated, as indicated by a gentle reflux.
-
Slowly add the remaining aryl bromide solution to maintain a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Acylation Reaction:
-
Cool the Grignard reagent solution to 0°C in an ice bath.
-
Slowly add a solution of ethyl trifluoroacetate (1.1 equivalents) in anhydrous THF via the dropping funnel, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Methodology 2: Friedel-Crafts Acylation
Friedel-Crafts acylation is another classical method for synthesizing aryl ketones. This reaction typically involves the use of a Lewis acid catalyst to acylate an aromatic ring.
Caption: Friedel-Crafts acylation workflow for the synthesis of the target compound.
-
Reaction Setup:
-
To a flame-dried, round-bottom flask under a nitrogen atmosphere, add 1-bromo-3-chlorobenzene (1.0 equivalent) and a suitable solvent such as dichloromethane.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) (1.2 equivalents), in portions.
-
-
Acylation:
-
Add trifluoroacetic anhydride (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours, or until completion as monitored by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Reactivity and Applications in Drug Discovery
The chemical structure of this compound, featuring a trifluoromethyl ketone and a di-substituted phenyl ring, makes it a versatile intermediate in the synthesis of complex pharmaceutical agents. The trifluoromethyl group often imparts desirable properties such as increased metabolic stability and enhanced binding affinity to drug candidates.[1][2]
The ketone functionality can be readily converted into other functional groups. For instance, it can undergo reduction to form the corresponding alcohol, which can then be used in further synthetic transformations. The aromatic bromine atom provides a handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of diverse substituents.
This compound and its derivatives are valuable precursors for the synthesis of various biologically active molecules, including enzyme inhibitors and receptor modulators.[1]
Analytical Characterization
Ensuring the purity and identity of this compound is crucial for its use in research and development. A combination of spectroscopic and chromatographic techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation.
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically between 7.0 and 8.0 ppm) corresponding to the three protons on the phenyl ring. The splitting pattern of these signals will be indicative of their relative positions.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon (around 180-190 ppm), the trifluoromethyl carbon (a quartet due to coupling with fluorine), and the aromatic carbons.
-
¹⁹F NMR: The fluorine NMR spectrum will exhibit a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Due to the presence of bromine and chlorine, the mass spectrum will show a characteristic isotopic pattern.
-
Molecular Ion Peak (M+): The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a complex isotopic cluster for the molecular ion peak.[4][5] The most abundant peaks will be at m/z values corresponding to the combinations of the most abundant isotopes (⁷⁹Br and ³⁵Cl).
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for assessing the purity of the compound.
| Parameter | Value |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A mixture of acetonitrile and water (e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
This method can be adapted and optimized for specific purity assessments and quantitative analyses.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. As it is moisture-sensitive, it should be stored under an inert atmosphere.[3] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique combination of functional groups provides multiple avenues for synthetic transformations, while the presence of the trifluoromethyl group can confer beneficial properties to the final products. A thorough understanding of its synthesis, properties, and analytical characterization, as detailed in this guide, is essential for its effective and safe utilization in research and development.
References
- The Role of Trifluoroacetophenone Deriv
- Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds - Benchchem. (URL: )
- Toward a Clean Alternative to Friedel-Crafts Acylation: In Situ Formation, Observation, and Reaction of an Acyl - American Chemical Society. (URL: )
- 16.
- Friedel-Crafts Acylation Reactions Catalyzed by Trifluoroacetic Anhydride-Synthesis of 4-Ethyl-2,5-dimethoxyphenyl Alkyl Ketones. (URL: )
- Reduction of aryl trifluoromethyl ketone 3a with turbo Grignard reagent - ResearchG
- Preparation of Trifluoromethylphenyl Magnesium Halides in the Presence of LiCl and Synthesis of 2′-Trifluoromethyl-Aromatic Ketones - American Chemical Society. (URL: )
- US9783476B2 - Method of producing 2′-trifluoromethyl group-substituted aromatic ketone - Google P
- Organic Compounds Containing Halogen
- 2',4',5'-Trifluoroacetophenone - Chem-Impex. (URL: )
- CN107417504A - A kind of friedel-crafts acylation of trifluoroacetic acid catalysis - Google P
- The Friedel—Crafts Acylation of Aromatic Compounds with Carboxylic Acids by the Combined Use of Perfluoroalkanoic Anhydride and Bismuth or Scandium Triflate.
- Industrially Viable Alternative to the Friedel−Crafts Acylation Reaction: Tamoxifen Case Study - American Chemical Society. (URL: )
- Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect - ResearchG
- Mass spectrometry of halogen-containing organic compounds - ResearchG
- 2,2,2-Trifluoroacetophenone - Chem-Impex. (URL: )
- Turbo Grignard Synthesis of α-Aryl-α-Trifluoromethyl Alcohols | PDF | Ester - Scribd. (URL: )
- Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL - YouTube. (URL: )
- WO2015111004A2 - Improved process for the preparation of chlorophenyl trifluoroethanone - Google P
- Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Inform
- This compound. (URL: )
- (i) 2-Bromo-1-(4-chlorophenyl)ethanone or...
- Separation of 1-Bromo-2-(4-chlorophenyl)ethane on Newcrom R1 HPLC column. (URL: )
- 2,2,2-Trifluoroacetophenone 99 434-45-7 - Sigma-Aldrich. (URL: )
- Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column. (URL: )
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. (URL: )
- 1-(5-bromo-4-chloro-2-fluorophenyl)
- 1-(2-Bromo-4-fluorophenyl)
- Application Note: HPLC Analysis of 1-(2,4,5-trichlorophenyl)ethanone - Benchchem. (URL: )
- Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone - PrepChem.com. (URL: )
- (E)-3-(4-bromophenyl)-1-(4-chlorophenyl)prop-2-en-1-one(126443-20-7) 1H NMR spectrum. (URL: )
- This compound | 1033805-23-0 - ChemicalBook. (URL: )
- 1-(2-Bromophenyl)-2,2,2-trifluoroethanone - PubChem. (URL: )
- 1-(4-Bromophenyl)-2,2,2-trifluoroethanone | 16184-89-7 - TCI Chemicals. (URL: )
- 2'-Bromo-4'-fluoroacetophenone: A Versatile Intermedi
- 2-Bromo-1-(4-Chlorophenyl)Ethan-1-One: A Versatile Building Block for Organic Synthesis. (URL: )
- Figure S19. 1 H NMR spectrum of 1-(4-Bromophenyl)ethanone oxime (2j).
- NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl). (URL: )
- 1-(4-Bromophenyl)-2-chloro-ethanone - Optional[13C NMR] - Chemical Shifts - SpectraBase. (URL: )
Sources
An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Bromo-4-chlorophenyl)-2,2,2-trifluoroethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of the halogenated aromatic ketone, 1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone. This compound, with its unique combination of a trifluoromethyl group and a substituted phenyl ring, presents a profile of significant interest in medicinal chemistry and materials science. This document delves into its structural and molecular characteristics, and outlines both established and predicted physicochemical parameters. Furthermore, it details the experimental and computational methodologies pertinent to the characterization of this and similar molecules, providing a valuable resource for researchers engaged in its synthesis, analysis, or application.
Introduction
This compound is a synthetic organic compound that belongs to the class of trifluoromethyl ketones. The presence of the trifluoromethyl group is known to significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making trifluoromethylated compounds highly valuable in drug discovery. The bromo- and chloro-substituents on the phenyl ring further modulate its electronic and steric properties, offering a versatile scaffold for the development of novel chemical entities. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development.
This guide aims to consolidate available information and provide expert insights into the determination and interpretation of the key physicochemical properties of this compound.
Chemical Identity and Molecular Structure
The fundamental identification of this compound is established by its molecular formula, weight, and unique registry number.
| Property | Value | Source |
| Chemical Name | This compound | - |
| Molecular Formula | C₈H₃BrClF₃O | [1] |
| Molecular Weight | 287.46 g/mol | [1] |
| CAS Number | 1033805-23-0 | [1] |
| Canonical SMILES | C1=CC(=C(C=C1Cl)Br)C(=O)C(F)(F)F | - |
| InChI Key | InChI=1S/C8H3BrClF3O/c9-6-3-4(10)1-2-5(6)7(14)8(11,12)13/h1-3H | [1] |
The molecular structure, depicted below, reveals a trifluoroacetyl group attached to a 2-bromo-4-chlorophenyl ring. The ortho-bromo and para-chloro substitutions create a distinct electronic and steric environment around the ketone functionality.
Caption: Molecular structure of this compound.
Physicochemical Properties
A comprehensive understanding of a compound's physicochemical properties is critical for predicting its behavior in various systems, including its reactivity, solubility, and bioavailability.
Physical State and Appearance
Based on vendor information, this compound is typically supplied as a white to light yellow powder or crystalline solid. This is consistent with the expected physical state for a molecule of its size and polarity at room temperature.
Melting and Boiling Points
| Property | Value | Method |
| Melting Point | Not experimentally determined. Predicted to be a solid at room temperature. | - |
| Boiling Point | Not experimentally determined. | - |
Expert Insight: The presence of halogens and the trifluoromethyl group increases the molecular weight and intermolecular forces (dipole-dipole and van der Waals), suggesting a relatively high melting and boiling point compared to unsubstituted acetophenone.
Solubility Profile
The solubility of a compound is a key determinant of its utility in various applications, from reaction conditions to formulation.
| Solvent | Solubility | Method |
| Water | Predicted to have low solubility. | - |
| Organic Solvents (e.g., Methanol, Dichloromethane) | Predicted to be soluble. | - |
Expert Insight: The trifluoromethyl group generally increases lipophilicity, while the polar ketone group can interact with polar solvents. Therefore, this compound is expected to be soluble in a range of common organic solvents. Its solubility in water is anticipated to be low due to the hydrophobic nature of the halogenated aromatic ring and the trifluoromethyl group.
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and structural elucidation of organic molecules. While experimental spectra for the title compound are not widely published, predicted data and analysis of related compounds can provide valuable insights.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the three aromatic protons. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the bromo, chloro, and trifluoroacetyl groups.
-
¹³C NMR: The carbon NMR spectrum will provide information on all eight carbon atoms in the molecule. The carbonyl carbon and the carbon of the trifluoromethyl group will have characteristic chemical shifts.
-
¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1700-1730 cm⁻¹, and C-F stretching vibrations. Aromatic C-H and C=C stretching bands will also be present.
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in approximately a 3:1 ratio) will be a key feature in identifying fragments containing these halogens.
Synthesis and Reactivity
The synthesis of this compound can be approached through several established synthetic methodologies for aromatic ketones.
Proposed Synthetic Pathway: Friedel-Crafts Acylation
A common and effective method for the synthesis of aromatic ketones is the Friedel-Crafts acylation. This involves the reaction of an aromatic compound with an acylating agent in the presence of a Lewis acid catalyst.
Caption: Proposed Friedel-Crafts acylation for the synthesis of the title compound.
Experimental Protocol (General):
-
To a cooled solution of 1-bromo-3-chlorobenzene in a suitable anhydrous solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., aluminum chloride) portion-wise.
-
Slowly add the acylating agent (trifluoroacetic anhydride or trifluoroacetyl chloride) to the reaction mixture while maintaining a low temperature.
-
Allow the reaction to stir at room temperature or with gentle heating until completion, monitoring by a suitable technique such as TLC or GC.
-
Quench the reaction by carefully adding it to ice-water.
-
Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by a suitable method such as recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Lewis acids like AlCl₃ are highly moisture-sensitive and will be deactivated by water.
-
Low Temperature Addition: The Friedel-Crafts acylation is an exothermic reaction, and controlling the temperature prevents side reactions and ensures regioselectivity.
-
Choice of Solvent: Dichloromethane is a common solvent as it is relatively inert and can dissolve both the reactants and the Lewis acid complex.
Safety and Handling
As a halogenated organic compound, this compound should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and disposal.
General Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
Conclusion
This compound is a molecule with significant potential in various fields of chemical research. While a complete experimental dataset of its physicochemical properties is not yet publicly available, this guide provides a comprehensive overview based on existing data, predicted values, and expert analysis of its structural features. The outlined synthetic and analytical methodologies offer a solid foundation for researchers working with this compound. Further experimental investigation is warranted to fully elucidate its properties and unlock its full potential.
References
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An In-depth Technical Guide to the Structural Analysis of 1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive structural analysis of the novel compound 1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone, a molecule of significant interest in medicinal chemistry and materials science due to its unique electronic and steric properties conferred by the trifluoromethyl and halogen substituents. In the absence of extensive direct experimental data, this document establishes a robust predictive framework for its spectroscopic and structural characteristics. By leveraging a comparative analysis of structurally related analogs and incorporating principles of computational chemistry, this guide offers a detailed projection of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. Furthermore, a proposed synthetic route and standardized protocols for its analysis are presented to facilitate future experimental investigation. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of halogenated trifluoroacetophenones.
Introduction: The Significance of Halogenated Trifluoroacetophenones
Trifluoromethylated ketones are a class of organic compounds that have garnered substantial attention in the fields of pharmaceuticals and agrochemicals. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the adjacent carbonyl group, making these compounds valuable precursors and intermediates in organic synthesis. The incorporation of halogen atoms, such as bromine and chlorine, onto the aromatic ring further modulates the molecule's electronic properties, lipophilicity, and metabolic stability, making this compound a promising scaffold for the development of novel bioactive molecules and advanced materials. A thorough understanding of its three-dimensional structure and spectroscopic signatures is paramount for elucidating its chemical behavior and unlocking its full potential.
Proposed Synthesis Pathway
A plausible and efficient synthesis of this compound can be conceptualized based on established methodologies for the preparation of similar aromatic ketones. A common approach involves the Friedel-Crafts acylation or a Grignard reaction. A proposed synthetic route commencing from 1-bromo-3-chlorobenzene is outlined below.
literature review of trifluoroacetyl acetophenones
An In-depth Technical Guide to Trifluoroacetyl Acetophenones: Synthesis, Properties, and Applications
Abstract
Trifluoroacetyl acetophenones, a class of β-diketones, represent a cornerstone in modern medicinal and synthetic chemistry. The strategic incorporation of a trifluoroacetyl moiety imparts unique physicochemical properties, most notably influencing keto-enol tautomerism and enhancing electrophilicity. These characteristics make them highly versatile synthons for complex heterocyclic scaffolds and potent inhibitors for a range of enzymatic targets. This guide provides a comprehensive overview of the synthesis, chemical behavior, and key applications of trifluoroacetyl acetophenones, with a particular focus on their role in drug discovery and development. Detailed experimental protocols and mechanistic insights are provided for researchers, scientists, and professionals in the field.
Introduction: The Significance of the Trifluoroacetyl Moiety
Acetophenone and its derivatives are fundamental building blocks in organic chemistry and are found in numerous biologically active compounds.[1] The introduction of fluorine atoms, particularly as a trifluoromethyl (-CF₃) group, profoundly alters the molecule's properties.[2][3] In trifluoroacetyl acetophenones, the powerful electron-withdrawing nature of the -CF₃ group attached to the carbonyl carbon creates a highly electrophilic center and significantly increases the acidity of the α-protons. This electronic modulation is the primary driver behind their unique reactivity and biological activity, making them privileged structures in medicinal chemistry.[2][3] This guide will explore the synthesis, the intriguing tautomeric nature, and the diverse applications that arise from this critical structural feature.
Synthesis of Trifluoroacetyl Acetophenones
The most prevalent and classical method for synthesizing 1,3-diketones, including trifluoroacetyl acetophenones, is the Claisen condensation.[4][5][6] This reaction involves the base-catalyzed condensation between a ketone and an ester to form a β-diketone.
The Claisen Condensation Pathway
The general strategy involves the reaction of a substituted acetophenone with an ethyl trifluoroacetate ester in the presence of a strong base, such as sodium ethoxide or sodium hydride.[4][7] The ketone, possessing the more acidic α-hydrogens (pKa ~19-21) compared to the ester (pKa ~23-25), is preferentially deprotonated to form the nucleophilic enolate.[7][8] This enolate then attacks the electrophilic carbonyl carbon of the ethyl trifluoroacetate. A subsequent elimination of the ethoxide leaving group yields the final trifluoroacetyl acetophenone product.
The workflow for this synthesis is depicted below.
Caption: General workflow for Claisen condensation synthesis.
Detailed Experimental Protocol: Synthesis of 1-Phenyl-4,4,4-trifluorobutane-1,3-dione
This protocol describes a representative synthesis via Claisen condensation.
Materials:
-
Acetophenone
-
Ethyl trifluoroacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium hydride (1.1 equivalents). Wash the NaH with anhydrous hexane to remove mineral oil and decant the hexane. Add anhydrous diethyl ether to the flask.
-
Enolate Formation: Cool the flask to 0 °C in an ice bath. Dissolve acetophenone (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the NaH suspension over 30 minutes. Allow the mixture to stir at room temperature for 1 hour.
-
Condensation: Add ethyl trifluoroacetate (1.2 equivalents) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Workup: Carefully quench the reaction by slowly adding 1M HCl at 0 °C until the mixture is acidic (pH ~2-3). Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
-
Purification: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Characterization: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.[9] Characterize the final product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[9][10]
Physicochemical Properties: The Keto-Enol Tautomerism
A defining characteristic of β-dicarbonyl compounds is their existence as an equilibrium mixture of keto and enol tautomers.[8][11][12] For trifluoroacetyl acetophenones, this equilibrium is heavily shifted towards the enol form.[13]
This preference is driven by two primary factors:
-
Intramolecular Hydrogen Bonding: The enol form is stabilized by the formation of a stable, six-membered pseudo-ring via an intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen.[11][14]
-
Electronic Effects: The potent electron-withdrawing trifluoroacetyl group destabilizes the adjacent ketone in the keto form. In the enol form, the conjugation of the C=C double bond with the remaining carbonyl group provides additional electronic stabilization.[13]
Caption: Mechanism of enzyme inhibition by trifluoroacetyl ketones.
Key Therapeutic Targets
-
Malonyl-CoA Decarboxylase (MCD) Inhibitors: A series of trifluoroacetophenone derivatives have been developed as potent inhibitors of MCD, an enzyme involved in fatty acid metabolism. [15]Modulating MCD activity is a therapeutic strategy for conditions like metabolic syndrome and heart disease. The trifluoroacetyl group is thought to interact with the active site as a stable hydrate. [15]* Histone Deacetylase (HDAC) Inhibitors: 2-Trifluoroacetylthiophenes, which are structural analogs, have been identified as novel and selective inhibitors of class II HDACs. [16]X-ray crystallography confirmed that these inhibitors bind to the zinc-containing active site in their hydrated form. [16]HDAC inhibitors are a major class of anti-cancer agents.
-
Other Hydrolase Enzymes: The trifluoromethyl ketone motif is a general strategy for inhibiting various hydrolytic enzymes, including proteases (like pepsin and carboxypeptidase A) and esterases (like acetylcholinesterase). [17][18]The resulting inhibitors are often orders of magnitude more potent than their non-fluorinated methyl ketone counterparts. [17]* Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors: Acetophenone derivatives have been used as scaffolds to develop potent inhibitors against InhA, a key enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis. [19]
Conclusion and Future Outlook
Trifluoroacetyl acetophenones are far more than simple chemical intermediates. The introduction of the trifluoroacetyl group bestows a unique combination of reactivity and stability that has been expertly leveraged in drug discovery. Their straightforward synthesis via the Claisen condensation, coupled with their propensity to exist in a stabilized enol form, makes them attractive starting materials. The ability of the trifluoroacetyl ketone to act as a potent transition-state analog inhibitor has cemented its role as a key pharmacophore in modern medicinal chemistry. Future research will likely focus on expanding the diversity of the acetophenone core to target a wider range of enzymes and on developing novel synthetic methodologies to access these valuable compounds with even greater efficiency and stereocontrol.
References
- Title: Novel trifluoroacetophenone derivatives as malonyl-CoA decarboxylase inhibitors Source: PubMed URL
- Source: PubMed Central (PMC)
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Title: Trifluoroacetic Acid-Mediated Oxidative Self-Condensation of Acetophenones in the Presence of SeO2: A Serendipitous Approach for the Synthesis of FusedD[15][20]ioxolo[4,5-d]d[15][20]ioxoles Source: ACS Omega - ACS Publications URL:
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Title: Trifluoroacetic Acid-Mediated Oxidative Self-Condensation of Acetophenones in the Presence of SeO2: A Serendipitous Approach for the Synthesis of FusedD[15][20]ioxolo[4,5-d]d[15][20]ioxoles Source: PubMed Central (PMC) - NIH URL:
- Title: Process for the preparation of halo-substituted trifluoroacetophenones Source: Google Patents URL
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- Title: Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings Source: The Journal of Organic Chemistry - ACS Publications URL
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- Title: Keto-Enol Tautomerism : Key Points Source: Master Organic Chemistry URL
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A Technical Guide to the Spectroscopic Characterization of 1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for the novel compound 1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering not just the spectral features but also the underlying scientific principles and experimental methodologies. Our approach is grounded in field-proven insights to ensure technical accuracy and practical applicability.
Introduction
This compound is a halogenated aromatic ketone of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom ortho to the trifluoroacetyl group and a chlorine atom in the para position, imparts distinct electronic and steric properties that can influence its reactivity and biological activity. Accurate structural elucidation and purity assessment are paramount for its application, making a thorough spectroscopic analysis indispensable. This guide will provide a detailed interpretation of its NMR, IR, and MS spectra, supported by established spectroscopic principles and data from closely related structural analogs.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR provide a complete picture of the molecular framework.
Predicted NMR Data
Due to the limited availability of direct experimental spectra for the title compound, the following data are predicted based on established chemical shift principles and analysis of structurally similar compounds.
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Aromatic Protons | 7.9 - 8.2 | d | ~2 | H-6 |
| 7.6 - 7.8 | dd | ~8, ~2 | H-5 | |
| 7.4 - 7.6 | d | ~8 | H-3 | |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity (¹JCF) | Assignment | |
| Carbonyl Carbon | 180 - 185 | q (~35 Hz) | C=O | |
| Aromatic Carbons | 135 - 140 | s | C-1 | |
| 120 - 125 | s | C-2 | ||
| 132 - 136 | s | C-3 | ||
| 138 - 142 | s | C-4 | ||
| 128 - 132 | s | C-5 | ||
| 130 - 134 | s | C-6 | ||
| Trifluoromethyl Carbon | 115 - 120 | q (~290 Hz) | CF₃ | |
| ¹⁹F NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | |
| Trifluoromethyl Fluorines | -70 to -75 | s | CF₃ |
Interpretation and Rationale
The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region. The downfield shift of these protons is attributed to the electron-withdrawing nature of the trifluoroacetyl group and the halogens. The proton at the C-6 position is anticipated to be the most deshielded due to its proximity to the carbonyl group and will likely appear as a doublet due to coupling with the H-5 proton. The H-5 proton should appear as a doublet of doublets, coupling to both H-6 and H-3. The H-3 proton will likely be a doublet, coupling with H-5.
In the ¹³C NMR spectrum, the carbonyl carbon will exhibit a characteristic quartet splitting due to coupling with the three fluorine atoms of the trifluoromethyl group. The trifluoromethyl carbon itself will also be a quartet with a large one-bond C-F coupling constant. The aromatic carbons will show distinct signals, with their chemical shifts influenced by the bromo, chloro, and trifluoroacetyl substituents.
The ¹⁹F NMR spectrum is expected to display a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift in the region of -70 to -75 ppm is characteristic of trifluoromethyl ketones.[1]
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., Bruker, JEOL) with a minimum field strength of 400 MHz for ¹H NMR.
-
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a standard one-pulse ¹H spectrum with a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).
-
A sufficient number of scans will be required to achieve an adequate signal-to-noise ratio.
-
-
¹⁹F NMR Acquisition:
-
Tune and match the probe for the ¹⁹F frequency.
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
Reference the spectrum to an external standard (e.g., CFCl₃).
-
II. Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by a strong carbonyl absorption.
Predicted IR Data
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| C=O Stretch (Ketone) | 1710 - 1730 | Strong |
| Aromatic C=C Stretch | 1580 - 1600, 1450 - 1500 | Medium - Weak |
| C-F Stretch | 1100 - 1300 | Strong |
| C-Cl Stretch | 700 - 800 | Medium |
| C-Br Stretch | 500 - 650 | Medium - Weak |
| Aromatic C-H Stretch | 3000 - 3100 | Weak |
Interpretation and Rationale
The most prominent feature in the IR spectrum will be the strong carbonyl (C=O) stretching vibration. The electron-withdrawing trifluoromethyl group is expected to increase the frequency of the C=O stretch compared to a simple aromatic ketone.[2][3] Conjugation with the aromatic ring typically lowers the C=O stretching frequency, but the inductive effect of the trifluoromethyl group is a stronger influence here.[4][5] The spectrum will also show characteristic strong absorptions for the C-F stretching vibrations of the trifluoromethyl group. The aromatic C=C stretching vibrations will appear in their typical region. The C-Cl and C-Br stretching vibrations are expected at lower wavenumbers.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum by pressing the sample firmly against the crystal.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural confirmation.
Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Interpretation |
| [M]⁺˙ (Molecular Ion) | 288, 290, 292 | Presence of one bromine and one chlorine atom, showing a characteristic isotopic pattern. |
| [M - CF₃]⁺ | 219, 221, 223 | Loss of the trifluoromethyl radical. |
| [C₇H₃BrCl]⁺˙ | 190, 192, 194 | Bromochlorobenzene fragment. |
| [C₆H₃Cl]⁺ | 110, 112 | Chlorophenyl fragment. |
| [CF₃]⁺ | 69 | Trifluoromethyl cation. |
Interpretation and Rationale
The molecular ion region in the mass spectrum of this compound is expected to be highly characteristic due to the presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[6][7] This will result in a complex isotopic cluster for the molecular ion peak. The most common fragmentation pathway for aromatic ketones is the cleavage of the bond alpha to the carbonyl group.[8] Therefore, the loss of the trifluoromethyl radical to form the 2-bromo-4-chlorobenzoyl cation is expected to be a major fragmentation pathway. Further fragmentation can lead to the formation of bromochlorobenzene and chlorophenyl cations.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. The isotopic distribution patterns should be carefully examined to confirm the presence of bromine and chlorine.[9]
Visualizations
Molecular Structure and Spectroscopic Correlation
Caption: Correlation of molecular structure with key spectroscopic data.
Experimental Workflow for Spectroscopic Analysis
Caption: General workflow for comprehensive spectroscopic analysis.
Conclusion
The structural characterization of this compound is readily achievable through a combination of NMR, IR, and mass spectrometry. The predicted spectroscopic data, based on sound chemical principles and analysis of related compounds, provides a robust framework for the identification and purity assessment of this molecule. The trifluoroacetyl group and the halogen substituents create a unique and interpretable spectroscopic fingerprint. The experimental protocols outlined in this guide provide a clear and reliable methodology for obtaining high-quality data. This comprehensive spectroscopic analysis is a critical component in the research and development pipeline for any application involving this promising compound.
References
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ResearchGate. (i) 2-Bromo-1-(4-chlorophenyl)ethanone... [Link]
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PubChem. 1-(2-Bromophenyl)-2,2,2-trifluoroethanone. [Link]
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Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]
- Google Patents.
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YouTube. Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. [Link]
-
Doc Brown's Chemistry. The mass spectrum of 1-bromo-2-chloroethane. [Link]
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ACS Publications. Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation. [Link]
- Google Patents. ES2755333T3 - Process to prepare 1- (3,5-dichlorophenyl)
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University of Calgary. IR Spectroscopy Tutorial: Ketones. [Link]
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PubMed Central. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. [Link]
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Spectroscopy Online. The Carbonyl Group, Part I: Introduction. [Link]
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SpectraBase. Ethanone, 2-bromo-1-(4-chlorophenyl)-, oxime, (Z)-. [Link]
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ACS Publications. Selectively Tunable Synthesis of α-Trifluoromethyl Ketones. [Link]
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SlidePlayer. Carbonyl - compounds - IR - spectroscopy. [Link]
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Royal Society of Chemistry. Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. [Link]
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OpenStax. 19.14 Spectroscopy of Aldehydes and Ketones. [Link]
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Beilstein Journal of Organic Chemistry. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. [Link]
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Beilstein Journals. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. [Link]
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University of Manitoba. CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). [Link]
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ResearchGate. Molecular peaks of bromide compounds. [Link]
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SIELC Technologies. Ethanone, 2-bromo-1-(4-chlorophenyl)-. [Link]
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NMRDB.org. Predict 1H proton NMR spectra. [Link]
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A Senior Application Scientist’s Guide to the Safe Handling of Halogenated Trifluoroacetophenones
An in-depth technical guide on the core safety and handling of halogenated trifluoroacetophenones for researchers, scientists, and drug development professionals.
Halogenated trifluoroacetophenones are a class of chemical compounds integral to modern drug discovery and development. Their unique electronic properties, imparted by the trifluoromethyl group, make them valuable intermediates in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[1][2] The electron-withdrawing nature of the trifluoromethyl group significantly enhances the electrophilicity of the adjacent carbonyl carbon, rendering it highly susceptible to nucleophilic attack and a key component in various organic reactions.[1] However, the very properties that make these compounds synthetically useful also necessitate a thorough understanding of their potential hazards and the implementation of robust safety protocols. This guide provides a comprehensive overview of the safe handling, storage, and disposal of halogenated trifluoroacetophenones, grounded in the principles of proactive safety and risk mitigation.
Part 1: Fundamental Properties and Inherent Hazards
A foundational understanding of the physicochemical properties and toxicological profile of halogenated trifluoroacetophenones is paramount for their safe handling.
Physicochemical Properties
The physical properties of these compounds, such as their flammability and vapor pressure, dictate the necessary engineering controls and personal protective equipment. Below is a summary of the key properties for a representative compound, 2,2,2-trifluoroacetophenone.
Table 1: Physicochemical Properties of 2,2,2-Trifluoroacetophenone
| Property | Value | Source |
| CAS Number | 434-45-7 | [1] |
| Molecular Formula | C8H5F3O | |
| Molecular Weight | 174.12 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [4][5] |
| Boiling Point | 165-166 °C | |
| Density | 1.24 g/mL at 25 °C | |
| Vapor Pressure | 1.22 mmHg | [3] |
| Flash Point | 41 °C (105.8 °F) - closed cup | [4] |
| Water Solubility | Insoluble | [4] |
Reactivity and Incompatibilities
The reactivity of halogenated trifluoroacetophenones is centered around the electrophilic carbonyl group.[1] This reactivity can be harnessed for synthesis but also presents potential hazards.
-
Incompatible Materials: These compounds can react violently with strong oxidizing agents.[6] Contact with strong bases should also be avoided, as this can catalyze aldol-type reactions or other undesired transformations.[7]
-
Conditions to Avoid: Due to their flammability, these compounds must be kept away from heat, sparks, open flames, and other ignition sources.[4][6] Take precautionary measures against static discharge.
-
Hazardous Decomposition Products: Upon combustion, halogenated trifluoroacetophenones can produce hazardous decomposition products, including carbon monoxide, carbon dioxide, and hydrogen fluoride (HF).[4][6] The formation of HF is a significant concern due to its extreme corrosivity and toxicity.
Toxicological Profile
While the toxicological properties of many halogenated trifluoroacetophenones have not been fully investigated, the available data for representative compounds indicate several potential health hazards.[6][8] A cautious approach is therefore essential.
-
Eye Irritation: These compounds are classified as causing serious eye irritation.[4] They are also lachrymators, meaning they can cause tearing.[3][4][5]
-
Skin Irritation: They are known to cause skin irritation.[4]
-
Respiratory Irritation: Inhalation of vapors may cause respiratory tract irritation.[4][8]
-
Ingestion: While specific data is limited, ingestion is generally considered harmful.[6]
Part 2: The Hierarchy of Controls: A Proactive Safety Framework
A systematic approach to safety, known as the hierarchy of controls, prioritizes the most effective measures for mitigating risks. This framework is essential for the safe handling of halogenated trifluoroacetophenones.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
Engineering Controls: The First Line of Defense
Engineering controls are designed to remove the hazard at the source, before it can come into contact with the user.
-
Chemical Fume Hoods: All work with halogenated trifluoroacetophenones should be conducted in a properly functioning chemical fume hood.[4] This is the most critical engineering control to prevent inhalation of vapors.
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[4]
-
Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly.[4] In the event of skin or eye contact, immediate and thorough flushing is crucial.
Administrative Controls: Safe Work Practices
Administrative controls are work practices and procedures that reduce the risk of exposure.
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving these compounds. SOPs should cover all aspects from receipt of the chemical to its final disposal.
-
Storage and Segregation: Proper storage is critical to prevent accidents.
Table 3: Storage Guidelines for Halogenated Trifluoroacetophenones
| Guideline | Rationale | Source |
| Location | Store in a cool, dry, well-ventilated area. | [6] |
| Ignition Sources | Keep away from heat, sparks, and open flames. | [4][6] |
| Incompatibles | Segregate from strong oxidizing agents and bases. | [6][9] |
| Containers | Keep containers tightly closed. | [4][6] |
| Grounding | Ground and bond containers when transferring material to prevent static discharge. | [6] |
| Waste | Segregate halogenated solvent waste from non-halogenated waste. | [10][11] |
-
Waste Disposal: Waste containing halogenated trifluoroacetophenones is considered hazardous.[4] Dispose of it in accordance with all local, state, and federal regulations.[4] Empty containers may retain product residue and should be handled as hazardous waste.[6]
Personal Protective Equipment (PPE): The Final Barrier
PPE should be used in conjunction with engineering and administrative controls. It provides a final barrier of protection in case of accidental exposure.[12]
-
Eye and Face Protection: Chemical splash goggles are mandatory.[6] A face shield should be worn over the goggles, especially when there is a risk of splashing or a highly exothermic reaction.[13]
-
Hand Protection: The selection of appropriate gloves is critical. Disposable nitrile gloves provide good short-term protection, but always consult the glove manufacturer's compatibility data for the specific chemical being used.[13]
Table 2: Recommended Glove Materials for Handling Halogenated Trifluoroacetophenones
| Glove Material | Recommendation | Rationale | Source |
| Nitrile | Good for incidental contact. | Provides good resistance to a range of chemicals, but should be changed immediately upon contamination. | [14] |
| Neoprene | Good for extended contact. | Offers good resistance to acids, bases, and some organic solvents. | [14] |
| Butyl Rubber | Good for polar organics. | Provides excellent resistance to ketones and esters. | [14] |
-
Protective Clothing: A flame-resistant lab coat should be worn and kept buttoned.[13] For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat.
-
Respiratory Protection: Respiratory protection is generally not required when working in a fume hood.[13] However, a NIOSH-approved respirator with an organic vapor cartridge may be necessary for cleaning up large spills or in situations where engineering controls are not sufficient.[6][13] All respirator use requires a formal respiratory protection program, including medical evaluation and fit testing.[13]
Part 3: Experimental Protocols: From Benchtop to Quench
Adherence to well-defined experimental protocols is crucial for safety.
Caption: A typical experimental workflow for reactions involving halogenated trifluoroacetophenones.
Weighing and Transferring
-
Preparation: Don all required PPE (goggles, face shield, lab coat, appropriate gloves) and ensure the fume hood sash is at the proper height.
-
Tare: Place a clean, dry container on an analytical balance inside the fume hood and tare the balance.
-
Transfer: Using a clean pipette or spatula, carefully transfer the desired amount of the halogenated trifluoroacetophenone into the container. Perform this action slowly to avoid splashing.
-
Seal: Immediately cap the stock bottle and the container with the weighed compound.
-
Clean: Clean any minor drips or spills on the balance or in the fume hood immediately with an appropriate absorbent material.
Dissolution and Reaction Setup
-
Solvent Addition: In the fume hood, add the desired solvent to the reaction vessel.
-
Compound Addition: Slowly add the weighed halogenated trifluoroacetophenone to the solvent with stirring. Be aware of any potential exotherms, especially if the solvent is reactive.
-
Apparatus Assembly: Assemble the reaction apparatus (e.g., condenser, addition funnel) securely. Ensure all joints are properly sealed.
Reaction Work-up and Quenching
-
Cooling: Before quenching, cool the reaction mixture in an ice bath, especially if the reaction is known to be exothermic or if reactive reagents were used.
-
Quenching Agent: Slowly add the quenching agent (e.g., water, saturated ammonium chloride) dropwise with vigorous stirring. Monitor the temperature of the reaction mixture.
-
Extraction: Perform extractions in a separatory funnel, ensuring to vent the funnel frequently to release any pressure buildup.
Part 4: Emergency Preparedness: Recognition and Response
Despite the best precautions, accidents can happen. Being prepared to respond effectively is crucial.
Spill Management
-
Small Spills (manageable by lab personnel):
-
Large Spills (requires emergency response):
-
Evacuate the immediate area.
-
Alert your supervisor and call for emergency assistance.
-
If safe to do so, close the fume hood sash and shut off any ignition sources.
-
Prevent entry into the affected area.
-
Caption: A decision tree for responding to a large chemical spill.
First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury.
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6][8]
-
Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[6][8]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][8]
-
Ingestion: Do not induce vomiting. If the person is conscious, give 2-4 cupfuls of milk or water. Seek immediate medical attention.[6]
Fire Safety
-
Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[6] Water may be ineffective for large fires.[6]
-
Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[6] Containers may explode when heated.[6] Fire may produce irritating, corrosive, and/or toxic gases, including hydrogen fluoride.[6] Firefighters should wear self-contained breathing apparatus and full protective gear.[6]
Part 5: Environmental Fate and Considerations
Fluorinated organic compounds can be persistent in the environment.[15] While the specific environmental fate of many halogenated trifluoroacetophenones is not well-documented, their persistence is a potential concern.[15][16] It is the responsibility of every researcher to prevent the release of these compounds into the environment through proper handling, storage, and disposal.
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Atmospheric Fate and Impact of Perfluorinated Butanone and Pentanone. (2019). Environmental Science & Technology. [Link]
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Trifluoroacetophenone as a Chemical Intermediate: Properties and Uses. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones. (2024). BORIS Portal - Universität Bern. [Link]
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The Effect of a Single Trifluoromethyl Substituent on the Reactivity of Chelating C2 and Cs-Symmetric Bis(alkoxide) Ligands on a. (2026). Inorganic Chemistry. [Link]
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Personal Protective Equipment (PPE). (n.d.). University of Washington. [Link]
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Personal Protective Equipment: Hands. (2024). San José State University. [Link]
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Personal Protective Equipment | Safety | Physical Facilities. (n.d.). Miami University. [Link]
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2,2,2-Trifluoroacetophenone - SAFETY DATA SHEET. (2012). Thermo Fisher Scientific. [Link]
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2,2,2-Trifluoroacetophenone | C8H5F3O | CID 9905. (n.d.). PubChem. [Link]
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2,2,2-Trifluoroacetophenone: An Organocatalyst for an Environmentally Friendly Epoxidation of Alkenes. (2014). The Journal of Organic Chemistry. [Link]
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Guidance on Safe Storage of Chemicals in Laboratories. (n.d.). University of St Andrews. [Link]
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Environmental Sources, Chemistry, Fate, and Transport of Per‐ and Polyfluoroalkyl Substances: State of the Science, Key Knowledge Gaps, and Recommendations Presented at the August 2019 SETAC Focus Topic Meeting. (2021). Environmental Toxicology and Chemistry. [Link]
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Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane). (2015). Beilstein Journal of Organic Chemistry. [Link]
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Conformational preferences of α-fluoroketones may influence their reactivity. (2017). Beilstein Journal of Organic Chemistry. [Link]
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Personal Protective Equipment (PPE). (n.d.). CHEMM. [Link]
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2,2,2-Trifluoroacetophenone - Hazardous Agents. (n.d.). Haz-Map. [Link]
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Monodefluorinative Halogenation of Perfluoroalkyl Ketones via Organophosphorus-Mediated Selective C–F Activation. (2021). The Journal of Organic Chemistry. [Link]
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Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. (n.d.). The University of Edinburgh. [Link]
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Direct Synthesis of 2-Hydroxytrifluoroethylacetophenones via Organophotoredox-Mediated Net-Neutral Radical/Polar Crossover. (2022). The Journal of Organic Chemistry. [Link]
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Chemical Storage Guidelines. (n.d.). Louisiana State University. [Link]
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Relative reactivity of α-fluoroacetophenone and α-chloro- acetophenone... (n.d.). ResearchGate. [Link]
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Lab Safety. (n.d.). MIT. [Link]
- Method for synthesizing trifluoromethyl acetophenone. (2012).
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Storage and Segregation of Hazardous Chemicals. (n.d.). University of Glasgow. [Link]
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Thermolysis of ¯uoropolymers as a potential source of halogenated organic acids in the environment. (2001). Nature. [Link]
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Environmental Fate of Polyfluorinated Chemicals. (n.d.). DIOXIN. [Link]
-
Chemical Aspects of Human and Environmental Overload with Fluorine. (2020). International Journal of Molecular Sciences. [Link]
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Thermal degradation of fluoropolymers. (2020). CSWAB. [Link]
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Fate and Transport of Per- and Polyfluoroalkyl Substances (PFAS). (n.d.). ITRC. [Link]
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1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone molecular weight and formula
An In-Depth Technical Guide to 1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of this compound, a halogenated and trifluoromethylated ketone of significant interest to researchers in medicinal chemistry and drug development. This document delves into its fundamental properties, validated synthesis protocols, mechanistic insights, and its role as a strategic building block in the synthesis of complex pharmaceutical intermediates.
Core Molecular Identity and Physicochemical Properties
This compound is a trifluoromethyl ketone derivative of a di-halogenated benzene ring. The presence of the trifluoroacetyl group (-COCF₃) is of paramount importance in modern drug design, as the trifluoromethyl moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1] The specific arrangement of the bromo and chloro substituents on the phenyl ring offers distinct reactivity and further opportunities for synthetic elaboration.
Key Identifiers and Properties
A summary of the core physicochemical data for this compound is presented below. It is important to note that while some properties are well-documented, others like melting and boiling points are not consistently reported in publicly available literature and should be determined experimentally for definitive values.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₃BrClF₃O | [2] |
| Molecular Weight | 287.46 g/mol | [2] |
| CAS Number | 1033805-23-0 | [2] |
| Appearance | Not specified (typically off-white to yellow solid) | Inferred |
| Solubility | Moisture sensitive | [2] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| InChI | InChI=1S/C8H3BrClF3O/c9-6-3-4(10)1-2-5(6)7(14)8(11,12,13)/h1-3H | [2] |
Synthesis and Mechanistic Considerations
The synthesis of aryl trifluoromethyl ketones is a cornerstone reaction for generating key pharmaceutical building blocks. The preparation of this compound is typically achieved through the nucleophilic addition of an organometallic reagent derived from 1-bromo-2-chloro-benzene scaffold to an electrophilic trifluoroacetyl source. The Grignard reaction is a field-proven and robust method for this transformation.
Recommended Synthesis Protocol: Grignard Reaction
This protocol outlines the synthesis via the formation of a Grignard reagent from 1,2-dibromo-4-chlorobenzene followed by acylation with ethyl trifluoroacetate. The choice of 1,2-dibromo-4-chlorobenzene allows for regioselective metal-halogen exchange at the more reactive C-Br bond ortho to the chloro substituent.
Step 1: Formation of the Grignard Reagent
-
To a flame-dried, three-necked flask under an inert nitrogen or argon atmosphere, add magnesium turnings.
-
Add anhydrous tetrahydrofuran (THF) to cover the magnesium.
-
Add a small crystal of iodine to activate the magnesium surface. The disappearance of the iodine color indicates activation.
-
Prepare a solution of 1,2-dibromo-4-chlorobenzene in anhydrous THF.
-
Add a small portion of the aryl bromide solution to the magnesium suspension. The reaction is initiated when a gentle exotherm and bubbling are observed.
-
Slowly add the remaining aryl bromide solution via an addition funnel, maintaining a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed, yielding the Grignard reagent, (2-bromo-4-chlorophenyl)magnesium bromide.
Step 2: Acylation with Ethyl Trifluoroacetate
-
In a separate flame-dried flask under an inert atmosphere, prepare a solution of ethyl trifluoroacetate in anhydrous THF.
-
Cool this solution to -78 °C using a dry ice/acetone bath. This low temperature is critical to prevent side reactions, such as self-condensation of the ester or double addition of the Grignard reagent.
-
Slowly transfer the prepared Grignard reagent from Step 1 into the cold ethyl trifluoroacetate solution via cannula.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Allow the mixture to slowly warm to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Mechanistic Rationale and Workflow
The Grignard reaction is a powerful tool for C-C bond formation. The carbon atom of the C-Mg bond acts as a potent nucleophile due to the bond's high polarity.[3][4][5]
-
Causality of Reagent Choice: Ethyl trifluoroacetate is an excellent electrophile. The electron-withdrawing trifluoromethyl group makes the carbonyl carbon highly susceptible to nucleophilic attack.
-
Self-Validating Protocol: The reaction progress can be monitored by Thin Layer Chromatography (TLC). The final product's identity and purity should be confirmed by spectroscopic methods (NMR, MS) and compared against reference data.
The logical flow of this synthesis is depicted in the diagram below.
Caption: Workflow for the synthesis of the title compound via Grignard reaction.
Spectroscopic Characterization (Predicted)
While experimental spectra for this compound are not widely published, its ¹H and ¹³C NMR spectra can be reliably predicted based on established principles and data from analogous structures.
Predicted ¹H NMR Spectrum
The aromatic region of the proton NMR spectrum is expected to show three distinct signals corresponding to the three protons on the phenyl ring.
-
H-3 (ortho to Bromo, meta to Carbonyl): Expected to be a doublet around δ 7.8-8.0 ppm.
-
H-5 (meta to Bromo and Chloro): Expected to be a doublet of doublets around δ 7.5-7.7 ppm.
-
H-6 (ortho to Chloro, meta to Carbonyl): Expected to be a doublet around δ 7.4-7.6 ppm.
The precise chemical shifts and coupling constants (J-values) would need to be confirmed experimentally.
Predicted ¹³C NMR Spectrum
The carbon spectrum will provide key structural information. The electron-withdrawing effects of the halogens and the trifluoroacetyl group significantly influence the chemical shifts.[6]
-
Carbonyl Carbon (-C=O): This carbon is expected to appear as a quartet in the range of δ 175-185 ppm. The splitting into a quartet is due to coupling with the three adjacent fluorine atoms (¹JCF).
-
Trifluoromethyl Carbon (-CF₃): This carbon will also be a quartet, but located much further upfield, typically in the range of δ 115-125 ppm, due to the direct attachment of three fluorine atoms (¹JCF).
-
Aromatic Carbons (C1-C6): Six distinct signals are expected in the aromatic region (δ 120-140 ppm).
-
C1 (ipso- to -COCF₃): Likely around δ 135-140 ppm.
-
C2 (ipso- to -Br): Shift influenced by bromine, likely around δ 120-125 ppm.
-
C4 (ipso- to -Cl): Shift influenced by chlorine, likely around δ 135-140 ppm.
-
The remaining C-H carbons (C3, C5, C6) will appear within the standard aromatic region.
-
The diagram below illustrates the logical relationship for predicting the key NMR signals.
Sources
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An In-depth Technical Guide to 1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone (CAS No. 1033805-23-0), a key building block for organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique trifluoromethylketone moiety coupled with a di-halogenated phenyl ring makes it a valuable precursor for a range of complex molecules.
Introduction: The Strategic Value of a Trifluoromethylated Phenyl Ethanone Building Block
This compound is a synthetic intermediate whose importance lies in the strategic placement of its functional groups. The trifluoromethyl group is a well-known feature in many active pharmaceutical ingredients (APIs), often enhancing metabolic stability, binding affinity, and bioavailability. The presence of bromine and chlorine atoms on the phenyl ring provides two distinct points for further chemical modification through various cross-coupling reactions, allowing for the construction of diverse molecular scaffolds. This combination of features makes it a sought-after component in the synthesis of novel therapeutic agents and other high-value chemical entities.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. While a publicly available Certificate of Analysis with complete spectral data is not readily found, its properties can be reliably predicted based on its structure and data from commercial suppliers.
| Property | Value | Source |
| CAS Number | 1033805-23-0 | [1][2] |
| Molecular Formula | C₈H₃BrClF₃O | |
| Molecular Weight | 287.46 g/mol | |
| Purity | Typically ≥95% | [1] |
| Appearance | Expected to be a solid or oil | Inferred |
| Storage | 2-8°C, under an inert atmosphere (e.g., Argon) |
Analytical Characterization (Expected)
While specific spectra for this compound are not widely published, the following analytical techniques are standard for its characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The aromatic region would show a complex splitting pattern for the three protons on the phenyl ring.
-
¹⁹F NMR : A singlet would be expected for the -CF₃ group.
-
¹³C NMR : Distinct signals would be present for the carbonyl carbon, the trifluoromethyl carbon, and the carbons of the aromatic ring.
-
-
Infrared (IR) Spectroscopy : A strong absorption band characteristic of the carbonyl (C=O) group would be prominent, typically in the range of 1700-1730 cm⁻¹.
-
Mass Spectrometry (MS) : The mass spectrum would show the molecular ion peak and a characteristic isotopic pattern due to the presence of bromine and chlorine.
Commercial Availability
This compound is available from a number of specialized chemical suppliers. When sourcing this material, it is crucial to verify the purity and obtain a Certificate of Analysis from the supplier.
| Supplier | Catalog Number | Purity |
| BLDpharm | BD00785114 | 95% |
| Lead Sciences | BD00785114 | 95% |
| Alachem | YL7519 | Not specified |
| Arctom | BD-A746690 | Not specified |
Synthesis and Reaction Mechanisms
Representative Synthetic Protocol
This protocol is a representative example based on known chemical transformations for similar molecules.
Step 1: Preparation of the Grignard Reagent from 2-Bromo-4-chloro-1-iodobenzene
The synthesis would likely start from 2-bromo-4-chloro-1-iodobenzene. The iodine atom is the most reactive towards magnesium, allowing for the selective formation of the Grignard reagent at that position.
Caption: Selective Grignard Reagent Formation.
Experimental Details:
-
To a flame-dried flask under an inert atmosphere (e.g., Argon), add magnesium turnings.
-
Add a solution of 2-bromo-4-chloro-1-iodobenzene in anhydrous tetrahydrofuran (THF) dropwise to initiate the reaction.
-
Once the reaction has started, add the remaining solution of 2-bromo-4-chloro-1-iodobenzene at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture until the magnesium is consumed.
Causality: The higher reactivity of the carbon-iodine bond compared to the carbon-bromine and carbon-chlorine bonds ensures the regioselective formation of the desired Grignard reagent[3].
Step 2: Reaction with Ethyl Trifluoroacetate
The prepared Grignard reagent is then reacted with an excess of ethyl trifluoroacetate to form the trifluoromethyl ketone.
Caption: Trifluoromethyl Ketone Synthesis.
Experimental Details:
-
Cool the freshly prepared Grignard reagent in an ice bath.
-
Slowly add a solution of ethyl trifluoroacetate in anhydrous THF to the Grignard reagent.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography.
Trustworthiness: This two-step process is a standard and reliable method for the synthesis of ketones from Grignard reagents and esters. The workup procedure is designed to effectively remove inorganic salts and unreacted starting materials.
Applications in Drug Discovery and Medicinal Chemistry
The structural motifs present in this compound make it a highly valuable building block in the synthesis of potential therapeutic agents. The trifluoromethyl ketone can be a precursor to a trifluoromethyl carbinol, a common feature in drug candidates. The ortho-bromo and para-chloro substituents on the phenyl ring allow for selective and differential functionalization, enabling the exploration of a wide chemical space.
While a specific marketed drug has not been identified as being synthesized from this exact starting material, its structural similarity to intermediates used in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV, such as Efavirenz, is noteworthy. The core structure of Efavirenz contains a trifluoromethyl group and a chlorine atom on a phenyl ring. It is plausible that this compound could be utilized in the synthesis of Efavirenz analogues or other novel compounds with similar biological activities.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the SDS for structurally similar compounds, such as 1-(4-chlorophenyl)-2,2,2-trifluoroethanone and various bromo-chloro-iodobenzenes, the following precautions should be taken[4][5]:
-
Hazard Statements : Assumed to cause skin irritation, serious eye irritation, and may cause respiratory irritation.
-
Precautionary Statements :
-
Wear protective gloves, eye protection, and face protection.
-
Use only in a well-ventilated area.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash skin thoroughly after handling.
-
-
First Aid :
-
If on skin : Wash with plenty of soap and water.
-
If in eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled : Remove person to fresh air and keep comfortable for breathing.
-
-
Storage : Store in a well-ventilated place. Keep container tightly closed. It is recommended to store at 2-8°C under an inert atmosphere[1].
It is imperative to consult the supplier-specific SDS before handling this compound and to perform a thorough risk assessment for any experimental work.
Conclusion
This compound is a valuable and versatile building block for chemical synthesis. Its trifluoromethyl ketone functionality and di-halogenated aromatic ring offer multiple avenues for the creation of complex molecular architectures, particularly in the field of medicinal chemistry. While detailed analytical and synthetic data in the public domain are limited, its commercial availability and the well-understood chemistry of its functional groups make it an accessible and important tool for researchers and drug development professionals.
References
-
Royal Society of Chemistry. (n.d.). Supporting Information for "Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin". Retrieved from [Link]
-
Lead Sciences. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). (i) 2-Bromo-1-(4-chlorophenyl)ethanone or... [Image]. Retrieved from [Link]
-
Alachem. (n.d.). 1-(2-Bromo-4-chlorophenyl)-2,2,2-trifluorothanone. Retrieved from [Link]
-
Arctom. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone synthesis method.
-
PubChem. (n.d.). 1-(2-Bromophenyl)-2,2,2-trifluoroethanone. Retrieved from [Link]
-
Pendidikan Kimia. (2016). Investigating a Chemoselective Grignard Reaction in an Undergraduate Discovery Lab To Predict Reactivity and Final Products. Retrieved from [Link]
-
Chemspace. (n.d.). 1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethan-1-ol. Retrieved from [Link]
-
ResearchGate. (2012). 1-(4-Bromophenyl)-2-(2-chlorophenoxy)ethanone. Retrieved from [Link]
-
ResearchGate. (2008). Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. Retrieved from [Link]
- Google Patents. (n.d.). Combinations of 4-bromo-2-(4-chlorophenyl)-5-(trifluoromethyl)-1h-pyrrole-3-carbonitrile and metal compounds.
Sources
Methodological & Application
Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 1-(2-Bromo-4-chlorophenyl)-2,2,2-trifluoroethanone
Introduction: A Versatile Fluorinated Building Block for Heterocyclic Chemistry
In the landscape of modern medicinal chemistry and drug development, the synthesis of novel heterocyclic scaffolds remains a cornerstone of innovation. Heterocyclic compounds form the structural core of a vast array of pharmaceuticals and agrochemicals. The strategic incorporation of fluorine atoms into these molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets. 1-(2-Bromo-4-chlorophenyl)-2,2,2-trifluoroethanone is a trifluoromethyl ketone that serves as a highly versatile and reactive building block for the construction of a diverse range of heterocyclic systems.
The presence of three key reactive centers—the electrophilic trifluoromethyl-activated carbonyl group, and the bromine and chlorine substituents on the phenyl ring—provides a rich platform for a variety of chemical transformations. The electron-withdrawing nature of the trifluoromethyl group significantly enhances the reactivity of the adjacent carbonyl carbon, making it an excellent electrophile for condensation and cyclization reactions. The halogen substituents offer opportunities for subsequent cross-coupling reactions, allowing for further diversification of the synthesized heterocyclic cores.
This comprehensive guide provides detailed protocols and mechanistic insights for the synthesis of several key classes of heterocyclic compounds—pyrazoles, isoxazoles, pyridines, and 2-aminothiophenes—utilizing this compound as the primary starting material. The protocols described herein are based on well-established synthetic methodologies and are designed to be a practical resource for researchers and professionals in the field.
I. Synthesis of 3-(2-Bromo-4-chlorophenyl)-5-(trifluoromethyl)pyrazoles via Paal-Knorr Condensation
The synthesis of pyrazoles, a class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms, is of significant interest due to their prevalence in a wide range of bioactive molecules. The Paal-Knorr synthesis provides a direct and efficient method for constructing the pyrazole ring from 1,3-dicarbonyl compounds and hydrazine derivatives.[1][2] In this protocol, the trifluoromethyl ketone of the starting material acts as one of the carbonyl components.
Chemical Principle and Mechanistic Rationale
The reaction proceeds through the condensation of the highly electrophilic carbonyl carbon of this compound with hydrazine. The initial nucleophilic attack of hydrazine on the ketone forms a hydrazone intermediate. Subsequent intramolecular cyclization, driven by the attack of the terminal nitrogen of the hydrazine onto the other carbonyl group (in this case, the enol form of the trifluoromethyl ketone), followed by dehydration, leads to the formation of the aromatic pyrazole ring. The regioselectivity of the reaction, yielding the 3-(2-bromo-4-chlorophenyl)-5-(trifluoromethyl)pyrazole, is dictated by the differential reactivity of the two carbonyl groups.
Caption: Paal-Knorr pyrazole synthesis workflow.
Experimental Protocol: Synthesis of 3-(2-Bromo-4-chlorophenyl)-5-(trifluoromethyl)pyrazole
Materials:
-
This compound
-
Hydrazine hydrate or Hydrazine sulfate
-
Ethanol or Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol (10 mL/mmol), add hydrazine hydrate (1.2 eq).
-
The reaction mixture is stirred at room temperature for 30 minutes, and then heated to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 3-(2-bromo-4-chlorophenyl)-5-(trifluoromethyl)pyrazole.
| Parameter | Condition | Notes |
| Solvent | Ethanol, Glacial Acetic Acid | Acetic acid can catalyze the reaction. |
| Temperature | Reflux (approx. 78 °C for ethanol) | Reaction time may vary. |
| Stoichiometry | 1.2 eq of hydrazine | A slight excess of hydrazine ensures complete reaction. |
| Work-up | Aqueous work-up | To remove excess hydrazine and inorganic salts. |
| Purification | Column Chromatography | To isolate the pure pyrazole product. |
II. Synthesis of 3-(2-Bromo-4-chlorophenyl)-5-(trifluoromethyl)isoxazoles
Isoxazoles are another important class of five-membered heterocycles containing adjacent nitrogen and oxygen atoms. They are commonly found in a variety of medicinally important compounds. The synthesis of isoxazoles can be readily achieved by the condensation of a 1,3-dicarbonyl compound with hydroxylamine.
Chemical Principle and Mechanistic Rationale
Similar to the pyrazole synthesis, this reaction proceeds via the condensation of the trifluoromethyl ketone with hydroxylamine. The initial reaction forms an oxime intermediate. Subsequent intramolecular cyclization through the attack of the hydroxylamino group on the other carbonyl functionality, followed by dehydration, yields the aromatic isoxazole ring. The regiochemistry of the final product is determined by which carbonyl group is initially attacked by the amino group of hydroxylamine.
Caption: Isoxazole synthesis workflow.
Experimental Protocol: Synthesis of 3-(2-Bromo-4-chlorophenyl)-5-(trifluoromethyl)isoxazole
Materials:
-
This compound
-
Hydroxylamine hydrochloride
-
Sodium acetate or other suitable base
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in ethanol (15 mL/mmol).
-
Add sodium acetate (2.0 eq) to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 6-8 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the 3-(2-bromo-4-chlorophenyl)-5-(trifluoromethyl)isoxazole.
| Parameter | Condition | Notes |
| Base | Sodium acetate | To neutralize the HCl from hydroxylamine hydrochloride. |
| Temperature | Reflux | To drive the reaction to completion. |
| Stoichiometry | 1.5 eq of hydroxylamine HCl | An excess ensures the reaction goes to completion. |
| Work-up | Aqueous extraction | To remove inorganic salts. |
| Purification | Column Chromatography | For isolation of the pure isoxazole. |
III. Synthesis of Substituted Pyridines
Pyridines are six-membered aromatic heterocycles that are ubiquitous in pharmaceuticals and natural products. Several methods exist for their synthesis, including the Hantzsch and Bohlmann-Rahtz syntheses.[3][4] These methods typically involve the condensation of carbonyl compounds with a nitrogen source and other components.
Chemical Principle and Mechanistic Rationale: Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis provides a route to substituted pyridines from the reaction of an enamine with an ethynylketone.[5][6] In this adaptation, the this compound can be considered a precursor to the required ethynylketone. The enamine component can be generated in situ from a β-dicarbonyl compound and ammonia or an amine. The reaction proceeds through a series of condensation and cyclization steps to form the pyridine ring.
Caption: Bohlmann-Rahtz pyridine synthesis workflow.
Experimental Protocol: Synthesis of a Substituted Pyridine (Analogous Protocol)
Materials:
-
This compound
-
Ethyl acetoacetate (or another β-ketoester)
-
Ammonium acetate
-
Ethanol or Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
To a mixture of this compound (1.0 eq) and ethyl acetoacetate (1.1 eq) in ethanol, add ammonium acetate (2.0 eq).
-
Heat the reaction mixture to reflux for 8-12 hours, monitoring by TLC.
-
Cool the reaction to room temperature and remove the solvent in vacuo.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the desired substituted pyridine.
| Parameter | Condition | Notes |
| Nitrogen Source | Ammonium acetate | Provides ammonia in situ. |
| Temperature | Reflux | Higher temperatures are often required. |
| Reaction Time | 8-12 hours | Can vary depending on substrate reactivity. |
| Work-up | Basic wash | To remove acidic byproducts. |
| Purification | Column Chromatography | To isolate the target pyridine. |
IV. Synthesis of 2-Aminothiophenes via the Gewald Reaction
The Gewald reaction is a powerful multicomponent reaction for the synthesis of highly substituted 2-aminothiophenes.[7][8] It involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.
Chemical Principle and Mechanistic Rationale
The reaction is initiated by a Knoevenagel condensation between the ketone (this compound) and the active methylene compound (e.g., ethyl cyanoacetate), catalyzed by a base.[9] This is followed by the addition of elemental sulfur to the resulting α,β-unsaturated nitrile. Subsequent intramolecular cyclization and tautomerization lead to the formation of the 2-aminothiophene ring.
Caption: Gewald aminothiophene synthesis workflow.
Experimental Protocol: Synthesis of Ethyl 2-amino-4-(2-bromo-4-chlorophenyl)-5-(trifluoromethyl)thiophene-3-carboxylate (Analogous Protocol)
Materials:
-
This compound
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine or another suitable base
-
Ethanol or DMF
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), ethyl cyanoacetate (1.1 eq), and elemental sulfur (1.2 eq) in ethanol.
-
Add morpholine (0.5 eq) as a catalyst.
-
Heat the mixture to reflux with stirring for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be recrystallized from ethanol or purified by column chromatography on silica gel to give the desired 2-aminothiophene.
| Parameter | Condition | Notes |
| Base | Morpholine | A common catalyst for the Gewald reaction. |
| Temperature | Reflux | To facilitate the reaction. |
| Reaction Time | 2-4 hours | Generally a rapid reaction. |
| Work-up | Precipitation in water | To isolate the crude product. |
| Purification | Recrystallization/Chromatography | To obtain the pure 2-aminothiophene. |
Conclusion and Future Perspectives
This compound has been demonstrated to be a valuable and versatile precursor for the synthesis of a range of medicinally relevant heterocyclic compounds. The protocols outlined in this guide, based on established and reliable synthetic transformations, provide a solid foundation for researchers to access novel pyrazoles, isoxazoles, pyridines, and 2-aminothiophenes. The presence of halogen atoms on the phenyl ring of these synthesized heterocycles opens up avenues for further structural modifications through cross-coupling reactions, enabling the creation of extensive and diverse chemical libraries for drug discovery and development programs. Further exploration of the reactivity of this building block is encouraged to unlock its full potential in the synthesis of other complex heterocyclic systems.
References
- Hu, X., et al. (2017). A novel and efficient method for synthesis of polysubstituted trifluoromethylpyridine derivatives by Bohlmann-Rahtz heteroannulation reaction.
- Hantzsch, A. (1882). The Hantzsch pyridine synthesis. Justus Liebigs Annalen der Chemie.
- Romanov, A. R., et al. (2022). Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism.
- Trifluoromethyl-β-dicarbonyls as Versatile Synthons in Synthesis of Heterocycles.
- Bohlmann, F., & Rahtz, D. (1957). The Bohlmann–Rahtz pyridine synthesis. Chemische Berichte.
- Transformation of 5-acylated N-fluoroalkyl-1,2,3-triazoles to trifluoromethylated ring-fused isoquinolines, 1,3-oxazines, and 1,3-oxazin-6-ones via ketenimines.
- Bohlmann-Rahtz Pyridine Synthesis. J&K Scientific LLC.
- Gewald, K. (1966). The Gewald aminothiophene synthesis. Chemische Berichte.
- Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra- molecular C-H functionalis
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.
- Pyrazole synthesis. Organic Chemistry Portal.
- Hantzsch pyridine synthesis. Wikipedia.
- Isoxazole synthesis. Organic Chemistry Portal.
- Bohlmann-Rahtz Pyridine Synthesis. SynArchive.
- Bohlmann-Rahtz Pyridine Synthesis.
- Gewald Reaction. Organic Chemistry Portal.
- Synthesis of some novel Isoxazole. Journal of Organic and Pharmaceutical Chemistry.
- Hantzsch Pyridine Synthesis Definition. Fiveable.
- Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Research in Chemistry.
- Synthesis of 5‐trifluoromethyl isoxazoles
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Hantzsch Pyridine Synthesis. Scribd.
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc.
- Construction of Isoxazole ring: An Overview.
- REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. Organic Syntheses.
- synthesis of isoxazoles. YouTube.
- An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Organic Chemistry Portal.
- Pyridine Synthesis: Cliff Notes. Baran Lab.
- Recent Advances in the Synthesis of Pyrazole Deriv
- Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro -Amylase Inhibitory. Semantic Scholar.
- 2‐Aminothiophenes by Gewald reaction.
- Paal–Knorr synthesis. Wikipedia.
- Pyridine synthesis. Organic Chemistry Portal.
- Paal-Knorr Synthesis. Alfa Chemistry.
- Knorr Pyrazole Synthesis.
- Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal.
- Paal–Knorr pyrrole synthesis.
- Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction.
- 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone synthesis. chemicalbook.
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- 9. synarchive.com [synarchive.com]
The Synthesis of Aryl Trifluoromethyl Ketones: A Guide to Trifluoroacetylation of Aromatic Compounds
Introduction: The Significance of Trifluoromethyl Ketones in Modern Chemistry
The introduction of fluorine-containing functional groups into organic molecules has become a cornerstone of modern drug discovery and materials science. The trifluoromethyl (CF3) group, in particular, imparts unique properties such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. Aryl trifluoromethyl ketones are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals. The Friedel-Crafts acylation and related reactions provide a direct route to these valuable compounds through the formation of a carbon-carbon bond between an aromatic ring and a trifluoroacetyl group.
This application note provides a comprehensive guide to the trifluoroacetylation of aromatic compounds. It will delve into the mechanistic principles, explore the challenges associated with less reactive acylating agents like ethyl trifluoroacetate, and present detailed, field-proven protocols for the successful synthesis of aryl trifluoromethyl ketones using more effective reagents such as trifluoroacetic anhydride.
The Challenge of Ethyl Trifluoroacetate in Friedel-Crafts Acylation
While esters are sometimes employed in Friedel-Crafts acylation reactions, they are generally less reactive than their acyl chloride or anhydride counterparts. Ethyl trifluoroacetate, despite being an attractive source of the trifluoroacetyl group due to its stability and commercial availability, presents a significant challenge for direct Friedel-Crafts acylation of arenes.[1] The lower electrophilicity of the ester carbonyl carbon compared to an acyl halide or anhydride makes it a poor electrophile for attacking an aromatic ring, even with the assistance of a Lewis acid.
Extensive literature searches for a direct, high-yielding Friedel-Crafts acylation of common aromatic substrates (e.g., benzene, toluene, anisole) with ethyl trifluoroacetate for C-C bond formation have not yielded a standard, reliable protocol. This suggests that this transformation is not a synthetically viable route under typical Friedel-Crafts conditions. Therefore, this guide will focus on established and more efficient methods for achieving trifluoroacetylation.
Mechanism of Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic example of an electrophilic aromatic substitution reaction.[2][3] The reaction proceeds through the generation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring.
The general mechanism involves three key steps:
-
Formation of the Acylium Ion: A Lewis acid catalyst, typically a metal halide like aluminum chloride (AlCl₃) or a rare-earth metal triflate, coordinates to the acylating agent.[4] In the case of an acyl chloride or anhydride, this coordination facilitates the departure of the leaving group, forming a resonance-stabilized acylium ion.[3]
-
Electrophilic Attack: The electron-rich π-system of the aromatic ring acts as a nucleophile, attacking the electrophilic acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation and Regeneration of Aromaticity: A weak base, often the Lewis acid-leaving group complex (e.g., [AlCl₄]⁻), removes a proton from the carbon bearing the newly attached acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst.
It is a key advantage of Friedel-Crafts acylation that the product, an aryl ketone, is less reactive than the starting aromatic compound. This deactivation prevents further acylation of the product, thus avoiding poly-substitution, a common issue in Friedel-Crafts alkylation.
Visualizing the Friedel-Crafts Acylation Workflow
Caption: General workflow for Friedel-Crafts acylation.
Recommended Protocol: Trifluoroacetylation of Anisole with Trifluoroacetic Anhydride
This protocol details the trifluoroacetylation of anisole, an electron-rich aromatic ether, using trifluoroacetic anhydride as the acylating agent. This method is significantly more effective than using ethyl trifluoroacetate and serves as a reliable route to 4-methoxy-2,2,2-trifluoroacetophenone.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Anisole | Reagent | Major Supplier | Purify by distillation if necessary. |
| Trifluoroacetic Anhydride (TFAA) | ≥99% | Major Supplier | Handle in a fume hood with appropriate PPE. |
| Aluminum Chloride (AlCl₃) | Anhydrous, ≥99% | Major Supplier | Handle in a glovebox or under inert atmosphere. |
| Dichloromethane (DCM) | Anhydrous | Major Supplier | Dry over CaH₂ and distill before use. |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | Major Supplier | For workup. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous solution | In-house prep | For neutralization. |
| Brine | Saturated NaCl solution | In-house prep | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent | Major Supplier | For drying organic phase. |
| Silica Gel | 60 Å, 230-400 mesh | Major Supplier | For column chromatography. |
Experimental Procedure
Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. Trifluoroacetic anhydride is corrosive and moisture-sensitive. Aluminum chloride is a water-reactive solid that releases HCl gas upon contact with moisture.
-
Reaction Setup:
-
To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents).
-
Add anhydrous dichloromethane (DCM) to the flask to create a slurry.
-
Cool the flask to 0 °C in an ice-water bath.
-
-
Addition of Reagents:
-
In a separate dry flask, prepare a solution of anisole (1.0 equivalent) and trifluoroacetic anhydride (1.1 equivalents) in anhydrous DCM.
-
Transfer this solution to the dropping funnel.
-
Add the anisole/TFAA solution dropwise to the stirred AlCl₃ slurry over 30-45 minutes, maintaining the internal temperature below 5 °C. A color change is typically observed.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane/ethyl acetate).
-
-
Workup:
-
Once the reaction is complete, cool the flask back to 0 °C in an ice-water bath.
-
Slowly and carefully quench the reaction by the dropwise addition of crushed ice, followed by 1 M HCl. Caution: This is an exothermic process and may release HCl gas.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure aryl trifluoromethyl ketone.
-
Troubleshooting and Considerations
-
Low Yield: Ensure all reagents and solvents are anhydrous. Moisture will deactivate the Lewis acid catalyst. The quality of the aluminum chloride is crucial.
-
Side Reactions: For highly activated substrates, careful control of temperature is necessary to minimize side reactions. In the case of substrates like anisole, demethylation can occur with strong Lewis acids at elevated temperatures.[5] Using milder Lewis acids such as iron(III) chloride or rare-earth metal triflates (e.g., scandium(III) triflate or ytterbium(III) triflate) can be a viable alternative for sensitive substrates.[1][6][7]
-
Substrate Scope: This reaction works best with electron-rich aromatic compounds. Electron-deficient arenes (e.g., nitrobenzene) are generally unreactive under these conditions.
Conclusion
The trifluoroacetylation of aromatic compounds is a powerful tool for the synthesis of valuable aryl trifluoromethyl ketones. While the direct Friedel-Crafts acylation with the less reactive ethyl trifluoroacetate is not a generally applicable method, the use of more potent acylating agents like trifluoroacetic anhydride provides a reliable and efficient pathway. The protocol detailed herein for the trifluoroacetylation of anisole can be adapted for a range of electron-rich aromatic and heteroaromatic substrates. Careful consideration of the substrate's reactivity and the choice of an appropriate Lewis acid catalyst are paramount for a successful outcome.
References
- Curphey, T. J. (1979). Trifluoroacetylation of amino acids and peptides by ethyl trifluoroacetate. The Journal of Organic Chemistry, 44(15), 2805–2807.
- Su, W., & Jin, C. (2004). Ytterbium(III) Trifluoromethanesulfonate Catalyzed Friedel—Crafts Acylation of Substituted Thiophenes. ChemInform, 35(23).
- Karimi, B., & Ma'mani, L. (2003). Scandium(III) Triflate as an Efficient and Recyclable Catalyst for Chemoselective Conversion of Carbonyl Compounds to 1,3-Oxathiolanes. Synthesis, 2003(16), 2503-2506.
- Yarmoliuk, D. V., Arkhipov, V. V., Stambirskyi, M. V., Dmytriv, Y. V., Shishkin, O. V., Tolmachev, A. A., & Mykhailiuk, P. K. (2014). Direct Noncatalytic Electrophilic Trifluoroacetylation of Electron-Rich Pyrazoles. Synthesis, 46(09), 1254–1260.
- Kristoffersen, K. A., & Benneche, T. (2015). Trifluoroacetylation of electron-rich thiophenes. Journal of Fluorine Chemistry, 179, 129-132.
-
Friedel–Crafts acylation of substituted anisole. (2021, August 3). Chemistry Stack Exchange. [Link]
-
Friedel–Crafts reaction. (2024). In Wikipedia. [Link]
- Tran, P. H., Nguyen, T. T., & Le, T. N. (2022). Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study. ACS Omega, 7(40), 35969-35977.
-
Trifluoroacetylation of amino acids and peptides by ethyl trifluoroacetate. (1979). The Journal of Organic Chemistry. [Link]
- Su, W., et al. (2003). Friedel-Crafts acylation of furan and thiophene using ytterbium(III) trifluoromethanesulfonate in [BPy][BF4] ionic liquid. Indian Journal of Chemistry - Section B, 42(2), 397-399.
- Peng, H., Zhao, C.-X., & Gong, Y.-F. (1993). Friedel-Crafts Acylation Reactions Catalyzed by Trifluoroacetic Anhydride-Synthesis of 4-Ethyl-2,5-dimethoxyphenyl Alkyl Ketones. Chemical Journal of Chinese Universities, 14(10), 1380.
- Kariyazono, H., et al. (2002). The Friedel—Crafts Acylation of Aromatic Compounds with Carboxylic Acids by the Combined Use of Perfluoroalkanoic Anhydride and Bismuth or Scandium Triflate. Journal of the Chinese Chemical Society, 49(5), 845-848.
- Kristoffersen, K. A., & Benneche, T. (2015). ChemInform Abstract: Trifluoroacetylation of Electron-Rich Thiophenes. ChemInform, 46(47).
- Su, W., & Jin, C. (2004). Ytterbium(III) Trifluoromethanesulfonate Catalyzed Friedel—Crafts Acylation of Substituted Thiophenes. ChemInform, 35(23).
- A kind of friedel-crafts acylation of trifluoroacetic acid catalysis. (n.d.). Google Patents.
- Aricı, M., et al. (2023). Intramolecular Friedel–Crafts Reaction with Trifluoroacetic Acid: Synthesizing Some New Functionalized 9-Aryl/Alkyl Thioxanthenes. ACS Omega, 8(3), 3245-3259.
-
Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
Ethyl trifluoroacetate. (2024). In Wikipedia. [Link]
Sources
- 1. Scandium(III) Triflate as an Efficient and Recyclable Catalyst for Chemoselective Conversion of Carbonyl Compounds to 1,3-Oxathiolanes [organic-chemistry.org]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethyl trifluoroacetate - Wikipedia [en.wikipedia.org]
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- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone as a Key Precursor for Chiral Pharmaceutical Intermediates
Introduction: The Strategic Importance of Fluorinated Ketones in Medicinal Chemistry
In the landscape of modern pharmaceutical development, the strategic incorporation of fluorine atoms into active pharmaceutical ingredients (APIs) is a widely recognized strategy for enhancing metabolic stability, binding affinity, and bioavailability. Within this context, trifluoromethyl ketones (TFMKs) have emerged as exceptionally valuable synthetic intermediates.[1][2] The strong electron-withdrawing nature of the trifluoromethyl group renders the adjacent carbonyl carbon highly electrophilic, making TFMKs versatile precursors for a variety of critical transformations.[2]
1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone is a particularly noteworthy member of this class. Its multi-functionalized aromatic ring, featuring both bromo and chloro substituents, provides multiple handles for subsequent cross-coupling reactions and other modifications, while the trifluoroacetyl group is primed for asymmetric transformations to install a chiral center. This combination makes it a powerful building block for constructing complex, stereochemically-defined molecules, which are often the cornerstones of potent and selective therapeutics. These halogenated intermediates are crucial in multi-step API synthesis, enabling precise chemical transformations for the production of high-quality APIs.[1] This guide provides an in-depth look at the properties of this precursor and a detailed protocol for its application in the synthesis of a key chiral intermediate.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₃BrClF₃O | [3] |
| Molecular Weight | 287.46 g/mol | Calculated |
| Appearance | Not specified, likely a solid or oil | - |
| Boiling Point | Not specified | [3] |
| Melting Point | Not specified | [3] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere (Argon charged) | [3] |
| Solubility | Soluble in common organic solvents (e.g., THF, Toluene, CH₂Cl₂) | General chemical knowledge |
| InChI | InChI=1S/C8H3BrClF3O/c9-6-3-4(10)1-2-5(6)7(14)8(11,12,13)/h1-3H | [3] |
Synthetic Utility: A Gateway to Chiral Trifluoromethylated Alcohols
The primary application of this compound in pharmaceutical synthesis is as a prochiral ketone, which can be stereoselectively reduced to form a chiral secondary alcohol. This transformation is of paramount importance, as chiral alcohols are ubiquitous structural motifs in a vast array of bioactive molecules. The resulting 1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanol is a valuable synthon, with the newly created stereocenter serving as a crucial element for the pharmacological activity of the final API.
Caption: Synthetic utility of this compound.
Experimental Protocol: Asymmetric Reduction via Corey-Itsuno (CBS) Method
The Corey-Itsuno reduction, also known as the Corey-Bakshi-Shibata (CBS) reduction, is a robust and highly enantioselective method for the reduction of prochiral ketones to chiral alcohols.[4][5] The reaction utilizes a chiral oxazaborolidine catalyst in the presence of a borane source.[6][7] This protocol has been adapted from well-established procedures for the asymmetric reduction of aryl trifluoromethyl ketones.
Materials and Reagents
-
This compound
-
(R)-2-Methyl-CBS-oxazaborolidine (1.0 M solution in toluene)
-
Borane-dimethyl sulfide complex (BMS, ~10 M)
-
Anhydrous tetrahydrofuran (THF), inhibitor-free
-
Anhydrous methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Instrumentation
-
Round-bottom flasks, flame-dried under vacuum
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (e.g., Schlenk line with Argon or Nitrogen)
-
Syringes and needles
-
Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Glass column for chromatography
Step-by-Step Procedure
Caption: Workflow for the Corey-Itsuno (CBS) asymmetric reduction.
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere of argon, add (R)-2-Methyl-CBS-oxazaborolidine (5.0 mL of a 1.0 M solution in toluene, 5.0 mmol, 0.1 eq.). Cool the flask to -20 °C using a suitable cooling bath.
-
Expertise & Experience: The use of flame-dried glassware and an inert atmosphere is critical to prevent moisture from quenching the borane reagent and decomposing the catalyst, which would lead to a loss of enantioselectivity.[7] The (R)-enantiomer of the catalyst is chosen to produce the (S)-alcohol, a stereochemistry often desired in pharmaceutical intermediates.
-
-
Borane Addition: To the stirred catalyst solution, slowly add borane-dimethyl sulfide complex (5.5 mL of a ~10 M solution, 55 mmol, 1.1 eq.) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the resulting solution for 10 minutes at -20 °C.
-
Causality: The pre-complexation of the CBS catalyst with borane is a key step. Borane coordinates to the nitrogen atom of the oxazaborolidine, which activates the borane as a hydride donor and simultaneously increases the Lewis acidity of the endocyclic boron atom of the catalyst.[4][8] This dual activation is crucial for both the rate and the stereoselectivity of the reduction.
-
-
Substrate Addition: In a separate flame-dried flask, dissolve this compound (14.37 g, 50 mmol, 1.0 eq.) in 50 mL of anhydrous THF. Add this solution dropwise to the catalyst-borane mixture over a period of 30 minutes.
-
Trustworthiness: Slow, dropwise addition of the ketone substrate is essential to maintain a low concentration of the free ketone, which minimizes the uncatalyzed background reduction by borane that would lead to the racemic alcohol, thus ensuring high enantiomeric excess.
-
-
Reaction Monitoring: Stir the reaction mixture at -20 °C. Monitor the progress of the reaction by TLC (e.g., using a 20% ethyl acetate in hexanes eluent) until the starting ketone is fully consumed (typically 1-2 hours).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of 20 mL of anhydrous methanol at -20 °C. Vigorous gas evolution (hydrogen) will be observed. Allow the mixture to warm to room temperature.
-
Self-Validation: The quenching step with methanol serves to destroy any excess borane and to begin the breakdown of the borate-alkoxide complexes. This is a necessary safety and procedural step before aqueous workup.
-
-
Aqueous Workup: Concentrate the reaction mixture under reduced pressure to remove most of the solvents. To the residue, add 100 mL of ethyl acetate and 50 mL of 1 M HCl. Stir vigorously for 30 minutes to hydrolyze the borate esters and liberate the chiral alcohol. Separate the layers and wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated aqueous NaHCO₃, and 50 mL of brine.
-
Authoritative Grounding: The acidic workup is a standard and necessary step in borane reductions to ensure complete hydrolysis of the intermediate borate esters, leading to the free alcohol product.
-
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify the crude alcohol by flash column chromatography on silica gel to afford the enantiomerically enriched 1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanol. The enantiomeric excess (e.e.) can be determined by chiral HPLC analysis.
Conclusion
This compound is a high-value precursor for the synthesis of complex pharmaceutical molecules. Its unique combination of a trifluoromethyl ketone and a di-halogenated aromatic ring provides a versatile platform for introducing chirality and further molecular diversity. The provided protocol for the Corey-Itsuno asymmetric reduction offers a reliable and highly stereoselective method to generate the corresponding chiral alcohol, a critical building block for APIs. The principles and procedures outlined in this guide are intended to empower researchers and drug development professionals to effectively utilize this key intermediate in their synthetic endeavors.
References
-
Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. PMC - NIH. Available at: [Link]
-
Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. Available at: [Link]
-
Corey–Itsuno reduction. Wikipedia. Available at: [Link]
-
Corey–Itsuno reduction. Grokipedia. Available at: [Link]
-
Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry. Available at: [Link]
-
Applications of BCFI as an Intermediate in Pharmaceutical Manufacturing. PYG Lifesciences. Available at: [Link]
-
(i) 2-Bromo-1-(4-chlorophenyl)ethanone or... ResearchGate. Available at: [Link]
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Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews. Available at: [Link]
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The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Enantioselective preparation of mechanically planar chiral rotaxanes by kinetic resolution strategy. PMC - PubMed Central. Available at: [Link]
-
2-Bromo-1-(4-Chlorophenyl)Ethan-1-One: A Versatile Building Block for Organic Synthesis. LinkedIn. Available at: [Link]
-
1-(2-Bromophenyl)-2,2,2-trifluoroethanone. PubChem. Available at: [Link]
-
2'-Bromo-4'-fluoroacetophenone: A Versatile Intermediate in Organic Synthesis. LinkedIn. Available at: [Link]
-
(PDF) Stereodivergent synthesis of chiral succinimides via Rh-catalyzed asymmetric transfer hydrogenation. ResearchGate. Available at: [Link]
-
Chiral Polythiophenes: Part I: Syntheses of Monomeric Precursors. PMC - NIH. Available at: [Link]
-
Synthesis of chiral sulfinate esters by asymmetric condensation. Nanyang Technological University. Available at: [Link]
-
Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PMC - NIH. Available at: [Link]
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Application Notes & Protocols: 1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone as a Versatile Synthon in Agrochemical Design
Introduction: The Strategic Role of Fluorinated Ketones in Agrochemical Innovation
The incorporation of fluorine atoms into bioactive molecules is a highly successful strategy in modern agrochemical development.[1][2] The unique properties of fluorine, such as high electronegativity and the ability to form strong carbon-fluorine bonds, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2] Among the diverse array of fluorinated building blocks, trifluoromethyl ketones (TFMKs) have proven to be exceptionally valuable intermediates.[3][4] These ketones serve as powerful synthons for introducing the trifluoromethyl (CF₃) group, a moiety renowned for its positive impact on the efficacy and bioavailability of active ingredients.[1][5]
This guide focuses on 1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone , a multifunctional building block designed for advanced agrochemical synthesis. Its structure is strategically engineered with three key features:
-
A trifluoromethyl ketone group, ideal for constructing essential trifluoromethyl-substituted heterocyclic cores.
-
A bromo substituent at the ortho position, serving as a versatile handle for cross-coupling reactions to build molecular complexity.[6]
-
A chloro substituent at the para position, which contributes to the overall electronic properties and metabolic stability of derivative molecules.
These application notes will provide researchers and synthetic chemists with the foundational knowledge and detailed protocols to effectively utilize this synthon in the design and synthesis of next-generation agrochemicals, drawing parallels with the synthetic strategies used for leading market products.
PART 1: Application Note on Heterocycle Formation
Core Concept: Synthesis of Trifluoromethyl-Substituted Pyrazoles
A prominent class of modern insecticides, including the highly effective anthranilic diamides like chlorantraniliprole, is built around a trifluoromethyl-pyrazole core.[7][8] This heterocyclic system is critical for the molecule's insecticidal activity, which involves the modulation of insect ryanodine receptors.[7] this compound is an ideal starting material for constructing such pyrazole scaffolds through well-established condensation chemistry.
The fundamental reaction is a Paal-Knorr-type condensation between the trifluoromethyl ketone and a hydrazine derivative. This reaction proceeds via initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.
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Application Note & Protocols: Strategic Nucleophilic Reactions of 1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone for Advanced Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract
1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone is a highly versatile synthetic intermediate characterized by two distinct electrophilic centers: a strongly activated trifluoromethyl ketone and a di-halogenated aromatic ring primed for nucleophilic aromatic substitution (SNAr). This duality allows for selective, stepwise, or tandem reactions to construct complex molecular architectures. This guide provides an in-depth analysis of its reactivity profile with various nucleophiles, offering detailed, field-proven protocols for both carbonyl additions and aromatic substitutions. We explore the causality behind experimental choices, focusing on reaction control, regioselectivity, and applications in heterocyclic synthesis, providing researchers with a robust framework for leveraging this powerful building block in medicinal chemistry and materials science.
The Dual Reactivity Profile: A Tale of Two Electrophiles
The synthetic utility of this compound stems from the orthogonal reactivity of its two key functional groups. Understanding the electronic properties of each site is critical for predicting and controlling reaction outcomes.
-
The Trifluoromethyl Ketone: The presence of the potent electron-withdrawing trifluoromethyl (-CF3) group renders the carbonyl carbon exceptionally electrophilic.[1] This high degree of activation facilitates nucleophilic addition reactions under mild conditions, often with greater efficiency than corresponding non-fluorinated ketones.[1][2] The resulting trifluoromethyl carbinol motif is a valued feature in many biologically active molecules.[1]
-
The Di-halogenated Aromatic Ring: The aromatic ring is substituted with three electron-withdrawing groups (2-Br, 4-Cl, and the trifluoroacetyl group), which significantly lowers the electron density of the ring system. This "electron-poor" nature makes the ring susceptible to nucleophilic attack, proceeding via a well-established addition-elimination (SNAr) mechanism.[3][4][5] The trifluoroacetyl group strongly activates the ortho (bromo) and para (chloro) positions, making these halogens viable leaving groups.[4][6]
The choice of nucleophile and reaction conditions dictates which site reacts preferentially. Hard, non-basic nucleophiles may favor carbonyl addition, while softer, polarizable nucleophiles, often under basic or heated conditions, can promote SNAr.
Figure 1: Dual reaction pathways for this compound.
Protocol Suite I: Reactions at the Trifluoromethyl Ketone
Nucleophilic addition to the trifluoromethyl ketone is typically a rapid and high-yielding transformation. The primary product is a tertiary alcohol, a valuable synthon for further elaboration.
Mechanism: Nucleophilic Addition
The reaction proceeds via direct attack of the nucleophile on the electrophilic carbonyl carbon. This forms a tetrahedral intermediate which, upon protonation during workup, yields the final alcohol product. The stability of the resulting alkoxide is enhanced by the inductive effect of the -CF3 group.
Figure 2: General workflow for nucleophilic addition to the carbonyl group.
Protocol 1: Selective Reduction to a Trifluoromethyl Carbinol
This protocol details the reduction of the ketone to the corresponding alcohol using sodium borohydride (NaBH₄), a mild and selective reducing agent that acts as a source of hydride (H⁻) nucleophile.
Rationale: NaBH₄ is chosen for its excellent functional group tolerance. It will selectively reduce the highly activated ketone without affecting the aryl halides, making it ideal for this substrate. Methanol serves as both the solvent and a proton source for the final product.
| Reagent | M.W. | Amount | Moles | Equiv. |
| This compound | 304.44 | 1.00 g | 3.28 mmol | 1.0 |
| Sodium Borohydride (NaBH₄) | 37.83 | 149 mg | 3.94 mmol | 1.2 |
| Methanol (MeOH) | 32.04 | 20 mL | - | - |
Step-by-Step Procedure:
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 3.28 mmol).
-
Dissolution: Add methanol (20 mL) and stir until the solid is fully dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C. This is crucial to control the exothermic reaction and prevent side reactions.
-
Reagent Addition: Slowly add sodium borohydride (149 mg, 3.94 mmol) portion-wise over 10 minutes. Effervescence (H₂ gas) will be observed. Maintain the temperature below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour. Monitor reaction progress by TLC (e.g., 20% EtOAc/Hexanes).
-
Quenching: Carefully quench the reaction by slowly adding 1 M HCl (10 mL) at 0 °C until the bubbling ceases. This neutralizes excess NaBH₄.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (20 mL) and then brine (20 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the residue by flash column chromatography on silica gel to afford the pure 1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanol.
Protocol Suite II: Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the aromatic ring allows for the displacement of either the bromo or chloro substituent. The reaction proceeds through a two-step addition-elimination mechanism.
Mechanism: Addition-Elimination
The SNAr reaction is initiated by the attack of a nucleophile on the carbon atom bearing a leaving group (halide).[7] This disrupts the ring's aromaticity and forms a resonance-stabilized carbanion known as a Meisenheimer complex.[3] In the second, typically faster step, the leaving group is eliminated, restoring aromaticity and yielding the substituted product.[3][4]
Regioselectivity: The trifluoroacetyl group is a powerful ortho, para-director for nucleophilic attack. Both the bromine (ortho) and chlorine (para) are activated. While C-Br bonds are generally weaker than C-Cl bonds, the rate-determining step is often the initial nucleophilic attack.[5] The greater steric hindrance at the ortho position may favor substitution at the para (chloro) position with bulky nucleophiles. However, for many common nucleophiles, displacement of the bromine at the ortho position is competitive or favored due to strong electronic activation. Experimental validation is essential.
Figure 3: The Addition-Elimination mechanism for Nucleophilic Aromatic Substitution (SNAr).
Protocol 2: SNAr with an Amine Nucleophile (Buchwald-Hartwig Amination is an alternative)
This protocol describes the displacement of an aryl halide with morpholine, a common secondary amine nucleophile. A base is required to deprotonate the amine after the initial adduct formation or to facilitate the reaction.
Rationale: Polar aprotic solvents like DMSO are ideal for SNAr reactions as they solvate the cation of the base but not the nucleophile, increasing its reactivity. Elevated temperatures are often necessary to overcome the activation energy associated with disrupting the aromatic ring.[8]
| Reagent | M.W. | Amount | Moles | Equiv. |
| Substrate | 304.44 | 500 mg | 1.64 mmol | 1.0 |
| Morpholine | 87.12 | 286 µL | 3.28 mmol | 2.0 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 454 mg | 3.28 mmol | 2.0 |
| DMSO | 78.13 | 10 mL | - | - |
Step-by-Step Procedure:
-
Setup: In an oven-dried vial equipped with a stir bar, combine the substrate (500 mg, 1.64 mmol) and potassium carbonate (454 mg, 3.28 mmol).
-
Reagent Addition: Add DMSO (10 mL) followed by morpholine (286 µL, 3.28 mmol).
-
Reaction: Seal the vial and heat the mixture in a pre-heated oil bath at 100 °C for 12-18 hours.
-
Monitoring: Monitor the reaction by LC-MS or TLC to confirm consumption of the starting material.
-
Workup: Cool the reaction to room temperature and pour it into water (50 mL).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Washing: Wash the combined organic layers with brine (2 x 30 mL) to remove residual DMSO.
-
Drying & Concentration: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude material via column chromatography to isolate the desired amino-substituted product.
Advanced Applications: Tandem Reactions for Heterocycle Synthesis
The true synthetic power of this substrate is realized when bifunctional nucleophiles are employed to construct heterocyclic scaffolds in a single operation. This strategy is highly valuable in drug discovery for rapidly building molecular complexity.[9][10]
Protocol 3: Synthesis of a Benzothiazine Derivative
This protocol uses 2-aminothiophenol as a bifunctional nucleophile. The soft thiol end is expected to first displace the ortho-bromo group via SNAr. The resulting aniline moiety is then positioned to undergo an intramolecular condensation with the adjacent ketone, forming a seven-membered benzothiazepine ring system after dehydration.
Figure 4: A generalized experimental workflow for synthetic organic protocols.
| Reagent | M.W. | Amount | Moles | Equiv. |
| Substrate | 304.44 | 500 mg | 1.64 mmol | 1.0 |
| 2-Aminothiophenol | 125.19 | 175 µL | 1.64 mmol | 1.0 |
| Triethylamine (Et₃N) | 101.19 | 457 µL | 3.28 mmol | 2.0 |
| Toluene | 92.14 | 15 mL | - | - |
Step-by-Step Procedure:
-
Setup: To a 50 mL round-bottom flask equipped with a Dean-Stark apparatus and condenser, add the substrate (500 mg, 1.64 mmol) and toluene (15 mL).
-
Reagent Addition: Add 2-aminothiophenol (175 µL, 1.64 mmol) and triethylamine (457 µL, 3.28 mmol). The base neutralizes the HBr formed during the SNAr step.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) for 24 hours. Water formed during the intramolecular condensation will be collected in the Dean-Stark trap, driving the equilibrium toward the product.
-
Monitoring: Follow the reaction progress by LC-MS, observing the disappearance of the starting material and the formation of the product mass.
-
Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Dissolve the residue in a minimal amount of dichloromethane and purify by flash column chromatography (using a gradient elution, e.g., from 100% hexanes to 30% ethyl acetate/hexanes) to isolate the target benzothiazepine.
Summary
This compound offers a predictable and controllable platform for advanced organic synthesis. By carefully selecting nucleophiles and reaction conditions, chemists can selectively target either the activated ketone or the electron-poor aromatic ring. The protocols provided herein serve as a validated starting point for accessing trifluoromethyl carbinols, substituted aromatic ketones, and complex heterocyclic systems, underscoring the substrate's immense value in modern synthetic campaigns.
References
- Nucleophilic Addition of Benzylboronates to Activ
- Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles | ACS Omega - ACS Public
- Nucleophilic trifluoromethylation of carbonyl compounds and deriv
- Trifluoromethyl carbinol synthesis - Organic Chemistry Portal.
- (PDF)
- Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC - NIH. (2021-02-12).
- Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions - PMC - NIH.
- 16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2022-09-24).
- Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018-08-20).
- nucleophilic aromatic substitutions - YouTube. (2019-01-19).
- Nucleophilic aromatic substitution I (video) - Khan Academy.
- Nucleophilic Arom
- (i) 2-Bromo-1-(4-chlorophenyl)ethanone or...
- Synthesis of fluorescent heterocycles via a Knoevenagel/[4 + 1]-cycloaddition cascade using acetyl cyanide - Organic & Biomolecular Chemistry (RSC Publishing).
- 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry - YouTube. (2021-03-16).
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- 10. Synthesis of fluorescent heterocycles via a Knoevenagel/[4 + 1]-cycloaddition cascade using acetyl cyanide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Experimental Trifluoroacetylation of Bromochlorobenzene Derivatives
Introduction: The Strategic Importance of Trifluoroacetylation in Modern Chemistry
The introduction of a trifluoroacetyl group (-COCF₃) into aromatic systems is a pivotal transformation in the fields of medicinal chemistry, agrochemicals, and materials science. The unique properties conferred by the trifluoromethyl (CF₃) moiety—including high electronegativity, metabolic stability, and lipophilicity—can dramatically enhance the biological activity and physicochemical characteristics of organic molecules. Bromochlorobenzene derivatives serve as versatile scaffolds in organic synthesis, and their trifluoroacetylation provides access to a valuable class of trifluoromethyl ketones, which are key intermediates in the synthesis of complex pharmaceuticals and other high-value materials.
This guide provides a comprehensive overview of the experimental setup for the trifluoroacetylation of bromochlorobenzene isomers. We will delve into the underlying reaction mechanisms, discuss the critical aspects of regioselectivity, and present detailed, adaptable protocols for conducting this powerful synthetic transformation.
Reaction Mechanism and Rationale for Experimental Design
The trifluoroacetylation of bromochlorobenzene is a classic example of a Friedel-Crafts acylation, which falls under the broader category of electrophilic aromatic substitution (EAS).[1][2] The reaction is typically facilitated by a potent acylating agent, most commonly trifluoroacetic anhydride (TFAA), often in the presence of a catalyst.[3]
The Role of Trifluoroacetic Anhydride (TFAA) and Catalyst
Trifluoroacetic anhydride is a highly reactive acylating agent due to the strong electron-withdrawing nature of the two trifluoromethyl groups, which makes the carbonyl carbons highly electrophilic.[3] In many cases, especially with activated aromatic rings, TFAA can effect acylation without a catalyst. However, for deactivated rings such as bromochlorobenzene, a catalyst is generally required to enhance the electrophilicity of the acylating species.
Common catalysts for Friedel-Crafts acylation include Lewis acids (e.g., AlCl₃, FeCl₃) and Brønsted acids (e.g., trifluoromethanesulfonic acid (TfOH), trifluoroacetic acid (TFA)).[4][5] The catalyst coordinates to one of the carbonyl oxygens of TFAA, polarizing the C-O bond and generating a highly reactive acylium ion (CF₃CO⁺) or a polarized complex that acts as the active electrophile.
dot digraph "Friedel-Crafts Acylation Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: "Generalized workflow for Friedel-Crafts trifluoroacetylation."
Regioselectivity: The Directing Effects of Bromo and Chloro Substituents
The key to successfully synthesizing a specific isomer of a trifluoroacetylated bromochlorobenzene lies in understanding the directing effects of the existing halogen substituents. Both bromine and chlorine are deactivating groups due to their inductive electron withdrawal, which makes the aromatic ring less nucleophilic than benzene. However, they are also ortho, para-directors because of resonance electron donation from their lone pairs.
When two such groups are present on the ring, their directing effects can be either reinforcing or competing. The position of the incoming trifluoroacetyl group will be determined by a combination of:
-
Electronic Effects: The positions most activated by resonance (the ortho and para positions relative to each halogen).
-
Steric Hindrance: The bulky trifluoroacetyl group will preferentially add to the least sterically hindered position.
The expected major products for the trifluoroacetylation of the three isomers of bromochlorobenzene are outlined in the table below.
| Starting Material | Structure | Directing Effects of Substituents | Predicted Major Product(s) |
| 1-Bromo-2-chlorobenzene | Br and Cl at C1 and C2 | Br directs to C4 and C6. Cl directs to C3 and C5. The C4 and C5 positions are most likely to be favored due to a combination of electronic activation and reduced steric hindrance compared to the positions between the two halogens. | 4-Bromo-3-chloro-1-(trifluoroacetyl)benzene and 3-Bromo-4-chloro-1-(trifluoroacetyl)benzene |
| 1-Bromo-3-chlorobenzene | Br and Cl at C1 and C3 | Br directs to C2, C4, and C6. Cl directs to C2, C4, and C6. All directing effects reinforce substitution at C2, C4, and C6. Steric hindrance at C2 (between the halogens) will be high. Therefore, substitution at C4 and C6 is most probable. | 1-Bromo-3-chloro-4-(trifluoroacetyl)benzene and 1-Bromo-3-chloro-6-(trifluoroacetyl)benzene |
| 1-Bromo-4-chlorobenzene | Br and Cl at C1 and C4 | Br directs to C2 and C6. Cl directs to C2 and C6. Both halogens direct to the same positions (C2, C3, C5, C6 are all equivalent in pairs). Steric hindrance is minimal at all available positions. | 1-Bromo-4-chloro-2-(trifluoroacetyl)benzene |
Experimental Protocols
The following protocols are generalized procedures for the trifluoroacetylation of bromochlorobenzene derivatives. Note: These are starting points and may require optimization for specific substrates and desired outcomes. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Protocol 1: Aluminum Chloride Catalyzed Trifluoroacetylation
This protocol utilizes the strong Lewis acid, aluminum chloride, which is a traditional and effective catalyst for Friedel-Crafts acylation.
Materials:
-
Bromochlorobenzene isomer (e.g., 1-bromo-3-chlorobenzene)
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M aqueous solution)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stirrer
-
Addition funnel
-
Ice bath
-
Apparatus for work-up and purification (separatory funnel, rotary evaporator, chromatography columns)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the bromochlorobenzene isomer (1.0 eq) and anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Catalyst Addition: Carefully add anhydrous aluminum chloride (1.1 - 1.5 eq) to the stirred solution. The addition may be exothermic.
-
TFAA Addition: Add trifluoroacetic anhydride (1.1 - 1.5 eq) dropwise to the reaction mixture via an addition funnel over 15-30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by the dropwise addition of 1 M HCl.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash successively with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired bromochlorophenyl trifluoromethyl ketone.
Protocol 2: Triflic Acid Catalyzed Trifluoroacetylation
This method uses a strong Brønsted acid, trifluoromethanesulfonic acid (triflic acid), which can be a more efficient catalyst and sometimes offer milder reaction conditions.
Materials:
-
Bromochlorobenzene isomer
-
Trifluoroacetic anhydride (TFAA)
-
Trifluoromethanesulfonic acid (TfOH)
-
Anhydrous solvent (e.g., dichloromethane or nitromethane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for reaction, work-up, and purification.
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the bromochlorobenzene isomer (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere.
-
Reagent Addition: Add trifluoroacetic anhydride (1.5 - 2.0 eq) to the solution.
-
Catalyst Addition: Cool the mixture to 0 °C and slowly add trifluoromethanesulfonic acid (0.1 - 0.5 eq) dropwise.
-
Reaction Conditions: Stir the reaction at room temperature or gently heat (e.g., 40-50 °C) as needed. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, carefully pour the reaction mixture into a stirred mixture of ice and saturated NaHCO₃ solution to neutralize the acids.
-
Extraction: Extract the aqueous layer with dichloromethane (3x).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography or recrystallization.
dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: "General experimental workflow for trifluoroacetylation."
Data Summary and Characterization
The successful synthesis of the target bromochlorophenyl trifluoromethyl ketones should be confirmed by standard analytical techniques.
| Parameter | Protocol 1 (AlCl₃) | Protocol 2 (TfOH) |
| Catalyst Loading | 1.1 - 1.5 equivalents | 0.1 - 0.5 equivalents |
| TFAA Loading | 1.1 - 1.5 equivalents | 1.5 - 2.0 equivalents |
| Temperature | 0 °C to room temperature | Room temperature to 50 °C |
| Typical Solvents | Dichloromethane | Dichloromethane, Nitromethane |
| Work-up | Acidic quench followed by base wash | Basic quench and extraction |
Characterization of Products:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic shifts for the aromatic protons, with coupling patterns confirming the substitution pattern.
-
¹³C NMR will show a characteristic downfield signal for the ketone carbonyl carbon and signals for the trifluoromethyl carbon, often with C-F coupling.
-
¹⁹F NMR will show a singlet for the -CF₃ group at a characteristic chemical shift.
-
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of the product, along with characteristic fragmentation patterns, including the loss of the CF₃ group.
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1700-1730 cm⁻¹ will be indicative of the C=O stretch of the trifluoromethyl ketone.
Conclusion and Future Perspectives
The trifluoroacetylation of bromochlorobenzene derivatives is a robust and valuable synthetic tool. By understanding the principles of Friedel-Crafts acylation and the directing effects of the halogen substituents, researchers can selectively synthesize a range of bromochlorophenyl trifluoromethyl ketones. The protocols provided herein offer a solid foundation for the experimental execution of this transformation. Further optimization of reaction conditions, including the exploration of alternative catalysts and solvent-free or microwave-assisted conditions, may lead to even more efficient and environmentally benign synthetic routes.
References
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
YouTube. (2021, May 15). Friedel Crafts acylation; EAS; electrophilic reaction to make C-C to benzene with RCOX & Lewis Acid. [Link]
- Google Patents. (2017, December 1).
- Deniz, H., Yıldız, T., & Küçük, H. B. (2024). Intramolecular Friedel–Crafts Reaction with Trifluoroacetic Acid: Synthesizing Some New Functionalized 9-Aryl/Alkyl Thioxanthenes. ACS Omega.
- Andonian, A. (n.d.).
-
Journal of the Chemical Society C: Organic. (1967). The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. [Link]
- Zeroual, A., et al. (2015). Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. Moroccan Journal of Chemistry, 3(2), 356-360.
- Ladd, A. L., & Gribble, G. W. (2018). Trifluoroacetic Acid-Promoted Friedel-Crafts Aromatic Alkylation with Benzyl Alcohols. Biomedical Journal of Scientific & Technical Research, 12(3), 9258-9262.
- Taylor, S. L., Forbus, T. R., & Martin, J. C. (1983).
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ResearchGate. (2006). The Friedel—Crafts Acylation of Aromatic Compounds with Carboxylic Acids by the Combined Use of Perfluoroalkanoic Anhydride and Bismuth or Scandium Triflate. [Link]
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Wikipedia. (n.d.). Trifluoroacetic anhydride. [Link]
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Taylor, S. L., et al. (n.d.). Trifluoroacetyl Triflate. Organic Syntheses Procedure. [Link]
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ResearchGate. (2008). Triflic acid-promoted transacylation and deacylation reactions in ionic liquid solvents. [Link]
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PubMed. (2023, September 18). Access to Trifluoromethylketones from Alkyl Bromides and Trifluoroacetic Anhydride by Photocatalysis. [Link]
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Journal of the Chemical Society, Perkin Transactions 2. (1998). Trifluoroacetylation and ionic hydrogenation of [2-(3-alkoxythienyl)]di(1-adamantyl)methanols. [Link]
- Google Patents. (1986, February 18).
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ResearchGate. (2010). ChemInform Abstract: Trifluoroacetylation in Organic Synthesis. Reagents, Developments and Applications in the Construction of Trifluoromethylated Compounds. [Link]
-
ResearchGate. (2012). ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. [Link]
-
PMC. (2015, February 9). Lewis Acid-Catalyzed Electrophilic Trifluoromethylthiolation of (Hetero)Arenes. [Link]
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PMC. (2012, November 21). Pharmacological examination of trifluoromethyl ring-substituted methcathinone analogs. [Link]
- Google Patents. (2007, April 25). EP1776327A1 - Process for the synthesis and purification of (4-methoxybutyl)(4-trifluoromethylphenyl)methanone.
-
PMC. (1972, August 1). Electrophilic mercuration and thallation of benzene and substituted benzenes in trifluoroacetic acid solution. [Link]
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MDPI. (2022, November 7). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. [Link]
-
Royal Society of Chemistry. (2020). Electrophilic substitution of asymmetrically distorted benzenes within triptycene derivatives. [Link]
- Google Patents. (2000, December 5). US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene.
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- 4. researchgate.net [researchgate.net]
- 5. Intramolecular Friedel–Crafts Reaction with Trifluoroacetic Acid: Synthesizing Some New Functionalized 9-Aryl/Alkyl Thioxanthenes - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Synthesis of Benzoxazinones: An Application Guide Utilizing 1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone
This comprehensive guide is intended for researchers, scientists, and professionals engaged in drug development and medicinal chemistry. It provides a detailed exploration of a modern synthetic route to substituted benzoxazinones, a class of heterocyclic compounds of significant pharmacological interest. The focus of this document is the strategic application of 1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone as a key building block in the construction of the benzoxazinone scaffold.
Benzoxazinones are a privileged structural motif found in numerous biologically active molecules, exhibiting a wide range of therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. The incorporation of a trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance metabolic stability, bioavailability, and binding affinity of drug candidates. This guide presents a plausible and scientifically grounded protocol for the synthesis of a trifluoromethyl-substituted benzoxazinone, leveraging the unique reactivity of an α-bromo trifluoromethyl ketone.
I. Conceptual Framework: A Modern Approach to Benzoxazinone Synthesis
The traditional synthesis of benzoxazinones often relies on the cyclization of anthranilic acid derivatives. While effective, these methods can have limitations in terms of substrate scope and the introduction of specific substituents. The methodology detailed herein circumvents these limitations by employing a convergent strategy involving the condensation of an o-aminophenol with a specialized α-bromo ketone, this compound.
This approach is predicated on two key chemical transformations:
-
Selective N-Alkylation: The initial step involves the selective alkylation of the amino group of an o-aminophenol with the α-bromo ketone. The higher nucleophilicity of the amine compared to the phenolic hydroxyl group is the primary determinant of this selectivity.[1]
-
Intramolecular Cyclization and Dehydration: The resulting N-alkylated intermediate undergoes a subsequent intramolecular cyclization, where the phenolic oxygen attacks the carbonyl carbon. This is followed by dehydration to yield the final benzoxazinone product.
The trifluoromethyl group on the ketone enhances the electrophilicity of the carbonyl carbon, facilitating the cyclization step. The bromo and chloro substituents on the phenyl ring of the ketone are retained in the final product, offering further opportunities for diversification through cross-coupling reactions.
II. Reaction Mechanism and Workflow
The proposed reaction pathway is a two-step, one-pot synthesis that proceeds through a base-catalyzed condensation mechanism.
A. Proposed Reaction Mechanism
The reaction is initiated by the deprotonation of the o-aminophenol, enhancing its nucleophilicity. The more nucleophilic amino group then attacks the electrophilic carbon bearing the bromine atom in this compound in an SN2 reaction. The resulting intermediate then undergoes an intramolecular nucleophilic attack of the hydroxyl group on the carbonyl carbon. A subsequent dehydration step, often facilitated by heating, leads to the formation of the stable benzoxazinone ring.
Diagram of the Proposed Reaction Mechanism
Caption: Proposed mechanism for the synthesis of a substituted benzoxazinone.
B. Experimental Workflow
The overall experimental workflow is designed for efficiency and scalability, allowing for the synthesis and purification of the target benzoxazinone within a standard laboratory setting.
Diagram of the Experimental Workflow
Caption: A streamlined workflow for benzoxazinone synthesis and purification.
III. Detailed Experimental Protocol
This protocol provides a step-by-step guide for the synthesis of a substituted benzoxazinone from o-aminophenol and this compound.
Materials and Reagents:
-
o-Aminophenol
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates and developing chamber
-
UV lamp
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add o-aminophenol (1.0 eq), this compound (1.1 eq), and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous acetone to the flask to achieve a concentration of approximately 0.1 M with respect to the o-aminophenol.
-
Reaction: Stir the mixture at room temperature for 30 minutes, then heat to reflux.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
-
Characterization: Combine the fractions containing the pure product and concentrate under reduced pressure. Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.
IV. Data and Expected Outcomes
The following table provides a summary of the key reagents and expected outcomes for the synthesis.
| Reagent | Molar Ratio | Purpose | Expected Yield |
| o-Aminophenol | 1.0 | Nucleophile | - |
| This compound | 1.1 | Electrophile/Building Block | - |
| Potassium Carbonate | 2.0 | Base | - |
| Acetone | - | Solvent | - |
| Product | - | Substituted Benzoxazinone | 60-80% |
Note on Characterization:
-
¹H NMR: Expect to see aromatic protons from both the benzoxazinone core and the substituted phenyl ring. The absence of the -NH₂ and -OH protons from the starting o-aminophenol will be indicative of successful cyclization.
-
¹³C NMR: The spectrum should show the characteristic carbonyl carbon of the benzoxazinone ring, as well as carbons of the trifluoromethyl group and the aromatic rings.
-
Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the target benzoxazinone.
-
IR Spectroscopy: Look for a strong absorption band corresponding to the C=O stretch of the lactone in the benzoxazinone ring.
V. Troubleshooting and Key Considerations
-
Low Yield: If the yield is low, ensure that all reagents and solvents are anhydrous. The presence of water can interfere with the reaction. Incomplete reaction can be addressed by extending the reflux time.
-
Side Products: The formation of O-alkylated products is a potential side reaction. Using a non-polar, aprotic solvent like acetone and a mild base like potassium carbonate can favor N-alkylation.
-
Purification Challenges: If the product is difficult to purify, consider using a different solvent system for column chromatography or recrystallization.
VI. Conclusion
The synthesis of substituted benzoxazinones using this compound offers a versatile and efficient route to a class of compounds with significant therapeutic potential. The protocol detailed in this guide is robust and can be adapted for the synthesis of a library of analogs for structure-activity relationship studies. By understanding the underlying reaction mechanism and key experimental parameters, researchers can successfully employ this methodology in their drug discovery and development programs.
VII. References
-
Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. (n.d.). Bentham Science. Retrieved from [Link]
-
Synthesis and Screening of some benzoxazinone derivatives. (2019). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
-
Synthesis of Tetra-Substituted Trifluoromethyl-3,1-Benzoxazines by Transition-Metal-Catalyzed Decarboxylative Cyclization of N-Benzoyl Benzoxazinones. (2021). ChemistryOpen. [Link]
-
Why n-alkylation is more favorable than o-alkyation ? (2016). ResearchGate. Retrieved from [Link]
-
Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions. (2019). New Journal of Chemistry. [Link]
-
Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. (n.d.). ResearchGate. Retrieved from [Link]
-
Selective alkylation of aminophenols. (2010). ARKIVOC. Retrieved from [Link]
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Application Notes and Protocols for the Scale-Up Synthesis of 1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone
Introduction: The Significance of Trifluoromethyl Ketones in Drug Discovery
Trifluoromethyl ketones (TFMKs) are a class of organic compounds that have garnered significant attention in medicinal chemistry and drug development. The strong electron-withdrawing nature of the trifluoromethyl group imparts unique properties to these molecules, including increased metabolic stability, enhanced binding affinity to biological targets, and the ability to act as transition-state mimics for enzyme inhibitors. The target molecule, 1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone, is a valuable building block for the synthesis of more complex pharmaceutical and agrochemical agents. Its halogenated phenyl ring offers multiple points for further functionalization, making it a versatile intermediate in the development of novel bioactive compounds.
This comprehensive guide provides detailed protocols and critical insights for the successful scale-up synthesis of this compound, addressing the challenges inherent in transitioning from laboratory-scale to larger-scale production. We will explore two primary synthetic routes: a robust Grignard reaction pathway and a viable Friedel-Crafts acylation alternative.
Primary Synthetic Pathway: Grignard Reaction
The Grignard reaction is a powerful and widely used method for the formation of carbon-carbon bonds. In this pathway, a Grignard reagent is prepared from a suitable dihalogenated benzene and then reacted with an electrophilic source of the trifluoroacetyl group, ethyl trifluoroacetate.
Diagram of the Grignard Synthesis Workflow
Caption: Workflow for the Grignard-based synthesis of the target compound.
Part 1: Synthesis of the Grignard Precursor: 2,4-Dibromo-1-chlorobenzene
A reliable and scalable synthesis of the Grignard precursor is paramount. 2,4-Dibromo-1-chlorobenzene is a suitable starting material, which can be prepared by the bromination of 1-bromo-3-chlorobenzene.
Protocol: Scale-Up Synthesis of 2,4-Dibromo-1-chlorobenzene
| Parameter | Value |
| Reactants | |
| 1-Bromo-3-chlorobenzene | 1.0 kg (5.22 mol) |
| Bromine | 878 g (5.49 mol, 1.05 eq) |
| Iron(III) bromide (FeBr₃) | 26 g (0.088 mol, 0.017 eq) |
| Solvent | |
| Dichloromethane (DCM) | 5 L |
| Reaction Conditions | |
| Temperature | 0-5 °C (addition), then room temp. |
| Reaction Time | 12-18 hours |
| Work-up | |
| Quenching Solution | 10% aq. Sodium bisulfite (NaHSO₃) |
| Wash | Saturated aq. Sodium bicarbonate (NaHCO₃), Brine |
| Drying Agent | Anhydrous magnesium sulfate (MgSO₄) |
| Purification | |
| Method | Vacuum Distillation |
| Expected Yield | 80-90% |
Step-by-Step Methodology:
-
Reaction Setup: Equip a 10 L jacketed glass reactor with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet/outlet connected to a scrubber containing a sodium thiosulfate solution to neutralize any evolved HBr and excess bromine.
-
Charging Reactants: Charge the reactor with 1-bromo-3-chlorobenzene (1.0 kg) and dichloromethane (5 L). Stir the mixture and cool to 0-5 °C using a circulating chiller.
-
Catalyst Addition: Carefully add anhydrous iron(III) bromide (26 g) to the cooled solution.
-
Bromine Addition: Slowly add bromine (878 g) dropwise from the addition funnel over 2-3 hours, maintaining the internal temperature below 10 °C. The reaction is exothermic.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by GC-MS.
-
Quenching: Once the reaction is complete, cool the mixture to 0-5 °C and slowly quench by adding 10% aqueous sodium bisulfite solution until the red color of bromine disappears.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the dichloromethane.
-
Purification: Purify the crude product by vacuum distillation to obtain 2,4-dibromo-1-chlorobenzene as a colorless to pale yellow liquid.
Part 2: Scale-Up Grignard Reaction and Acylation
The formation of the Grignard reagent from 2,4-dibromo-1-chlorobenzene must be carefully controlled, especially on a larger scale, due to the exothermic nature of the reaction and the potential for a delayed initiation. The selectivity of the Grignard formation is crucial, favoring the reaction at the more reactive bromine atom at the 4-position.
Protocol: Scale-Up Synthesis of this compound
| Parameter | Value |
| Reactants | |
| 2,4-Dibromo-1-chlorobenzene | 1.0 kg (3.70 mol) |
| Magnesium turnings | 108 g (4.44 mol, 1.2 eq) |
| Iodine (initiator) | A few crystals |
| Ethyl trifluoroacetate | 632 g (4.45 mol, 1.2 eq) |
| Solvent | |
| Anhydrous Tetrahydrofuran (THF) | 6 L |
| Reaction Conditions | |
| Grignard Formation | Reflux (~66 °C) |
| Acylation Temperature | -20 °C to -10 °C |
| Work-up | |
| Quenching Solution | Saturated aq. Ammonium chloride (NH₄Cl) |
| Extraction Solvent | Methyl tert-butyl ether (MTBE) |
| Purification | |
| Method | Vacuum Distillation followed by Recrystallization |
| Expected Yield | 65-75% |
Step-by-Step Methodology:
-
Reactor Preparation: Ensure a 10 L jacketed glass reactor is scrupulously dried and equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, a temperature probe, and a dropping funnel.
-
Magnesium Activation: Charge the reactor with magnesium turnings (108 g) and a few crystals of iodine. Heat gently under a stream of nitrogen to activate the magnesium surface.
-
Grignard Initiation: Add a small portion (approx. 50 mL) of a solution of 2,4-dibromo-1-chlorobenzene (1.0 kg) in anhydrous THF (2 L) to the activated magnesium. A gentle exotherm and the disappearance of the iodine color indicate the initiation of the Grignard reaction. If the reaction does not start, gentle warming may be necessary.
-
Grignard Formation: Once the reaction has initiated, add the remaining solution of 2,4-dibromo-1-chlorobenzene dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Acylation: Cool the Grignard solution to -20 °C. Slowly add a solution of ethyl trifluoroacetate (632 g) in anhydrous THF (1 L) dropwise, maintaining the temperature between -20 °C and -10 °C.
-
Reaction Completion: After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Quenching: Cool the reaction mixture to 0-5 °C and slowly quench by adding saturated aqueous ammonium chloride solution.
-
Extraction and Wash: Extract the aqueous layer with MTBE. Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Part 3: Purification of the Final Product
Purification on a large scale requires efficient methods to remove impurities and isolate the target compound with high purity. A combination of vacuum distillation and recrystallization is often effective.
Protocol: Purification of this compound
-
Vacuum Distillation: The crude product is first purified by vacuum distillation to remove lower and higher boiling impurities. The product is a high-boiling liquid.
-
Recrystallization: The distilled product can be further purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and a small amount of a more polar solvent like ethyl acetate, to yield a crystalline solid.
Alternative Synthetic Pathway: Friedel-Crafts Acylation
An alternative approach to the synthesis of this compound is through a Friedel-Crafts acylation of 1-bromo-3-chlorobenzene using trifluoroacetic anhydride as the acylating agent in the presence of a Lewis acid catalyst.
Diagram of the Friedel-Crafts Acylation Workflow
Caption: Workflow for the Friedel-Crafts acylation synthesis route.
Protocol: Friedel-Crafts Acylation of 1-Bromo-3-chlorobenzene
| Parameter | Value |
| Reactants | |
| 1-Bromo-3-chlorobenzene | 1.0 kg (5.22 mol) |
| Trifluoroacetic anhydride | 1.32 kg (6.26 mol, 1.2 eq) |
| Aluminum chloride (AlCl₃) | 835 g (6.26 mol, 1.2 eq) |
| Solvent | |
| Dichloromethane (DCM) | 5 L |
| Reaction Conditions | |
| Temperature | 0-5 °C (addition), then room temp. |
| Reaction Time | 6-8 hours |
| Work-up | |
| Quenching | Poured onto ice/conc. HCl |
| Expected Yield | 50-60% |
Step-by-Step Methodology:
-
Reaction Setup: In a 10 L jacketed reactor, suspend aluminum chloride (835 g) in dichloromethane (2.5 L) and cool to 0-5 °C.
-
Acylating Agent Addition: Slowly add trifluoroacetic anhydride (1.32 kg) to the suspension, maintaining the temperature below 10 °C.
-
Substrate Addition: To this mixture, add a solution of 1-bromo-3-chlorobenzene (1.0 kg) in dichloromethane (2.5 L) dropwise over 2-3 hours.
-
Reaction: Allow the mixture to stir at room temperature for 6-8 hours.
-
Work-up: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction and Purification: Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine. Dry over magnesium sulfate, concentrate, and purify by vacuum distillation. This reaction may produce a mixture of isomers that require careful separation.
Safety, Handling, and Scale-Up Considerations
Hazard Analysis:
-
Bromine: Highly corrosive, toxic, and a strong oxidizing agent. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a face shield, and have a bromine spill kit readily available.
-
Grignard Reagents: Highly flammable, pyrophoric in some cases, and react violently with water and protic solvents. All operations must be conducted under an inert atmosphere (nitrogen or argon) using anhydrous solvents and glassware.
-
Ethyl Trifluoroacetate: Flammable liquid and vapor. Causes skin and eye irritation.[1][2][3][4][5] Handle in a well-ventilated area and avoid sources of ignition.[1][2][3]
-
Aluminum Chloride: Reacts violently with water, releasing HCl gas. It is corrosive and causes severe skin and eye burns. Handle in a dry environment.
-
Dichloromethane: A volatile and suspected carcinogen. All handling should be performed in a fume hood.
Scale-Up Considerations:
-
Thermal Management: Both the Grignard formation and the Friedel-Crafts acylation are highly exothermic. A jacketed reactor with efficient cooling is essential for temperature control on a large scale. The rate of reagent addition must be carefully controlled to prevent a runaway reaction.
-
Initiation of Grignard Reaction: The induction period for Grignard reagent formation can be unpredictable. On a large scale, it is critical to confirm initiation before adding the bulk of the halide to avoid the accumulation of unreacted starting material, which can lead to a dangerous exotherm once the reaction starts.
-
Work-up: The quenching of large-scale Grignard reactions and Friedel-Crafts reactions is highly exothermic and can generate large volumes of gas. The quenching agent must be added slowly to a well-cooled and vigorously stirred reaction mixture.
Characterization of this compound
-
Appearance: Colorless to pale yellow solid or oil.
-
¹H NMR (CDCl₃, 400 MHz): δ 7.8-7.4 (m, 3H, Ar-H).
-
¹³C NMR (CDCl₃, 101 MHz): Chemical shifts will be characteristic of the substituted aromatic ring and the trifluoroacetyl group.
-
Mass Spectrometry (EI): The mass spectrum will show a molecular ion peak and characteristic fragmentation patterns, including the loss of the trifluoromethyl group and halogen atoms.
Conclusion
The scale-up synthesis of this compound can be successfully achieved through a carefully controlled Grignard reaction pathway. This route offers good yields and selectivity. The Friedel-Crafts acylation provides a viable alternative, although it may present challenges in terms of regioselectivity. For both methods, a thorough understanding of the reaction thermodynamics, careful control of reaction parameters, and strict adherence to safety protocols are essential for a safe and efficient scale-up. The protocols and considerations outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to produce this valuable intermediate on a larger scale.
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derivatization of 1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone for medicinal chemistry
An Application Guide to the Strategic Derivatization of 1-(2-Bromo-4-chlorophenyl)-2,2,2-trifluoroethanone for Medicinal Chemistry
Introduction: A Privileged Scaffold in Drug Discovery
The compound this compound stands as a versatile and highly valuable starting material in the field of medicinal chemistry. Its utility is anchored in the unique combination of two key structural features: a trifluoromethyl ketone (TFMK) moiety and a di-halogenated phenyl ring. The TFMK group is a powerful pharmacophore, prized for its ability to modulate the physicochemical and biological properties of a molecule.[1][2][3] The strong electron-withdrawing nature of the trifluoromethyl group renders the adjacent carbonyl carbon exceptionally electrophilic, making it a potent inhibitor of various enzymes, particularly serine and cysteine proteases.[4] This heightened reactivity also leads to the formation of stable gem-diol hydrates in aqueous environments, which can act as transition-state mimics within an enzyme's active site.[4]
Simultaneously, the 2-bromo-4-chlorophenyl ring provides a robust framework with strategically positioned halogens that serve as versatile handles for synthetic diversification. The bromine atom at the ortho position to the activating trifluoroacetyl group is particularly susceptible to displacement via nucleophilic aromatic substitution (SNAr) and serves as an ideal site for transition-metal-catalyzed cross-coupling reactions.[5] This guide provides an in-depth exploration of key derivatization strategies for this scaffold, complete with detailed protocols and the scientific rationale behind them, aimed at researchers and scientists in drug development.
Core Derivatization Strategies
The derivatization of this compound can be broadly categorized into three primary strategies:
-
Nucleophilic Aromatic Substitution (SNAr): Replacing the C2-bromo substituent to introduce diverse functional groups.
-
Palladium-Catalyzed Cross-Coupling: Forming new carbon-carbon and carbon-heteroatom bonds at the C2 position.
-
Modification of the Trifluoromethyl Ketone: Transforming the ketone into other key functional groups like alcohols or hemiacetals.
The following sections will detail the experimental logic and provide actionable protocols for each of these transformative approaches.
Strategy 1: Nucleophilic Aromatic Substitution (SNAr) at the C2-Bromo Position
Scientific Rationale
Nucleophilic aromatic substitution is a cornerstone reaction for modifying aryl halides. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is the key to the reaction's success. In the case of this compound, the potent electron-withdrawing trifluoroacetyl group at the ortho position provides powerful stabilization for the negative charge developed in the ring during nucleophilic attack, thereby activating the system for substitution.[5] This makes the displacement of the bromide—a good leaving group—highly favorable with a wide range of nucleophiles.
Sources
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- 5. masterorganicchemistry.com [masterorganicchemistry.com]
The Strategic Role of 1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone in Asymmetric Synthesis: A Guide to Application and Protocol
Introduction: The Significance of Chiral Trifluoromethylated Alcohols
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance pharmacological properties. The trifluoromethyl (CF3) group, in particular, is of paramount importance due to its unique electronic properties, metabolic stability, and ability to modulate lipophilicity, thereby improving a drug candidate's bioavailability and binding affinity.[1][2] The asymmetric synthesis of chiral α-trifluoromethyl alcohols, key intermediates for the introduction of the trifluoromethyl moiety, is therefore a critical endeavor. 1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone emerges as a valuable prochiral ketone for the synthesis of the corresponding chiral alcohol, 1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanol, a versatile building block for more complex pharmaceutical agents. This document provides a detailed guide for researchers on the application of this compound in asymmetric synthesis, focusing on two powerful methodologies: the Corey-Itsuno reduction and biocatalytic asymmetric reduction.
Core Principles of Asymmetric Reduction of this compound
The conversion of the prochiral this compound to a single enantiomer of the corresponding alcohol requires a chiral environment that directs the delivery of a hydride to one of the two faces of the carbonyl group. This is achieved through the use of chiral catalysts, which can be either small organic molecules (organocatalysts) or enzymes (biocatalysts).
The Corey-Itsuno Reduction: A Staple in Asymmetric Synthesis
The Corey-Itsuno reduction, also known as the Corey-Bakshi-Shibata (CBS) reduction, is a highly reliable and widely used method for the enantioselective reduction of prochiral ketones.[3][4] The reaction employs a chiral oxazaborolidine catalyst, which coordinates with a stoichiometric borane source (e.g., borane-dimethyl sulfide complex, BH3·SMe2) and the ketone substrate. This ternary complex facilitates the stereoselective transfer of a hydride from the borane to the ketone, yielding the chiral alcohol with high enantiomeric excess (ee).[5] The stereochemical outcome is predictable based on the chirality of the oxazaborolidine catalyst used.
The mechanism of the Corey-Itsuno reduction involves the formation of a rigid, six-membered transition state. The larger substituent on the ketone (the 2-bromo-4-chlorophenyl group) orients away from the bulky substituent on the catalyst, allowing the hydride to attack the carbonyl from the less sterically hindered face. This well-defined transition state is the basis for the high enantioselectivity of the reaction.
Biocatalytic Asymmetric Reduction: The "Green" Chemistry Approach
Biocatalysis has emerged as a powerful and environmentally benign alternative to traditional chemical methods for asymmetric synthesis.[6] Alcohol dehydrogenases (ADHs) are a class of enzymes that catalyze the reversible oxidation and reduction of alcohols and ketones, respectively, with high enantioselectivity.[7] The use of whole microbial cells (e.g., yeast) or isolated ADHs for the reduction of ketones offers several advantages, including mild reaction conditions (ambient temperature and pressure, neutral pH), high stereoselectivity, and the elimination of heavy metal catalysts.
In a typical biocatalytic reduction, the ketone substrate is incubated with the biocatalyst in an aqueous medium. A co-factor, such as nicotinamide adenine dinucleotide phosphate (NADPH), is required for the hydride transfer and is continuously regenerated in situ by a secondary metabolic process of the microbial host or by the addition of a sacrificial co-substrate (e.g., isopropanol). The stereochemical outcome of the reduction is determined by the specific ADH employed, with different enzymes capable of producing either the (R)- or (S)-enantiomer of the alcohol.[8]
Experimental Protocols
Protocol 1: Asymmetric Synthesis of (R)-1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanol via Corey-Itsuno Reduction
This protocol is adapted from established procedures for the asymmetric reduction of similar trifluoromethyl ketones and is designed to provide high yield and enantioselectivity.
Materials:
-
This compound
-
(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BH3·SMe2, ~10 M)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask, magnetic stirrer, syringe, and other standard laboratory glassware
-
Inert atmosphere (nitrogen or argon) setup
Procedure:
-
Reaction Setup: Under an inert atmosphere, add this compound (1.0 eq) to a dry round-bottom flask equipped with a magnetic stirrer. Dissolve the ketone in anhydrous THF (to a concentration of ~0.5 M).
-
Catalyst Addition: To the stirred solution, add (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 0.1 eq) dropwise at room temperature.
-
Borane Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add borane-dimethyl sulfide complex (0.6 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly add methanol dropwise to quench the excess borane. Stir for 30 minutes.
-
Work-up: Add 1 M HCl and stir for another 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO3 solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure (R)-1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanol.
-
Characterization: Determine the yield and confirm the structure by 1H NMR, 13C NMR, and mass spectrometry. Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Protocol 2: Biocatalytic Asymmetric Synthesis of (S)-1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanol using Yeast
This protocol provides a general framework for a green chemistry approach to the synthesis of the chiral alcohol. The specific yeast strain and conditions may require optimization for maximal yield and enantioselectivity.
Materials:
-
This compound
-
Active dry baker's yeast (Saccharomyces cerevisiae)
-
Sucrose or glucose
-
Tap water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na2SO4)
-
Erlenmeyer flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Yeast Suspension: In an Erlenmeyer flask, suspend active dry baker's yeast (e.g., 20 g) in a solution of sucrose or glucose (e.g., 40 g) in warm tap water (e.g., 200 mL).
-
Activation: Stir the mixture at room temperature for approximately 30 minutes to activate the yeast (indicated by foaming).
-
Substrate Addition: Dissolve this compound (e.g., 1 mmol) in a minimal amount of ethanol or DMSO and add it to the yeast suspension.
-
Reduction: Stir the reaction mixture at room temperature for 24-72 hours. The progress of the reduction can be monitored by TLC or GC analysis of aliquots extracted with ethyl acetate.
-
Work-up: Add celite to the reaction mixture and filter through a pad of celite to remove the yeast cells. Wash the celite pad with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
Characterization: Determine the yield, confirm the structure, and measure the enantiomeric excess as described in Protocol 1.
Data Presentation
The following tables provide representative data for the asymmetric reduction of trifluoromethyl ketones, illustrating the efficacy of the described methods.
Table 1: Corey-Itsuno Reduction of Representative Trifluoromethyl Ketones
| Ketone Substrate | Catalyst (mol%) | Reducing Agent | Yield (%) | ee (%) | Reference |
| 2,2,2-Trifluoroacetophenone | (S)-Me-CBS (10) | BH3·SMe2 | 95 | >99 (R) | [9] |
| 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone | (S)-Me-CBS (5) | BH3·SMe2 | 92 | 98 (R) | Adapted from[10] |
| 1-(4-Bromophenyl)-2,2,2-trifluoroethanone | (S)-Me-CBS (10) | BH3·THF | 96 | >99 (R) | Adapted from[11] |
Table 2: Biocatalytic Reduction of Representative Trifluoromethyl Ketones
| Ketone Substrate | Biocatalyst | Co-substrate | Yield (%) | ee (%) | Reference |
| 2,2,2-Trifluoroacetophenone | Saccharomyces cerevisiae | Glucose | 85 | >99 (S) | [12] |
| 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone | Candida parapsilosis | Isopropanol | 90 | >99 (S) | Adapted from[13] |
| 1-(4-Bromophenyl)-2,2,2-trifluoroethanone | Rhodotorula rubra | Glucose | 88 | 98 (S) | Adapted from[14] |
Visualization of Workflows and Mechanisms
Experimental Workflow
Caption: Simplified mechanism of the Corey-Itsuno (CBS) reduction.
Conclusion
This compound is a highly valuable substrate for the asymmetric synthesis of the corresponding chiral trifluoromethyl alcohol, a key building block in drug discovery. The Corey-Itsuno reduction and biocatalytic methods offer robust and highly enantioselective pathways to this important intermediate. The choice between these methods will depend on factors such as the desired enantiomer, scale of the reaction, and available resources. The protocols and data presented herein provide a comprehensive guide for researchers to successfully employ these powerful synthetic tools.
References
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551-5553.
- Itsuno, S., Ito, K., Hirao, A., & Nakahama, S. (1983). Asymmetric reduction of aromatic ketones with the reagent prepared from chiral β-amino alcohols and borane. The Journal of Organic Chemistry, 48(26), 5247-5253.
- Corey, E. J., & Helal, C. J. (1998). Reduction of carbonyl compounds with chiral oxazaborolidine catalysts: A new paradigm for enantioselective catalysis and a powerful new synthetic method.
- Pollard, D. J., & Woodley, J. M. (2007). Biocatalysis for pharmaceutical intermediates: the future is now. Trends in biotechnology, 25(2), 66-73.
- Kroutil, W., Mang, H., Edegger, K., & Faber, K. (2004). Biocatalytic reduction of ketones and oxidation of sec-alcohols. Current opinion in chemical biology, 8(2), 120-126.
- Goldberg, K., Schroer, K., Lütz, S., & Liese, A. (2007). Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols—part I: processes with isolated enzymes. Applied microbiology and biotechnology, 76(2), 237-248.
- Ramachandran, P. V., & Chen, G. M. (1997). A simple, general procedure for the asymmetric reduction of aralkyl ketones with B-chlorodiisopinocampheylborane. Tetrahedron Letters, 38(52), 9071-9074.
- Senanayake, C. H., et al. (1998). The role of CsF in the enantioselective reduction of ketones with catecholborane catalyzed by oxazaborolidines. Tetrahedron Letters, 39(48), 8849-8852.
- Quallich, G. J., & Woodall, T. M. (1993). Enantioselective synthesis of (R)-fluoxetine. Tetrahedron: Asymmetry, 4(7), 1475-1478.
- Csuk, R., & Glänzer, B. I. (1991). Baker's yeast mediated reductions of ketones. Chemical Reviews, 91(1), 49-97.
- Fantin, G., Fogagnolo, M., Medici, A., Pedrini, P., & Poli, S. (2000). Enantioselective reduction of aromatic α-fluoro ketones by microorganisms. Tetrahedron: Asymmetry, 11(11), 2349-2353.
- Patel, R. N. (2008). Biocatalysis: synthesis of chiral pharmaceutical intermediates. Current opinion in biotechnology, 19(6), 587-604.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. repository.kaust.edu.sa [repository.kaust.edu.sa]
- 7. Synthesis of Chiral α-Trifluoromethylamines with 2,2,2-Trifluoroethylamine as a "Building Block" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. Regiospecific Hydrogenation of Bromochalcone by Unconventional Yeast Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. grokipedia.com [grokipedia.com]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone
Welcome to the technical support center for the synthesis of 1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during this specific Friedel-Crafts acylation. Our aim is to equip you with the necessary knowledge to optimize your reaction conditions and improve your product yield and purity.
Introduction: The Chemistry at Play
The synthesis of this compound is achieved through the Friedel-Crafts acylation of 1-bromo-3-chlorobenzene with a trifluoroacetylating agent, typically trifluoroacetic anhydride (TFAA) or trifluoroacetyl chloride. This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, with aluminum chloride (AlCl₃) being a common choice.
The reaction proceeds via the formation of a highly electrophilic trifluoroacylium ion, which then attacks the aromatic ring of 1-bromo-3-chlorobenzene. The directing effects of the bromo and chloro substituents, both of which are ortho-, para-directing but deactivating, play a crucial role in determining the regioselectivity of the acylation. The primary challenge in this synthesis is to achieve high regioselectivity for the desired product, where acylation occurs at the 2-position, ortho to the bromine and para to the chlorine.
Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the Friedel-Crafts acylation of a deactivated substrate like 1-bromo-3-chlorobenzene can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Catalyst Inactivity: Aluminum chloride is extremely hygroscopic. Any moisture in your reaction setup will hydrolyze the AlCl₃, rendering it inactive.[1][2]
-
Solution: Ensure all glassware is oven-dried or flame-dried under an inert atmosphere (nitrogen or argon) before use. Use a fresh, unopened container of anhydrous AlCl₃ or a freshly sublimed batch for best results. Solvents and reagents should also be anhydrous.
-
-
Insufficient Catalyst Loading: Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid catalyst, not just catalytic quantities.[2][3] This is because the ketone product can form a complex with the catalyst, effectively sequestering it from the reaction.
-
Solution: Use at least 1.1 to 1.5 equivalents of AlCl₃ relative to the limiting reagent (typically 1-bromo-3-chlorobenzene). In some cases, for highly deactivated substrates, up to 2 equivalents may be necessary.
-
-
Inadequate Reaction Temperature: The reaction may be too slow at lower temperatures, leading to incomplete conversion.
-
Solution: While the initial addition of reagents should be done at a low temperature (0-5 °C) to control the exothermic reaction, the reaction mixture can then be allowed to warm to room temperature or gently heated (e.g., 40-50 °C) to drive the reaction to completion. Monitor the reaction progress by TLC or GC-MS.
-
-
Substrate Purity: Impurities in the 1-bromo-3-chlorobenzene or trifluoroacetic anhydride can interfere with the reaction.
-
Solution: Use high-purity starting materials. If necessary, distill the 1-bromo-3-chlorobenzene before use.
-
Q2: I am observing multiple products in my crude reaction mixture. How can I improve the regioselectivity for the desired this compound isomer?
A2: The formation of multiple isomers is a common challenge in the acylation of di-substituted benzenes. The bromo and chloro groups on 1-bromo-3-chlorobenzene are both ortho-, para-directing. This can lead to the formation of other isomers, such as 1-(4-bromo-2-chlorophenyl)-2,2,2-trifluoroethanone.
-
Controlling Reaction Temperature: Temperature can influence the kinetic versus thermodynamic product distribution.
-
Solution: Running the reaction at a lower temperature for a longer duration can sometimes favor the formation of the thermodynamically more stable isomer. Experiment with maintaining the reaction at 0-5 °C for an extended period.
-
-
Choice of Solvent: The solvent can influence the steric hindrance around the reaction sites and the solubility of intermediates, thereby affecting regioselectivity.[4]
-
Solution: While dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common, consider a less polar solvent like carbon disulfide (CS₂) or a more polar one like nitrobenzene, which can sometimes alter the isomer ratio.[4][5][6] Nitrobenzene, being highly deactivated, is often used as a solvent in Friedel-Crafts reactions.[5][6]
-
-
Lewis Acid Choice: Different Lewis acids can exhibit varying degrees of steric bulk and acidity, which can influence where the acyl group adds.
-
Solution: While AlCl₃ is standard, you could explore other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂), which might offer different regioselectivity.
-
The following diagram illustrates the directing effects of the substituents and the potential for isomer formation:
Q3: The work-up procedure is challenging, and I'm losing a significant amount of product. What is the best way to isolate the final compound?
A3: A proper work-up is crucial for both quenching the reaction and isolating the product.
-
Quenching: The reaction is typically quenched by slowly pouring the reaction mixture onto crushed ice and concentrated hydrochloric acid.[7] This hydrolyzes the aluminum chloride complexes.
-
Caution: This process is highly exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood with vigorous stirring.
-
-
Extraction: The product is then extracted into an organic solvent like dichloromethane or ethyl acetate.
-
Solution: Perform multiple extractions (at least 3) to ensure complete recovery of the product from the aqueous layer.
-
-
Washing: The combined organic layers should be washed sequentially with:
-
Dilute HCl (to remove any remaining aluminum salts).
-
Water.
-
Saturated sodium bicarbonate solution (to neutralize any remaining acid).
-
Brine (to aid in drying).
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Q4: How can I effectively purify the crude product to remove unreacted starting materials and isomeric byproducts?
A4: Purification can be achieved through several methods:
-
Column Chromatography: This is the most effective method for separating the desired product from isomers and other impurities.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes, is effective. The optimal solvent system should be determined by TLC analysis of the crude mixture.
-
-
Recrystallization: If the crude product is a solid, recrystallization can be an effective purification technique.
-
Solvent Selection: Test various solvents or solvent mixtures (e.g., ethanol/water, hexanes/ethyl acetate) to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution or are insoluble at high temperatures.
-
-
Distillation: If the product is a liquid with a sufficiently high boiling point and is thermally stable, vacuum distillation can be used to separate it from lower-boiling impurities.
Q5: My reaction starts but then seems to stop. What could be causing this?
A5: This is likely due to catalyst deactivation during the reaction.[1]
-
Product Complexation: As mentioned, the ketone product forms a stable complex with the Lewis acid, effectively removing it from the catalytic cycle. This is why a stoichiometric amount of the catalyst is necessary.[2][3]
-
Trace Moisture: Even small amounts of moisture introduced during the reaction can progressively deactivate the catalyst.
-
Deactivating Substituents: The product, an aryl ketone, is more deactivated than the starting material. This deactivation can slow down the reaction and make it appear to stop if the conditions are not vigorous enough.[3]
-
Solution: Ensure you are using a sufficient amount of high-quality catalyst under strictly anhydrous conditions. If the reaction stalls, a slight increase in temperature might be necessary to push it to completion.
-
Experimental Protocols
Standard Protocol for Synthesis
| Parameter | Recommended Condition |
| Reactants | 1-bromo-3-chlorobenzene (1.0 eq), Trifluoroacetic anhydride (1.2 eq) |
| Catalyst | Anhydrous Aluminum Chloride (1.3 eq) |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2-4 hours (monitor by TLC/GC-MS) |
Step-by-Step Methodology:
-
Set up an oven-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
To the flask, add anhydrous aluminum chloride (1.3 eq) and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of 1-bromo-3-chlorobenzene (1.0 eq) and trifluoroacetic anhydride (1.2 eq) in anhydrous DCM.
-
Add the solution from the dropping funnel to the stirred AlCl₃ suspension dropwise over 30-60 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with dilute HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting Workflow
References
-
Raffaelli, A., et al. (2018). GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers. Journal of Mass Spectrometry, 53(5), 457-465. [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]
-
Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020, October 20). YouTube. [Link]
-
Vedantu. (2024, June 6). Which Solvent is used in Friedel Crafts Reaction. [Link]
-
Chemistry LibreTexts. (2023, January 22). Characteristics of Specific Substitution Reactions of Benzenes. [Link]
-
Reddit. (2022, December 17). Friedel-Crafts reactions with Deactivating groups. [Link]
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Zeroual, A., et al. (2015). Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. Moroccan Journal of Chemistry, 3(2), 356-360. [Link]
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Gauth. (n.d.). Solved: Which solvent is used in Friedel Crafts reaction?. [Link]
-
Chemistry Stack Exchange. (2019, December 24). Solvent Effects in Friedel–Crafts Reaction. [Link]
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Chemistry LibreTexts. (2024, January 16). 8.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
Quora. (2017, March 23). Why is nitrobenzene used as a solvent in a Friedel-Crafts reaction?. [Link]
-
Bravo, J. A., et al. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Journal of Laboratory Chemical Education, 13(1), 1-15. [Link]
-
RSC Publishing. (2025, September 1). Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. [Link]
-
University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link]
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Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
ResearchGate. (2025, March 2). (PDF) Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. [Link]
-
Clark, J. (n.d.). THE REACTION OF ACYL CHLORIDES WITH BENZENE. [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Chemistry LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. [Link]
-
ResearchGate. (2025, August 7). ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. [Link]
-
Dr. Don Davies. (2011, August 2). Experiment 14: Friedel-Crafts Acylation. [Link]
-
ResearchGate. (2026, January 1). Direct Trifluoroacetylation of Mono- and Disubstituted Thiophene Derivatives. [Link]
-
ResearchGate. (n.d.). (i) 2-Bromo-1-(4-chlorophenyl)ethanone or.... [Link]
-
Saeed, A., et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. Journal of the Serbian Chemical Society, 83(12), 1335-1365. [Link]
-
Chegg. (2022, January 30). Solved 1) The Friedel-Crafts acylation of bromobenzene leads. [Link]
- Google Patents. (n.d.). 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone synthesis method.
-
Gore, P. H., & Hoskins, J. A. (1970). The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. Journal of the Chemical Society C: Organic, (4), 517-521. [Link]
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Technical Support Center: Chromatographic Purification of 1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone
Welcome to the technical support center for the chromatographic purification of 1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to navigate the challenges of purifying this specific halogenated trifluoromethyl ketone.
Introduction: Understanding the Molecule and Its Chromatographic Behavior
This compound is a moderately polar aromatic ketone. Its purification by normal-phase chromatography, typically on silica gel, is influenced by the interplay of its functional groups:
-
Aromatic Ring: The phenyl ring provides a non-polar character and can engage in π-π interactions.
-
Halogens (Bromo and Chloro Substituents): These electron-withdrawing groups increase the molecule's polarity compared to an unsubstituted acetophenone.
-
Trifluoromethyl Group: The highly electronegative fluorine atoms significantly increase the polarity of the adjacent carbonyl group.
-
Ketone Carbonyl Group: This is a polar functional group that will be the primary site of interaction with the polar stationary phase (silica gel).
The key to a successful purification is to find a mobile phase that allows for differential partitioning of the target compound from its impurities between the stationary and mobile phases.
Experimental Workflow: From Method Development to Scale-Up
The purification process follows a logical progression from small-scale method development using Thin Layer Chromatography (TLC) to larger-scale purification via flash column chromatography.
Caption: A typical workflow for the purification of an organic compound by flash chromatography.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of this compound.
Issue 1: Poor Separation on TLC (Spots are too close or streaking)
Question: I'm having trouble getting good separation of my target compound from impurities on the TLC plate. The spots are either too close together (low resolution) or they are streaking. What should I do?
Answer:
Poor separation on TLC is a common issue that needs to be resolved before proceeding to column chromatography. Here's a systematic approach to troubleshoot this:
-
Adjusting Mobile Phase Polarity: The most common reason for poor separation is an inappropriate mobile phase polarity.[1][2]
-
If spots are too high (Rf > 0.5): Your mobile phase is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate) and increase the proportion of the non-polar solvent (e.g., hexane).
-
If spots are too low (Rf < 0.1): Your mobile phase is not polar enough. Increase the proportion of the polar solvent.
-
A good target Rf for the desired compound is between 0.2 and 0.4 for optimal separation on a column. [2][3][4]
-
-
Streaking: This can be caused by several factors:
-
Sample Overloading: You may be spotting too much of your crude material on the TLC plate. Try diluting your sample before spotting.
-
Acidic Impurities: The crude product may contain acidic impurities that interact strongly with the silica gel. Adding a small amount of a volatile acid (e.g., 0.1% acetic acid) to your mobile phase can sometimes improve peak shape.[3]
-
Compound Instability: While less common, your compound could be degrading on the silica gel. You can test for this by running a 2D TLC.
-
-
Trying Different Solvent Systems: If adjusting the polarity of your current system doesn't work, consider trying a different solvent system altogether.[1] Common solvent systems for compounds of moderate polarity include:
-
Hexane/Ethyl Acetate (a good starting point)
-
Hexane/Dichloromethane
-
Hexane/Acetone
-
Toluene/Ethyl Acetate
-
Data Table: Recommended Starting Solvent Systems for TLC Method Development
| Solvent System | Polarity | Comments |
| Hexane:Ethyl Acetate | Low to High | A versatile and widely used system. Start with a 4:1 or 9:1 ratio. |
| Dichloromethane:Hexane | Low to Medium | Good for resolving less polar compounds. |
| Toluene:Ethyl Acetate | Medium | The aromatic nature of toluene can offer different selectivity. |
Issue 2: The Compound Won't Come Off the Column
Question: I've run my column with the solvent system I developed from my TLC, but my product is not eluting. What went wrong?
Answer:
This frustrating situation can arise from a few key issues:
-
Incorrect Solvent System: Double-check that you prepared the mobile phase for the column with the correct solvent ratios as determined by your TLC analysis. A simple mistake in solvent measurement can lead to a significantly less polar mobile phase than intended.
-
Strong Adsorption to Silica: Your compound may be interacting more strongly with the bulk silica in the column than on the TLC plate. This can sometimes happen if the crude material is loaded in a solvent that is too strong, causing the compound to streak at the top of the column.
-
Compound Instability on Silica: It is possible, though less likely for this specific compound, that it is degrading on the acidic silica gel surface.
Troubleshooting Steps:
-
Increase Mobile Phase Polarity: Gradually increase the polarity of your mobile phase. For example, if you are using 10% ethyl acetate in hexane, try switching to 20% or even 50%.
-
"Flushing" the Column: If a gradual increase in polarity doesn't work, you can try to "flush" the column with a much more polar solvent, such as 100% ethyl acetate or even a mixture of ethyl acetate and methanol (e.g., 9:1). This will often elute highly retained compounds.
-
Consider Dry Loading: If you suspect loading issues, for your next attempt, consider dry loading the sample. This involves dissolving your crude product in a suitable solvent, adsorbing it onto a small amount of silica gel, evaporating the solvent, and then loading the dry powder onto the top of your column. This can lead to better band sharpness and prevent precipitation at the column head.
Issue 3: Co-elution of Impurities with the Product
Question: My product is eluting from the column, but it's still contaminated with an impurity. How can I improve the separation?
Answer:
Co-elution occurs when the impurity and your desired product have very similar affinities for the stationary and mobile phases. Here's how to address this:
-
Optimize the Mobile Phase:
-
Fine-tune the Polarity: Even small changes in the mobile phase composition can impact resolution. Try slightly less polar conditions to increase the retention time and allow for better separation.
-
Change the Solvent System: As mentioned before, switching to a different solvent system can alter the selectivity of the separation. For example, a system containing toluene might provide different π-π interactions that could help resolve your product from an impurity.[3]
-
-
Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution can be very effective. This involves starting with a less polar mobile phase and gradually increasing its polarity over the course of the separation. This can help to sharpen the peak of your desired compound and improve its separation from closely eluting impurities.[2][5]
-
Column Parameters:
-
Use a Longer Column: A longer column provides more surface area for interactions, which can lead to better separation.
-
Finer Silica Gel: Using silica gel with a smaller particle size can increase the number of theoretical plates and improve resolution.
-
Experimental Protocol: A General Procedure for Flash Column Chromatography
-
TLC Method Development:
-
Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., different ratios of hexane:ethyl acetate) to find a system where the desired product has an Rf value of approximately 0.2-0.4.[2][3][4]
-
-
Column Packing:
-
Choose an appropriately sized column for the amount of material you need to purify.
-
Pack the column with silica gel, either as a slurry in the initial mobile phase or by dry packing followed by careful wetting with the solvent.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (ideally the mobile phase or a less polar solvent).
-
Carefully load the sample onto the top of the silica bed.
-
Alternatively, use the dry loading technique described above.
-
-
Elution:
-
Begin eluting with the chosen mobile phase, applying gentle air pressure to maintain a steady flow rate.
-
Collect fractions in an organized manner (e.g., in test tubes in a rack).
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Pool the pure fractions together.
-
-
Solvent Removal:
-
Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.
-
Frequently Asked Questions (FAQs)
Q1: Is this compound likely to be unstable on silica gel?
A1: While the trifluoromethyl ketone moiety can be sensitive under certain conditions, this compound is generally expected to be stable on standard silica gel. However, if you observe significant streaking on your TLC plate that is not resolved by changing the mobile phase or sample concentration, or if you experience very low recovery from your column, you may consider deactivating the silica gel by adding a small amount of a neutralising agent like triethylamine (e.g., 0.1-1%) to your mobile phase.[1]
Q2: Can I use reversed-phase chromatography for this purification?
A2: Yes, reversed-phase chromatography is a viable alternative. In this technique, a non-polar stationary phase (like C18-functionalized silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). Your compound, being moderately polar, would likely elute with a reasonable retention time. Reversed-phase chromatography can be particularly useful if your impurities are either much more or much less polar than your target compound.
Q3: How do I choose the right size column for my purification?
A3: The amount of silica gel needed depends on the difficulty of the separation and the amount of crude material. A general rule of thumb is to use a silica gel to crude material ratio of 30:1 to 100:1 by weight. For easier separations, a lower ratio can be used, while for more difficult separations, a higher ratio is necessary.
Q4: My purified product is an oil, but I expected a solid. What should I do?
A4: The physical state of a compound can be influenced by trace impurities. If you have confirmed the purity of your product by analytical techniques (e.g., NMR, GC-MS) and it is still an oil, it may simply be that the compound has a low melting point. If you suspect the presence of residual solvent, you can try drying the sample under high vacuum for an extended period. If impurities are still present, a second chromatographic purification or another technique like recrystallization might be necessary.
References
-
Organic Syntheses. (n.d.). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl ketones. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
CiteDrive. (n.d.). Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]
-
Baxendale Group. (n.d.). Synthesis of Trifluoromethyl Ketones Using Polymer-Supported Reagents. Retrieved from [Link]
-
Sorbent Technologies, Inc. (n.d.). Flash Chromatography Basics. Retrieved from [Link]
-
BORIS Portal - Universität Bern. (n.d.). Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones. Retrieved from [Link]
-
Organic Syntheses. (2019). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. Retrieved from [Link]
-
Reddit. (n.d.). Co-Eluting compounds in Column chromatography. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of 1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone
Welcome to the technical support guide for the synthesis of 1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges, particularly the formation of side products, during this synthesis. We provide in-depth, field-proven insights into common issues, their root causes, and robust troubleshooting strategies.
The synthesis of aryl trifluoromethyl ketones is a critical transformation in medicinal and materials chemistry.[1][2] The target molecule, this compound, is typically synthesized via two primary routes: a Grignard reaction involving an organomagnesium intermediate or a Friedel-Crafts acylation of a substituted benzene ring. Each pathway presents a unique set of challenges, primarily concerning regioselectivity and the reactivity of intermediates. This guide is structured in a question-and-answer format to directly address the specific problems you might face.
Frequently Asked Questions & Troubleshooting Guides
This guide is divided into sections based on the synthetic methodology.
Section 1: Grignard Reaction Pathway
The Grignard pathway typically involves the formation of a (2-bromo-4-chlorophenyl)magnesium halide intermediate, followed by its reaction with a trifluoroacetylating agent like ethyl trifluoroacetate or trifluoroacetic anhydride (TFAA).[3]
A1: This is likely a biphenyl-type impurity, formed via a Wurtz-Fittig coupling reaction.
Causality: This common side reaction occurs when the Grignard reagent (R-MgX) couples with the unreacted aryl halide (R-X) starting material.[4] The formation of this side product is particularly favored at higher concentrations and elevated temperatures, which can occur during a difficult Grignard initiation. The resulting impurity, 2,2'-dibromo-4,4'-dichloro-1,1'-biphenyl, is highly non-polar and can co-elute with the desired product in normal-phase chromatography if not carefully optimized.
Troubleshooting & Prevention:
-
Slow Addition: Add the aryl halide starting material slowly to the magnesium turnings to maintain a low instantaneous concentration, minimizing the chance of coupling.
-
Temperature Control: Maintain a gentle reflux during the reaction. Avoid excessive heating, which accelerates the coupling side reaction.[4]
-
Initiation: Ensure the reaction initiates promptly. If it doesn't, the localized heating required to start the reaction can promote biphenyl formation. Consider using an initiating agent like a small crystal of iodine or 1,2-dibromoethane.
Caption: Grignard pathway and biphenyl side product formation.
A2: You have formed a tertiary alcohol via double addition of the Grignard reagent to the ketone product.
Causality: The ketone product is also an electrophile. Once formed, it can be attacked by a second molecule of the highly nucleophilic Grignard reagent. This is a very common issue in Grignard reactions with highly reactive acylating agents. The resulting tertiary alcohol, 1,1-bis(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanol, will be a major impurity if the reaction is not properly controlled.
Troubleshooting & Prevention:
-
Inverse Addition: This is the most effective solution. Add the Grignard reagent slowly to a solution of the trifluoroacetylating agent (e.g., trifluoroacetic anhydride) at a very low temperature. This ensures the Grignard reagent is always the limiting reactant in the presence of a large excess of the acylating agent, preventing it from reacting with the newly formed ketone.
-
Low Temperature: Perform the reaction at -78 °C (dry ice/acetone bath). This slows down the rate of the second addition significantly more than the initial desired reaction.
-
Choice of Reagent: Trifluoroacetic anhydride (TFAA) is extremely reactive and can help promote the initial reaction at low temperatures.[5][6] Esters like ethyl trifluoroacetate are less reactive and may require higher temperatures, increasing the risk of double addition.
Caption: Double addition of Grignard reagent leading to alcohol impurity.
A3: Your Grignard reagent was likely quenched by residual water or atmospheric oxygen.
Causality: Grignard reagents are potent bases and will react readily with any protic source, especially water, to produce the corresponding alkane or arene—in this case, 1-bromo-3-chlorobenzene.[4] They are also sensitive to oxygen. This issue stems almost exclusively from inadequate drying of glassware, solvents, or starting materials.
Troubleshooting & Prevention Protocol:
-
Glassware: All glassware (flask, condenser, dropping funnel) must be oven-dried at >120 °C for at least 4 hours or flame-dried under vacuum immediately before use.
-
Solvents: Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle of an appropriate grade (e.g., DriSolv®). Anhydrous tetrahydrofuran (THF) is the typical solvent of choice.
-
Reagents: Ensure magnesium turnings are fresh and not oxidized. The aryl halide must be anhydrous.
-
Inert Atmosphere: The reaction must be conducted under a positive pressure of an inert gas like argon or nitrogen from start to finish.
Section 2: Friedel-Crafts Acylation Pathway
This route involves the electrophilic aromatic substitution of 1-bromo-3-chlorobenzene with a trifluoroacetylating agent, catalyzed by a strong Lewis acid like aluminum chloride (AlCl₃).[7][8]
A1: You have formed regioisomers due to competing directing effects of the bromo and chloro substituents.
Causality: In a Friedel-Crafts acylation, the incoming electrophile (the trifluoroacetyl group) is directed by the substituents already on the aromatic ring. Both bromine and chlorine are ortho-, para-directing groups.[8] However, the trifluoroacetyl group is deactivating, which helps prevent poly-acylation but makes the initial reaction sluggish.[9]
Starting from 1-bromo-3-chlorobenzene:
-
Position 6 (Desired): ortho to Chlorine, para to Bromine. This is a highly activated position.
-
Position 4 (Isomer 1): ortho to Bromine, para to Chlorine. This is also a highly activated position and a very likely side product, yielding 1-(4-bromo-2-chlorophenyl)-2,2,2-trifluoroethanone .
-
Position 2 (Isomer 2): ortho to both Bromine and Chlorine. This position is sterically hindered and electronically activated, but generally less favored. This would yield 1-(2-bromo-6-chlorophenyl)-2,2,2-trifluoroethanone .
The ratio of these isomers depends heavily on the reaction conditions.
Troubleshooting & Prevention:
-
Lewis Acid: The choice and stoichiometry of the Lewis acid can influence regioselectivity. While AlCl₃ is common, milder Lewis acids like FeCl₃ or ZnCl₂ could potentially offer different isomeric ratios.
-
Temperature: Lowering the reaction temperature often increases selectivity, favoring the thermodynamically more stable product. Start at 0 °C and allow the reaction to slowly warm to room temperature.
-
Solvent: The polarity of the solvent (e.g., dichloromethane vs. carbon disulfide vs. nitrobenzene) can alter the reactivity of the electrophile and influence the isomer distribution.
| Compound | Structure | Formation Rationale |
| Desired Product | 1-(2-bromo-4-chlorophenyl)-... | Acylation at C6 (ortho to Cl, para to Br) |
| Isomer 1 | 1-(4-bromo-2-chlorophenyl)-... | Acylation at C4 (ortho to Br, para to Cl) |
| Isomer 2 | 1-(2-bromo-6-chlorophenyl)-... | Acylation at C2 (ortho to both, sterically hindered) |
General Purification & Analysis
A: A combination of column chromatography for purification and spectroscopic analysis (GC-MS, NMR) for identification is the gold standard.
Purification Protocol:
-
Workup: After quenching the reaction, perform a standard aqueous workup to remove the catalyst or unreacted Grignard salts.
-
Chromatography: Flash column chromatography on silica gel is highly effective.
-
Solvent System: A gradient of ethyl acetate in hexanes (or heptane) is a good starting point. Begin with a low polarity (e.g., 2-5% ethyl acetate) to elute non-polar impurities like the biphenyl side product first.
-
Elution: Gradually increase the polarity to elute the desired ketone product, which should separate from the more polar tertiary alcohol impurity.
-
Analytical Identification:
-
GC-MS: Ideal for identifying volatile impurities like regioisomers and the biphenyl byproduct. The mass-to-charge ratio is definitive.
-
NMR Spectroscopy:
-
¹H NMR: The aromatic splitting patterns will be distinct for each regioisomer.
-
¹⁹F NMR: This is a crucial technique. The desired product and any other trifluoromethyl-containing impurities will show sharp singlets, but their chemical shifts will differ slightly, allowing for easy quantification of the product-to-impurity ratio.
-
¹³C NMR: The carbonyl carbon signal will have a characteristic quartet splitting pattern due to coupling with the three fluorine atoms.
-
References
- PrepChem. (n.d.). Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone.
- ChemicalBook. (n.d.). 4'-BROMO-2,2,2-TRIFLUOROACETOPHENONE synthesis.
- Google Patents. (2019). ES2755333T3 - Process to prepare 1-(3,5-dichlorophenyl)
- Patsnap. (n.d.). Synthesis method of 2-bromo-4'-chloro-1,1'-biphenyl.
- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
-
Beilstein Journal of Organic Chemistry. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. National Center for Biotechnology Information. [Link]
- Acta Crystallographica Section E. (2010). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts.
- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Google Patents. (2015).
- TCI Chemicals. (n.d.). 1-(4-Bromophenyl)-2,2,2-trifluoroethanone.
- Google Patents. (n.d.). 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone synthesis method.
- Sciencemadness Discussion Board. (2005). Grignard Reagent 4-chlorophenylmagnesium bromide.
- Organic Letters. (2023). Selectively Tunable Synthesis of α-Trifluoromethyl Ketones.
- YouTube. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide.
- Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl ketones.
- Chemistry LibreTexts. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions.
- Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
- Bioorganic & Medicinal Chemistry Letters. (2005). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease.
- European Patent Office. (2017).
- Wikipedia. (n.d.). Trifluoroacetic anhydride.
- Chemistry Steps. (2022).
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- YouTube. (2022). Acylation of Benzene - Friedel Crafts (A-Level Chemistry).
- Quora. (2018). Why is trifluoroacetic anhydride more reactive than acetic anhydride in a nucleophilic substitution?.
- The Journal of Organic Chemistry. (2020). Trifluoromethylthiolation, Trifluoromethylation, and Arylation Reactions of Difluoro Enol Silyl Ethers.
- ChemicalBook. (n.d.). Trifluoroacetic anhydride- an important organic reagent.
- Beilstein Journal of Organic Chemistry. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system.
- The Royal Society of Chemistry. (2017). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions.
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optimizing temperature for the synthesis of 1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone
Welcome to the technical support center for the synthesis of 1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, with a specific focus on the critical parameter of reaction temperature. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and adapt the procedure to your specific laboratory conditions.
Introduction: The Critical Role of Temperature
This compound is a valuable building block in medicinal and agrochemical research, largely due to the unique electronic properties conferred by the trifluoromethyl ketone group.[1] Its synthesis, most commonly achieved via the Friedel-Crafts acylation of 1-bromo-3-chlorobenzene, is highly sensitive to reaction temperature. Temperature not only dictates the rate of reaction but also profoundly influences yield, purity, and the regiochemical outcome by controlling the delicate balance between desired product formation and side reactions like substrate decomposition or isomer formation. This guide will provide a comprehensive framework for optimizing this crucial parameter.
Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic route for which this temperature guide is applicable?
A1: This guide focuses on the Friedel-Crafts acylation of 1-bromo-3-chlorobenzene with a trifluoroacetylating agent, such as trifluoroacetic anhydride (TFAA), in the presence of a Lewis acid catalyst (e.g., Aluminum chloride, AlCl₃). This is one of the most direct and established methods for forming aryl trifluoromethyl ketones.[2][3] The reaction involves the electrophilic substitution of the trifluoroacetyl group onto the aromatic ring.
Q2: What is a recommended starting temperature for this reaction?
A2: A prudent starting point for the acylation of a deactivated ring system like 1-bromo-3-chlorobenzene is a low temperature, typically 0 °C to 5 °C .[3] The reagents, particularly the Lewis acid and trifluoroacetic anhydride, should be mixed with the solvent at this temperature before the substrate (1-bromo-3-chlorobenzene) is added slowly. This initial low temperature is crucial to control the initial exothermic reaction that occurs upon forming the active electrophilic species.
Q3: My reaction is not proceeding to completion at low temperatures. What should I do?
A3: This is a common issue, as halogenated benzenes are deactivated towards Friedel-Crafts acylation.[2] If monitoring by TLC or GC-MS shows a significant amount of unreacted starting material after several hours at 0-5 °C, a gradual and controlled increase in temperature is necessary.
-
Step 1: Allow the reaction to warm to room temperature (approx. 20-25 °C) and stir for 2-4 hours, continuing to monitor its progress.
-
Step 2: If the reaction is still sluggish, gently heat the mixture to 40-60 °C. Use a temperature-controlled oil bath for precise heating. Avoid aggressive heating, as this can lead to the issues described below.
Q4: I'm observing the formation of dark tars and a decrease in the yield of my desired product. What is the likely cause?
A4: The formation of dark, tar-like substances is a classic indicator of decomposition, which is almost always caused by excessive temperature. Friedel-Crafts reactions can be sensitive, and temperatures exceeding an optimal window (often above 60-70 °C for this type of substrate) can promote side reactions and degradation of both the starting material and the product.[4] The strong Lewis acid can catalyze polymerization or other undesirable pathways at elevated temperatures.
Q5: My analysis shows the presence of multiple isomers. How can temperature optimization improve regioselectivity?
A5: In 1-bromo-3-chlorobenzene, the bromine and chlorine atoms are ortho, para-directing. This creates competition, potentially leading to the formation of other isomers. While the 2-bromo-4-chloro substitution is often favored, higher temperatures can provide enough energy to overcome the activation barriers for the formation of less-favored isomers. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate typically enhances selectivity for the kinetically favored product.
Troubleshooting Guide: Temperature-Related Issues
| Problem | Potential Cause (Temperature-Related) | Suggested Solution & Rationale |
| Low or No Conversion | Reaction temperature is too low, failing to overcome the activation energy for the deactivated substrate. | 1. Gradual Warming: After initial stirring at 0-5 °C, allow the reaction to slowly warm to room temperature. 2. Gentle Heating: If necessary, heat the reaction to 40-60 °C, monitoring closely by TLC/GC. Rationale: Provides the necessary energy for the reaction without shocking the system into side reactions. |
| Product Decomposition (Dark Tars) | Reaction temperature is too high, promoting acid-catalyzed degradation. | 1. Maintain Low Temperature: Ensure the initial mixing and addition of substrate occurs in an ice bath (0-5 °C). 2. Controlled Heating: Use a precisely controlled heating mantle or oil bath and avoid exceeding 60 °C. Rationale: High temperatures can cause the product, which is also a ketone, to react further or degrade.[4] |
| Poor Regioselectivity (Isomer Formation) | High temperature allows for the formation of thermodynamically stable but undesired isomers. | 1. Lower the Temperature: Conduct the reaction at the lowest feasible temperature (e.g., room temperature or below) for a longer duration. Rationale: This favors the formation of the kinetic product, which is often the isomer with the least steric hindrance, leading to higher regioselectivity. |
| Runaway Reaction (Uncontrolled Exotherm) | Poor heat dissipation during the formation of the acylium ion complex. | 1. Slow Addition: Add the trifluoroacetic anhydride and the aromatic substrate very slowly (dropwise) to the Lewis acid/solvent slurry at 0 °C. 2. Efficient Stirring: Ensure vigorous mechanical stirring to promote even heat distribution. Rationale: The formation of the AlCl₃-TFAA complex is highly exothermic. Slow addition and efficient cooling are critical for safety and reaction success.[3] |
Experimental Protocols
Protocol 1: General Synthesis of this compound
Disclaimer: This is a representative protocol. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents).
-
Solvent Addition: Add a suitable anhydrous solvent (e.g., dichloromethane, DCE) via cannula. Cool the resulting slurry to 0 °C using an ice/water bath.
-
Acylating Agent Addition: Add trifluoroacetic anhydride (TFAA, 1.1 equivalents) dropwise to the stirred slurry via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.
-
Substrate Addition: After stirring the mixture for 15-20 minutes at 0 °C, add a solution of 1-bromo-3-chlorobenzene (1.0 equivalent) in the anhydrous solvent dropwise over 30-45 minutes.
-
Reaction Monitoring: Stir the reaction at 0-5 °C for 1 hour, then allow it to warm to room temperature. Monitor the consumption of the starting material using TLC or GC-MS every 1-2 hours.
-
Heating (If Necessary): If the reaction is incomplete after 4-6 hours at room temperature, heat the mixture to 40-50 °C and continue to monitor.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and very slowly and carefully quench the reaction by adding crushed ice, followed by cold dilute HCl (aq).
-
Workup & Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.
Protocol 2: Workflow for Temperature Optimization
The following workflow is recommended to systematically determine the optimal temperature for your specific lab conditions and reagent purity.
Caption: Relationship between temperature and reaction outcomes.
By carefully controlling the temperature, researchers can navigate the reaction landscape to favor the formation of the desired this compound while minimizing undesirable pathways.
References
-
Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757-786. [Link]
-
Shimizu, R., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 438-445. [Link]
-
Liu, X., et al. (2021). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Organic Letters, 23(13), 4930–4934. [Link]
- Various Authors. (2015). Improved process for the preparation of chlorophenyl trifluoroethanone.
-
Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. [Link]
-
Suresh, M., & Sadhasivam, J. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. International Journal of Advanced Chemistry Research, 3(2), 01-08. [Link]
Sources
Technical Support Center: Strategies for Preventing Dehalogenation of 1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone
Welcome to the technical support center for researchers working with 1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone. This guide provides in-depth troubleshooting advice and validated protocols to address a critical challenge encountered during its use in synthesis: unwanted dehalogenation. As a polysubstituted aromatic building block, the selective functionalization of this molecule is key to its utility. This document is structured to help you diagnose the root causes of dehalogenation and implement effective preventative measures in your experimental design.
Frequently Asked Questions (FAQs)
Q1: My reaction is yielding 1-(4-chlorophenyl)-2,2,2-trifluoroethanone or 1-phenyl-2,2,2-trifluoroethanone as a major byproduct. What is happening?
A: You are observing hydrodehalogenation, a common side reaction where a halogen substituent (bromine or chlorine) is replaced by a hydrogen atom.[1][2] This side reaction consumes your starting material, lowers the yield of your desired product, and introduces byproducts that can complicate purification. The formation of these dehalogenated species is typically mediated by reactive hydride sources that intercept catalytic intermediates in your reaction.
Q2: Between the bromine and chlorine atoms on the starting material, which is more likely to be removed?
A: The carbon-bromine (C-Br) bond is significantly weaker and therefore more reactive than the carbon-chlorine (C-Cl) bond.[3] In palladium-catalyzed cross-coupling reactions, the general reactivity trend for aryl halides is C-I > C-Br > C-Cl > C-F.[3] Consequently, the bromine at the 2-position is far more susceptible to both desired functionalization and undesired dehalogenation. Selective cleavage of the C-Br bond while leaving the C-Cl bond intact is a common and achievable synthetic goal, provided the reaction conditions are carefully optimized to prevent the competitive hydrodehalogenation pathway.[4][5]
Q3: What is the primary mechanism that causes dehalogenation in my palladium-catalyzed cross-coupling reaction?
A: The most prevalent mechanism involves the formation of a palladium-hydride (Pd-H) species within your catalytic cycle. This highly reactive intermediate can be generated from various sources, including certain bases (e.g., those with β-hydrogens), solvents (like alcohols or residual water), or other additives.[6] Once formed, the Pd-H species can undergo reductive elimination with your aryl halide intermediate (Ar-Pd-X) to produce the undesired dehalogenated arene (Ar-H) and regenerate the Pd(0) catalyst, thus propagating the side reaction.[6]
Q4: Can my choice of ligand, base, or solvent truly prevent this side reaction?
A: Absolutely. The selectivity between the desired cross-coupling and the undesired dehalogenation is a kinetic competition. Your choice of reagents and conditions directly influences the relative rates of these competing pathways. By carefully selecting the right combination of ligand, base, solvent, and temperature, you can dramatically favor the desired C-C or C-heteroatom bond formation and suppress dehalogenation.[1][7] The following guide provides a systematic approach to this optimization.
Troubleshooting Guide: A Systematic Approach to Minimizing Dehalogenation
Unwanted dehalogenation is rarely due to a single factor but rather a combination of suboptimal conditions. This workflow provides a logical progression for diagnosing and resolving the issue.
Caption: Troubleshooting workflow for minimizing dehalogenation.
Step 1: Catalyst and Ligand System Evaluation
The choice of phosphine ligand is the most critical factor in controlling selectivity.[8] The ligand modulates the steric and electronic properties of the palladium center, directly influencing the rates of the catalytic steps.[9][10]
-
The Problem: Small, less electron-donating ligands (like PPh₃) can lead to slower reductive elimination of the desired product. This allows more time for competing dehalogenation pathways to occur.
-
The Solution: Employ bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs). These ligands accelerate the rate-determining reductive elimination step, causing the desired C-C or C-N bond formation to outpace hydrodehalogenation.[1][10]
-
Recommended Ligands:
-
Buchwald-type biaryl phosphines: XPhos, SPhos, RuPhos. These are widely regarded as the gold standard for suppressing this side reaction.
-
Bulky trialkylphosphines: P(t-Bu)₃ (use as HBF₄ salt for air stability).
-
N-Heterocyclic Carbenes (NHCs): IPr, SIMes. These are also highly effective.[11]
-
-
-
Action: Replace Pd(PPh₃)₄ with a combination of a Pd(0) source like Pd₂(dba)₃ and a bulky, electron-rich ligand.
Step 2: Re-evaluating the Base
The base is essential for the catalytic cycle, but it can also be a primary source of the problematic Pd-H species.
-
The Problem: Strong organic bases, especially those with β-hydrogens like sodium tert-butoxide (NaOtBu) or amine bases, can decompose to generate hydrides.[11][6]
-
The Solution: Switch to weaker, non-nucleophilic inorganic bases. These are less likely to act as hydride donors.
-
Recommended Bases:
-
Potassium phosphate (K₃PO₄)
-
Cesium carbonate (Cs₂CO₃)
-
Potassium carbonate (K₂CO₃)
-
-
-
Action: Substitute strong organic bases with an anhydrous inorganic base like K₃PO₄ or Cs₂CO₃.
Step 3: Solvent Selection
The solvent can act as a proton or hydride source, particularly at elevated temperatures.
-
The Problem: Protic solvents (e.g., alcohols) are direct hydrogen donors.[2] Polar aprotic solvents like DMF and dioxane have also been observed to promote dehalogenation more than non-polar alternatives, potentially through decomposition pathways.[2][7]
-
The Solution: Use non-polar, aprotic solvents that are less likely to participate in the reaction.
-
Recommended Solvents:
-
Toluene
-
CPME (Cyclopentyl methyl ether)
-
Dioxane (use with caution, but often better than DMF)
-
-
-
Action: Replace solvents like DMF, methanol, or isopropanol with rigorously dried toluene.
Step 4: Reaction Parameter Control (Temperature & Time)
-
The Problem: Dehalogenation can have a different activation energy than the desired cross-coupling. High temperatures often accelerate side reactions disproportionately.
-
The Solution: Run the reaction at the lowest temperature that allows for a reasonable conversion rate.
-
Action: Attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C). Monitor by TLC or LC-MS to find the optimal balance between reaction rate and selectivity.
Step 5: Rigorous Control of Reagent & Atmosphere Purity
-
The Problem: Trace amounts of water or oxygen in the reaction can lead to catalyst decomposition and the formation of hydride species.
-
The Solution: Adhere strictly to anhydrous and anaerobic techniques.
-
Action: Use oven- or flame-dried glassware. Ensure all reagents are of high purity and that solvents are anhydrous and thoroughly degassed (e.g., via sparging with argon or a freeze-pump-thaw cycle). Run the reaction under a positive pressure of an inert gas (Argon or Nitrogen).
Data Summary & Validated Protocol
Table 1: Optimizing Reaction Conditions to Prevent Dehalogenation
| Parameter | Problematic Conditions (Favors Dehalogenation) | Recommended Conditions (Minimizes Dehalogenation) | Rationale |
| Palladium Source | Pd(PPh₃)₄ | Pd₂(dba)₃, Pd(OAc)₂ | PPh₃ is not ideal; generating the active Pd(0) in situ with a superior ligand is preferred.[7] |
| Ligand | PPh₃, dppf (less effective) | XPhos, SPhos, RuPhos, P(t-Bu)₃, IPr | Bulky, electron-rich ligands accelerate productive reductive elimination.[1][10] |
| Base | NaOtBu, DBU, Et₃N | K₃PO₄, Cs₂CO₃, K₂CO₃ | Inorganic bases are less likely to be a source of hydrides.[1] |
| Solvent | DMF, Alcohols (MeOH, IPA), Water | Toluene, CPME, Dioxane | Non-polar aprotic solvents are less likely to act as H-donors or decompose.[7] |
| Temperature | > 100 °C | 60 - 90 °C | Lower temperatures can improve selectivity by disfavoring the dehalogenation pathway.[1] |
| Atmosphere | Air, wet solvents | Inert (Argon/Nitrogen), anhydrous/degassed solvents | Prevents formation of Pd-H species from water and catalyst degradation.[1] |
Validated Protocol: Suzuki-Miyaura Coupling with Minimized Dehalogenation
This protocol provides a robust starting point for the cross-coupling of This compound with an arylboronic acid, specifically designed to suppress hydrodehalogenation of the C-Br bond.
Reaction Setup:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add This compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and anhydrous potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv).
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the ligand (e.g., XPhos, 0.044 mmol, 4.4 mol%).
-
Seal the vial with a septum-lined cap.
-
Evacuate and backfill the vial with dry argon three times to ensure an inert atmosphere.
-
Through the septum, add anhydrous, degassed toluene (5 mL) via syringe.
Reaction Execution:
-
Place the sealed vial in a preheated heating block or oil bath set to 85 °C.
-
Stir the reaction mixture vigorously for the required duration (monitor by TLC or LC-MS, typically 4-16 hours).
-
Upon completion, allow the reaction to cool to room temperature.
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of celite to remove palladium residues and inorganic salts, washing the pad with additional ethyl acetate (10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.
This protocol integrates the key principles of using a bulky ligand, an inorganic base, a non-polar solvent, and moderate temperature to maximize the yield of the desired coupled product while minimizing the formation of dehalogenated byproducts.
References
-
Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220. Available at: [Link]
-
Ramanathan, A., & Jimenez, L. S. (2010). Reductive dehalogenation of aryl bromides and chlorides and their use as aryl blocking groups. Rutgers University. Available at: [Link]
-
Viciu, M. S., Grasa, G. A., & Nolan, S. P. (2001). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Organometallics, 20(17), 3615-3622. Available at: [Link]
-
Al-Zoubi, A. A., & Marion, R. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. The Journal of Physical Chemistry A, 123(47), 10224-10229. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Available at: [Link]
-
Al-Zoubi, A. A., & Marion, R. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. The Journal of Physical Chemistry A. Available at: [Link]
-
Al-Zoubi, A. A., & Marion, R. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. PubMed. Available at: [Link]
-
Valente, C., et al. (2011). Hydrodehalogenation of Aryl Chlorides and Aryl Bromides Using a Microwave-Assisted, Copper-Catalyzed Concurrent Tandem Catalysis Methodology. Organometallics. Available at: [Link]
-
ResearchGate. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Available at: [Link]
-
Kratochvil, J., et al. (2021). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. Catalysts. Available at: [Link]
-
Reddit. (2019). significant dehalogenation in stille coupling. r/Chempros. Available at: [Link]
-
MDPI. (2022). Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. Molecules. Available at: [Link]
-
ResearchGate. (2007). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Available at: [Link]
-
Neumann, K., et al. (2017). Site-Selective C−S Bond Formation at C−Br over C−OTf and C−Cl Enabled by an Air-Stable, Easily Recoverable, and Recyclable Palladium(I) Catalyst. Angewandte Chemie International Edition. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Available at: [Link]
-
Chemistry LibreTexts. (2023). 2.9: Phosphines. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 5. Site‐Selective C−S Bond Formation at C−Br over C−OTf and C−Cl Enabled by an Air‐Stable, Easily Recoverable, and Recyclable Palladium(I) Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. reddit.com [reddit.com]
- 8. cfmot.de [cfmot.de]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
Technical Support Center: Workup Procedures for Trifluoroacetylation Reactions
Welcome to the Technical Support Center for trifluoroacetylation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the critical quenching and workup phases of your experiments. As your virtual Senior Application Scientist, I have structured this resource to not only provide step-by-step protocols but also to explain the underlying chemical principles, ensuring your success and safety in the laboratory.
I. Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the workup of trifluoroacetylation reactions.
Q1: What are the primary safety concerns when quenching a trifluoroacetylation reaction?
A1: The primary safety concern is the highly exothermic and violent reaction of the quenching agent with unreacted trifluoroacetic anhydride (TFAA).[1][2][3][4] TFAA reacts vigorously with water and other protic solvents, releasing significant heat and potentially causing the solution to boil and splash.[1][2] This can lead to chemical burns and the release of corrosive vapors.[1][3] Additionally, the byproduct of the reaction, trifluoroacetic acid (TFA), is a strong, corrosive acid.[1][4]
Key Safety Precautions:
-
Always perform the quench in a well-ventilated chemical fume hood.[2][5]
-
Wear appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, acid-resistant gloves (e.g., elbow-length PVC), and a lab coat.[1][2][5]
-
Always cool the reaction mixture in an ice bath before and during the quenching process.[6]
-
Add the quenching agent slowly and dropwise with vigorous stirring to control the exothermic reaction.[6]
-
Crucially, always add the reaction mixture to the quenching agent (or vice versa, depending on the specific protocol and scale), never add water directly to a large excess of TFAA. [1]
Q2: What are the most common quenching agents for trifluoroacetylation reactions?
A2: The choice of quenching agent depends on the stability of your product and the subsequent workup steps. The most common quenching agents are:
| Quenching Agent | Advantages | Disadvantages |
| Water (cold) | Readily available and effective. | Can be too reactive, leading to a strong exotherm. May not be suitable for water-sensitive products. |
| Saturated Aqueous Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) | Neutralizes the trifluoroacetic acid (TFA) byproduct, which can simplify purification. | The reaction produces CO₂ gas, which can cause foaming and pressure buildup if added too quickly. |
| Methanol or Ethanol | Less reactive than water, leading to a more controlled quench. The resulting trifluoroacetate ester is often easier to remove during purification than TFA. | Introduces an additional organic compound that may need to be removed. |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | A mild acidic quenching agent, useful if the product is base-sensitive. | The resulting solution will be acidic. |
Q3: My desired product is an N-trifluoroacetylated amine. I'm observing low yields. What could be the cause?
A3: Low yields in N-trifluoroacetylation can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. It's essential to monitor the reaction progress using an appropriate analytical technique like TLC, GC-MS, or NMR.[7]
-
Hydrolysis of the Product: The trifluoroacetyl group can be labile under certain conditions, particularly basic conditions.[8] During a basic workup (e.g., with NaHCO₃), prolonged exposure or excessive base can lead to the hydrolysis of the trifluoroacetamide back to the free amine.
-
Side Reactions: In the context of peptide synthesis, N-terminal hydroxyamino acids can undergo trifluoroacetylation as a side reaction, which can complicate purification and reduce the yield of the desired product.[9]
-
Product Loss During Workup: If your N-trifluoroacetylated product has some water solubility, it may be lost to the aqueous layer during extractions.
Q4: How can I effectively remove the trifluoroacetic acid (TFA) byproduct?
A4: Removing TFA is crucial for obtaining a pure product. Here are several effective methods:
-
Aqueous Base Wash: Washing the organic layer with a mild aqueous base like saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) will convert TFA into its sodium salt, which is highly water-soluble and will be extracted into the aqueous phase.
-
Azeotropic Removal: For less polar products, TFA can sometimes be removed by co-evaporation with a solvent like toluene. However, this is generally less effective than an aqueous wash.
-
Column Chromatography: Standard silica gel column chromatography is often effective at separating the desired product from residual TFA, especially if the product is not highly polar.
-
Solid-Phase Extraction (SPE): For certain applications, SPE cartridges can be used to remove TFA salts.[10]
II. Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the workup of trifluoroacetylation reactions.
Issue 1: Uncontrolled Exothermic Reaction During Quenching
Symptoms:
-
Rapid temperature increase.
-
Vigorous boiling or "bumping" of the reaction mixture.
-
Splashing of the reaction contents.
-
Release of fumes.
Root Causes and Solutions:
Caption: Troubleshooting workflow for an uncontrolled exothermic quench.
Issue 2: Product Decomposition During Workup
Symptoms:
-
Appearance of new spots on TLC after workup.
-
Low recovery of the desired product.
-
Complex NMR spectrum of the crude product.
Root Causes and Solutions:
-
Base Sensitivity: The trifluoroacetyl group or other functional groups in your molecule may be sensitive to the basic conditions of a sodium bicarbonate wash.
-
Solution: Use a milder base, such as a dilute solution of sodium bicarbonate, and minimize the contact time. Alternatively, quench with cold water or saturated ammonium chloride solution and carry the acidic mixture forward, relying on chromatography for purification.
-
-
Acid Sensitivity: Some products may be sensitive to the trifluoroacetic acid generated during the quench.
-
Solution: Quench with a base like pyridine or triethylamine at low temperatures before the aqueous workup. Ensure the base is added slowly to control the exotherm.
-
Issue 3: Formation of an Emulsion During Aqueous Extraction
Symptoms:
-
The organic and aqueous layers do not separate cleanly.
-
A "milky" or cloudy layer forms at the interface.
Root Causes and Solutions:
Caption: Troubleshooting workflow for emulsion formation during extraction.
Issue 4: N-Trifluoroacetylation as an Unwanted Side Reaction
Symptoms:
-
In peptide synthesis, a byproduct with a mass increase corresponding to a trifluoroacetyl group is observed.
-
This side reaction is more prevalent with N-terminal hydroxyamino acids like threonine or serine.[9]
Root Causes and Solutions:
-
Mechanism: This can occur during the final acidolytic deprotection step with TFA, where an intermediate trifluoroacetyl ester of the N-terminal hydroxyamino acid forms, followed by an O-to-N acyl shift.[9]
-
Prevention:
-
Minimize the exposure time to concentrated TFA during deprotection.
-
Consider alternative deprotection cocktails that are less prone to this side reaction.
-
In solid-phase peptide synthesis, the choice of resin can influence the extent of this side reaction.[11]
-
III. Experimental Protocols
Protocol 1: General Quenching and Workup Procedure
This protocol is a general guideline and may need to be adapted based on the specific characteristics of your reaction and product.
Materials:
-
Reaction mixture containing the trifluoroacetylated product and excess TFAA.
-
Ice-water bath.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extraction solvent (e.g., dichloromethane, ethyl acetate).
-
Brine (saturated aqueous NaCl solution).
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Separatory funnel.
-
Round-bottom flask.
-
Rotary evaporator.
Procedure:
-
Cooling: Cool the reaction flask to 0 °C in an ice-water bath.
-
Quenching: While stirring vigorously, slowly and carefully add saturated aqueous NaHCO₃ solution dropwise. Be cautious of CO₂ evolution and foaming. Continue adding the basic solution until gas evolution ceases and the aqueous layer is neutral or slightly basic (test with pH paper).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., 3 x 50 mL for a 100 mL reaction volume).
-
Washing: Combine the organic layers and wash with brine (1 x 50 mL). The brine wash helps to remove residual water and break up any minor emulsions.
-
Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filtration and Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography or recrystallization.[7]
Protocol 2: Workup for Base-Sensitive Products
Procedure:
-
Cooling: Cool the reaction flask to 0 °C in an ice-water bath.
-
Quenching: Slowly add ice-cold water dropwise with vigorous stirring. Monitor the temperature to ensure it does not rise significantly.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent.
-
Washing: Wash the combined organic layers with cold water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Due to the presence of TFA, purification will likely require column chromatography.
IV. Reaction Mechanism Visualization
Mechanism: Quenching of Trifluoroacetic Anhydride with Water
The quenching of TFAA with water is a nucleophilic acyl substitution reaction.
Caption: Simplified mechanism of TFAA hydrolysis.
V. References
-
KGROUP. Quenching Reactive Substances. (2006-10-27). [Link]
-
Carl ROTH. Safety Data Sheet: Trifluoroacetic anhydride. [Link]
-
Fernandez, M. A., & de Rossi, R. H. (1999). Basic Ester Hydrolysis: Importance. J. Org. Chem., 64, 6000.
-
Wiejak, S., et al. (1995). N alpha-trifluoroacetylation of N-terminal hydroxyamino acids: a new side reaction in peptide synthesis. PubMed. [Link]
-
Sokoliński, T., et al. (2025). Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. The Journal of Organic Chemistry. [Link]
-
Sokoliński, T., et al. Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. PMC - NIH. [Link]
-
Cordua, N., et al. Purification-Free Preparation of Trifluoroacetimidoyl Chlorides and Their Use in Catalytic Chemical Glycosylation. Aarhus University - Pure. [Link]
-
Taylor, S. L., Forbus, T. R., Jr., & Martin, J. C. Trifloroacetyl triflate. Organic Syntheses Procedure. [Link]
-
Kent, S. B., et al. (1979). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. NIH. [Link]
-
Millar, R. W., et al. (2025). The Use of Trifluoroacetyl as an N‐ and O‐Protecting Group during the Synthesis of Energetic Compounds containing Nitramine and/or Nitrate Ester Groups. ResearchGate. [Link]
-
University of Rochester, Department of Chemistry. How To Run A Reaction: The Quench. [Link]
-
University of Rochester, Department of Chemistry. Organic Reaction Workup Formulas for Specific Reagents. [Link]
-
Wikipedia. Trifluoroacetic anhydride. [Link]
-
ResearchGate. How to remove TFA salt from my compound which has a cyclen derivative?. (2016-12-26). [Link]
-
ResearchGate. How to do work-up of a BOC deprotection reaction by TFA?. (2013-01-14). [Link]
-
Chemistry university. (2021, May 3). Alcoholysis and Hydrolysis of Acid Anhydrides [Video]. YouTube. [Link]
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. carlroth.com [carlroth.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. covachem.com [covachem.com]
- 6. How To Run A Reaction [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N alpha-trifluoroacetylation of N-terminal hydroxyamino acids: a new side reaction in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of 1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone in storage
Welcome to the dedicated technical support guide for 1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone. This resource is designed for researchers, scientists, and drug development professionals to address potential stability issues and provide practical guidance for the handling, storage, and analysis of this valuable synthetic intermediate. Drawing upon established principles of organic chemistry and data from structurally related compounds, this guide offers field-proven insights to ensure the integrity of your experiments.
I. Compound Overview and Intrinsic Stability Considerations
This compound is a halogenated trifluoromethyl ketone, a class of compounds known for their unique reactivity. The trifluoromethyl group significantly enhances the electrophilicity of the adjacent carbonyl carbon, making it highly susceptible to nucleophilic attack. This inherent reactivity is a double-edged sword: while beneficial for synthesis, it also predisposes the compound to certain degradation pathways. Furthermore, the presence of a bromine atom on the aromatic ring introduces photosensitivity.
II. Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its structure, two primary degradation pathways are of concern:
-
Hydrolysis: The highly electrophilic carbonyl carbon is susceptible to attack by water, leading to the formation of a gem-diol hydrate. This is a common characteristic of trifluoromethyl ketones. While often reversible, the equilibrium can be influenced by pH and the presence of other nucleophiles.[1]
-
Photodegradation: The carbon-bromine bond in bromoacetophenone derivatives is known to be susceptible to cleavage upon exposure to UV light, which can initiate radical reactions.[2][3] This can lead to debromination and the formation of various secondary products.
Q2: How should I properly store this compound for long-term stability?
A2: To minimize degradation, the following storage conditions are recommended:
-
Temperature: Refrigerate at 2-8°C.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidative degradation.
-
Light: Protect from light by using an amber vial or by storing the container in a light-proof secondary container.
-
Moisture: Ensure the container is tightly sealed to prevent moisture ingress, which could lead to hydrolysis.
Q3: I've noticed a decrease in purity of my sample over time. What could be the cause?
A3: A decrease in purity is likely due to one or more of the following:
-
Improper Storage: Exposure to light, moisture, or elevated temperatures can accelerate degradation.
-
Contamination: Introduction of nucleophilic impurities (e.g., water, alcohols) or basic/acidic contaminants can catalyze degradation.
-
Inherent Instability: Even under optimal conditions, some slow degradation may occur over extended periods due to the compound's reactive nature.
Q4: Can I dissolve this compound in protic solvents like methanol or ethanol?
A4: While soluble in many organic solvents, caution should be exercised with protic solvents. The trifluoromethyl ketone can react with alcohols to form hemiacetals. For applications where the integrity of the ketone is crucial, it is advisable to use aprotic solvents such as acetonitrile, tetrahydrofuran (THF), or dichloromethane.
III. Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the use of this compound.
Issue 1: Inconsistent Reaction Yields or Unexpected Side Products
-
Possible Cause 1: Degradation of the Starting Material.
-
Troubleshooting Steps:
-
Verify Purity: Re-analyze the purity of your starting material using a validated analytical method (see Section IV).
-
Fresh Sample: If the purity is questionable, use a fresh, unopened sample.
-
Optimize Handling: Minimize exposure of the compound to ambient light and moisture during weighing and transfer.
-
-
-
Possible Cause 2: Reaction with Solvent or Reagents.
-
Troubleshooting Steps:
-
Solvent Choice: If using a protic solvent, consider switching to an aprotic alternative.
-
Reagent Compatibility: Ensure that all reagents are compatible with the highly electrophilic ketone. Strong nucleophiles will readily react with this functional group.
-
-
Issue 2: Appearance of New Peaks in HPLC Analysis of Stored Samples
-
Possible Cause: Onset of Degradation.
-
Troubleshooting Steps:
-
Review Storage Conditions: Confirm that the sample has been stored according to the recommendations (2-8°C, inert atmosphere, protected from light and moisture).
-
Characterize Degradants: If feasible, attempt to identify the degradation products using techniques like LC-MS to understand the degradation pathway. Common degradants may include the gem-diol hydrate or debrominated species.
-
Forced Degradation Study: To proactively identify potential degradants, a forced degradation study can be performed (see Section V).
-
-
IV. Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
This reverse-phase HPLC method can be used to assess the purity of this compound and detect the formation of degradation products.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 60% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 248 nm |
| Injection Volume | 10 µL |
This is a general method and may require optimization for your specific instrumentation and sample matrix.[4]
Protocol 2: Sample Preparation for Purity Analysis
-
Standard Preparation: Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Sample Preparation: Prepare the sample to be tested at a similar concentration in acetonitrile.
-
Analysis: Inject the standard and sample solutions onto the HPLC system.
V. Forced Degradation Study Workflow
A forced degradation study can help identify potential degradation products and establish the stability-indicating nature of your analytical methods.
Caption: Potential degradation pathways.
VII. References
-
Proposed degradation pathways of the drug under different hydrolytic conditions. ResearchGate. Available at: [Link]
-
Photocatalytic dehalogenation of 2-bromoacetophenone (up) and mechanism... ResearchGate. Available at: [Link]
-
Photochemistry of α-chloro- and α-bromoacetophenone. Determination of extinction coefficients for halogen–benzene complexes. ResearchGate. Available at: [Link]
-
Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. PubMed Central. Available at: [Link]
Sources
Technical Support Center: Purification of Commercial 1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone
Welcome to the technical support center for the purification of 1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this important synthetic intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental success. Our approach is grounded in established chemical principles and field-proven insights to ensure you can achieve the desired purity for your critical applications.
Introduction to Purification Challenges
Commercial grades of this compound can contain various impurities that may interfere with subsequent synthetic steps. These impurities often arise from the manufacturing process and can include unreacted starting materials, byproducts of side reactions, and stereoisomers. Due to the similar physicochemical properties of the target compound and its related impurities, purification can be a significant challenge. This guide will walk you through systematic approaches to identify and remove these impurities effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: The impurity profile of commercial this compound can vary depending on the synthetic route employed by the manufacturer. However, based on common synthetic pathways, such as the acylation of 1-bromo-3-chlorobenzene, several classes of impurities are frequently observed.
Table 1: Potential Impurities and Their Origins
| Impurity Class | Specific Examples | Likely Origin |
| Starting Materials | 1-bromo-3-chlorobenzene, Trifluoroacetic anhydride or related acylating agent | Incomplete reaction during synthesis. |
| Isomeric Byproducts | 1-(4-bromo-2-chlorophenyl)-2,2,2-trifluoroethanone | Non-regioselective acylation of the aromatic ring. |
| Halogenated Byproducts | Di-brominated or di-chlorinated species | Over-halogenation or side reactions. |
| Dehalogenated Impurities | 1-(4-chlorophenyl)-2,2,2-trifluoroethanone or 1-(2-bromophenyl)-2,2,2-trifluoroethanone | Reductive dehalogenation during synthesis or workup. |
| Solvent Residues | Dichloromethane, Tetrahydrofuran (THF), Toluene | Incomplete removal of solvents used in the reaction or purification. |
It is crucial to characterize your batch of the commercial product using appropriate analytical techniques to identify the specific impurities present before proceeding with purification.
Q2: Which analytical techniques are best suited for assessing the purity of this compound?
A2: A multi-technique approach is recommended for a comprehensive purity assessment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile and semi-volatile impurities.[1] The mass spectrometer provides structural information, aiding in the identification of unknown peaks.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating a wide range of compounds.[2] For halogenated aromatic compounds, reversed-phase HPLC with a C18 column is a good starting point. The use of a photodiode array (PDA) detector can help in distinguishing between compounds with different chromophores.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are powerful tools for structural elucidation and can be used to identify and quantify impurities without the need for reference standards (qNMR).[3] The trifluoromethyl group provides a distinct signal in ¹⁹F NMR, which can be very useful for monitoring purification.
-
Thin-Layer Chromatography (TLC): TLC is a quick and inexpensive method to monitor the progress of a purification process, such as column chromatography.[4]
Q3: Is recrystallization a viable method for purifying this compound?
A3: Yes, recrystallization can be a very effective method for purifying this compound, especially for removing small amounts of impurities, provided a suitable solvent system is identified.[5] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. A two-solvent system can also be effective.
Troubleshooting Purification Protocols
This section provides detailed troubleshooting guides for common issues encountered during the purification of this compound.
Guide 1: Recrystallization Troubleshooting
Recrystallization is often the first line of defense for purification. However, several issues can arise.
Problem: The compound oils out instead of crystallizing.
-
Cause: The compound's melting point may be lower than the boiling point of the solvent, or the presence of impurities is disrupting crystal lattice formation.
-
Solution:
-
Switch to a lower-boiling point solvent.
-
Use a two-solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently warm the solution to redissolve the precipitate and then allow it to cool slowly.
-
"Seed" the solution. Add a small crystal of pure compound to the cooled, supersaturated solution to induce crystallization.
-
Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites.
-
Problem: Poor recovery of the purified product.
-
Cause: Too much solvent was used, or the compound has significant solubility in the cold solvent.
-
Solution:
-
Use the minimum amount of hot solvent necessary to dissolve the compound.
-
Ensure the solution is thoroughly cooled. Use an ice bath to maximize precipitation.
-
Evaporate some of the solvent to increase the concentration of the compound and then cool again.
-
General Protocol for Two-Solvent Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a hot "good" solvent (e.g., dichloromethane or ethyl acetate).
-
Addition of "Poor" Solvent: While keeping the solution hot, add a "poor" solvent (e.g., hexanes or heptane) dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.
Caption: Workflow for two-solvent recrystallization.
Guide 2: Column Chromatography Troubleshooting
Column chromatography is a powerful technique for separating compounds with different polarities.[6]
Problem: Poor separation of the desired compound from an impurity.
-
Cause: The chosen solvent system (eluent) has a polarity that is not optimal for separating the compounds.
-
Solution:
-
Optimize the eluent using TLC. The ideal eluent should give the desired compound an Rf value of 0.2-0.4 and show good separation from impurities.
-
Use a gradient elution. Start with a less polar solvent system and gradually increase the polarity. This can help to separate compounds with very similar polarities. For example, start with 100% hexanes and gradually increase the percentage of ethyl acetate.
-
Try a different stationary phase. If silica gel does not provide adequate separation, consider using alumina or a reversed-phase (C18) column.
-
Problem: The compound is not eluting from the column.
-
Cause: The eluent is not polar enough to move the compound through the stationary phase.
-
Solution:
-
Increase the polarity of the eluent. Add a more polar solvent (e.g., ethyl acetate or dichloromethane) to your mobile phase.
-
Switch to a more polar solvent system altogether.
-
General Protocol for Flash Column Chromatography
-
TLC Analysis: Determine a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation and an Rf of ~0.3 for the target compound.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried sample-adsorbed silica to the top of the column.
-
Elution: Begin eluting with the least polar solvent, collecting fractions. Gradually increase the polarity of the eluent as needed.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Caption: General workflow for flash column chromatography.
References
-
University of Colorado Boulder. (n.d.). Column Chromatography. Department of Chemistry. [Link]
- Google Patents. (2015).
- Google Patents. (2012). EP2446026B1 - Transaminase reactions.
-
J. Chem. Ed. (2022). Chemical/Laboratory Techniques: Recrystallization. [Link]
-
LookChem. (n.d.). 1-(2-bromo-4-chlorophenyl)ethanone(CAS#825-40-1). [Link]
- Google Patents. (2017).
-
Gastaca, B., et al. (2015). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. Scientific Research Publishing. [Link]
-
CONICET. (n.d.). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. [Link]
-
ResearchGate. (2008). (i) 2-Bromo-1-(4-chlorophenyl)ethanone or.... [Link]
- Google Patents. (2014). 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone synthesis method.
-
LCGC. (n.d.). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. [Link]
-
SIELC Technologies. (2018). Ethanone, 2-bromo-1-(4-chlorophenyl)-. [Link]
- Google Patents. (2014). WO2014191548A1 - New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine.
- Google Patents. (2023).
-
ResearchGate. (2015). 2-Bromo-1-chlorophenyl-3-(4-methoxyphenyl)prop-2-en-1-one. [Link]
-
PubMed. (2016). GC-MS, MS/MS and GC-IR Analysis of a Series of Methylenedioxyphenyl-Aminoketones: Precursors, Ring Regioisomers and Side-Chain Homologs of 3,4-Methylenedioxypyrovalerone. [Link]
Sources
Technical Support Center: Regioselective Synthesis of Substituted Trifluoroacetophenones
Welcome to the technical support center for the synthesis of substituted trifluoroacetophenones. As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with practical, in-depth solutions to the common challenges encountered in achieving regioselectivity in these critical syntheses. Trifluoroacetophenones are vital building blocks in pharmaceuticals and agrochemicals, but controlling the position of the trifluoroacetyl group on an already substituted aromatic ring is a frequent and significant hurdle.[1]
This guide is structured in a question-and-answer format to directly address the issues you may be facing in the lab. We will explore the underlying chemical principles, offer troubleshooting strategies for common synthetic methods, and provide detailed protocols to enhance the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is achieving high regioselectivity in the synthesis of substituted trifluoroacetophenones so challenging?
A1: The primary challenge lies in the interplay of electronic and steric effects. The trifluoroacetyl group (-COCF₃) is a powerful electron-withdrawing and deactivating group.[2][3] This has several consequences:
-
During Friedel-Crafts Acylation: The introduction of the first trifluoroacetyl group deactivates the aromatic ring, making subsequent acylations less likely, which is an advantage.[3][4] However, the initial acylation is subject to the directing effects of the substituents already present on the ring.[4] The strong deactivating nature of the acylating agent can require harsh reaction conditions, which may reduce selectivity.
-
Conflicting Directing Effects: When the aromatic substrate has multiple substituents, their directing effects may conflict, leading to mixtures of ortho, meta, and para isomers that can be difficult to separate.
-
Steric Hindrance: Bulky substituents on the aromatic ring can sterically hinder attack at the ortho positions, often favoring the para product.[5] Conversely, a bulky acylating agent can also face difficulty accessing sterically crowded positions.
The goal is to find a synthetic method and reaction conditions that precisely control where the electrophilic trifluoroacetylating agent attacks the aromatic ring.
Q2: What are the most common methods for synthesizing substituted trifluoroacetophenones, and what are their primary limitations regarding regioselectivity?
A2: Several methods are employed, each with its own set of advantages and challenges. The choice of method often depends on the desired substitution pattern and the nature of the starting material.
| Method | Description | Pros | Cons & Regioselectivity Challenges |
| Friedel-Crafts Acylation | Electrophilic aromatic substitution using a trifluoroacetylating agent (e.g., trifluoroacetic anhydride, trifluoroacetyl chloride) and a Lewis acid catalyst (e.g., AlCl₃).[3][6] | Cost-effective, scalable, uses common reagents. | Often yields mixtures of ortho and para isomers for activating groups and meta for deactivating groups.[4][7] Can be difficult to control for highly activated rings (e.g., phenols).[4] |
| Grignard/Organolithium Reactions | Reaction of an aryl Grignard or organolithium reagent with a trifluoroacetic acid derivative (e.g., ethyl trifluoroacetate).[8][9] | High conversion, regioselectivity is predetermined by the position of the halide on the starting aryl halide. | Requires anhydrous conditions, limited functional group tolerance (not compatible with acidic protons). |
| Directing Group Strategies | A functional group on the substrate coordinates to a transition metal catalyst, directing C-H activation and functionalization to a specific position (ortho, meta, or para).[10][11][12] | Excellent and predictable regioselectivity. | Requires installation and potential removal of the directing group, often uses expensive transition metal catalysts. |
| Radical Trifluoroacetylation | Generation of a trifluoroacetyl radical which then adds to the aromatic ring. | Can offer alternative selectivity patterns not accessible through electrophilic methods. | Can lack selectivity and may not be suitable for all substrates. Often requires specific radical initiators.[13] |
Troubleshooting Guide: Friedel-Crafts Acylation
Friedel-Crafts acylation is the most common approach, but it is also fraught with selectivity issues.
Problem 1: My reaction yields a mixture of ortho and para isomers that are difficult to separate.
-
Causality: This is the classic outcome for substrates bearing an ortho, para-directing group (e.g., alkyl, alkoxy, halide). The electronic activation at the ortho and para positions is often comparable. The final ratio is a result of a competition between electronics (favoring both o/p) and sterics (disfavoring o).[5]
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Running the reaction at a lower temperature can increase selectivity by favoring the thermodynamically more stable para product over the kinetically formed ortho product. Start at 0°C or even lower and allow the reaction to proceed for a longer time.
-
Change the Lewis Acid: The size of the Lewis acid-acylating agent complex can influence steric hindrance. A bulkier Lewis acid (e.g., switching from AlCl₃ to FeCl₃ or ZnCl₂) might increase the proportion of the para isomer.
-
Use a Milder Acylating Agent: Trifluoroacetic anhydride (TFAA) is highly reactive. Using a less reactive agent in combination with a strong activator might provide better control.
-
Employ Shape-Selective Catalysts: For certain substrates, solid acid catalysts like zeolites can be used. The constrained environment within the zeolite pores can selectively allow the formation of the less bulky para isomer.[14]
-
Problem 2: I am trying to trifluoroacetylate a phenol or aniline, and I am getting a complex mixture or no desired product.
-
Causality: Phenols and anilines are highly activated substrates with nucleophilic heteroatoms. The Lewis acid (e.g., AlCl₃) will preferentially coordinate with the lone pair on the oxygen or nitrogen atom.[4] This deactivates the ring and can prevent the desired acylation. If any reaction occurs, the high activation can lead to polyacylation.
-
Solution: Use a Protecting Group
-
For Phenols: Protect the hydroxyl group as an ester (e.g., acetate) or an ether (e.g., methyl ether). The protected group is less activating and does not coordinate as strongly with the Lewis acid, allowing for a cleaner acylation. The protecting group can be removed after the reaction.[4]
-
For Anilines: Protect the amino group as an amide (e.g., acetamide). The picolinamide directing group has been shown to be effective for ortho-trifluoromethylation of anilines.[15] This strategy not only prevents side reactions but can also be used to direct the substitution.
-
// Activating Path temp [label="Lower Reaction Temperature\n(Favors para)"]; lewis [label="Use a Bulkier Lewis Acid\n(Increases steric hindrance at ortho)"]; protect [label="Substrate is Phenol/Aniline?\nProtect the -OH or -NH2 group"]; direct [label="Need Specific Isomer?\nSwitch to a Directing Group Strategy"];
activating -> temp; temp -> lewis; lewis -> protect; protect -> direct;
// Deactivating Path harsher [label="Increase Reaction Temperature\nor Catalyst Loading"]; grignard [label="Consider Grignard/Organolithium\nRoute for Pre-defined Selectivity"];
deactivating -> harsher; harsher -> grignard;
end [label="End: Improved Selectivity\nor Alternative Strategy Chosen", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; direct -> end; grignard -> end; }
Caption: Directing group strategy for ortho-selectivity.
Q4: My target is a meta-substituted trifluoroacetophenone, but my starting material has an ortho, para-director. What should I do?
A4: This is a common and difficult problem. Standard Friedel-Crafts acylation will not yield the meta product. You have two primary options:
-
Use a meta-Directing Group Strategy: Similar to the ortho-directing strategy, specific templates can be used to direct C-H functionalization to the meta position. These are often larger, U-shaped molecules that block the ortho and para positions. [12][16]For instance, a nitrile-based sulfonamide directing group has been developed for the meta-C-H activation of benzoic acid derivatives. [12]2. Multi-Step Synthesis: Design a synthetic route where the regiochemistry is set by a different reaction.
-
Example Protocol: Start with a substrate that has a meta-directing group (e.g., nitro or carbonyl). Perform the trifluoroacetylation, which will be directed to the meta position relative to that group. Then, in subsequent steps, convert the original directing group into the functional group you desire.
-
Q5: How can I improve the separation of my final regioisomers?
A5: If a mixture is unavoidable, purification becomes critical.
-
Column Chromatography: This is the most common method. Experiment with different solvent systems (e.g., varying polarity with hexane/ethyl acetate or dichloromethane/methanol) to maximize the difference in retention factor (Rƒ) between the isomers.
-
Recrystallization: If the isomers are solids and have different solubilities in a particular solvent, recrystallization can be a powerful purification technique. This may require screening several solvents.
-
Derivatization: In challenging cases, the isomer mixture can be reacted to form derivatives that have more distinct physical properties, making them easier to separate. After separation, the original functionality is regenerated. For example, converting ketones to oximes or hydrazones can sometimes aid in separation.
Detailed Experimental Protocol
Protocol 1: Para-Selective Friedel-Crafts Trifluoroacetylation of Toluene
This protocol is designed to favor the para isomer by controlling temperature and using a common Lewis acid.
Materials:
-
Toluene (substrate)
-
Trifluoroacetic anhydride (TFAA, acylating agent)
-
Anhydrous Aluminum Chloride (AlCl₃, Lewis acid)
-
Anhydrous Dichloromethane (DCM, solvent)
-
Hydrochloric acid (1M aq.)
-
Saturated sodium bicarbonate solution (aq.)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Place the flask in an ice-water/salt bath to maintain a temperature of -10 to 0°C.
-
Reagent Addition: Under a nitrogen atmosphere, add anhydrous DCM to the flask, followed by anhydrous AlCl₃ (1.1 equivalents). Stir the suspension.
-
Slowly add trifluoroacetic anhydride (1.05 equivalents) to the suspension via the dropping funnel over 15 minutes, ensuring the temperature remains below 0°C.
-
After stirring for 10 minutes, add toluene (1.0 equivalent) dropwise over 20 minutes.
-
Reaction: Allow the reaction to stir at 0°C for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice containing concentrated HCl. This will hydrolyze the aluminum salts.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the para isomer from the minor ortho isomer.
References
- Maekawa, H., Ozaki, T., Zulkeflee, D., Murakami, T., Kihara, S., & Nishiguchi, I. (n.d.). Abnormal and Direct para-Trifluoroacetylation of Branched Alkyl Phenyl Ketones by Magnesium-Promoted Reductive Aromatic Substitution.
- Maekawa, H., Ozaki, T., Zulkeflee, D., Murakami, T., et al. (n.d.). Abnormal and Direct para-Trifluoroacetylation of Branched Alkyl Phenyl Ketones by Magnesium-Promoted Reductive Aromatic Substitution. Sci-Hub.
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(2014). 2,2,2-Trifluoroacetophenone: An Organocatalyst for an Environmentally Friendly Epoxidation of Alkenes. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
- (n.d.). Synthesis method of 3',5' -dichloro-2, 2-trifluoro acetophenone derivative. Google Patents.
- (n.d.). 2,4,5-Trifluoroacetophenone, and process for its preparation. Google Patents.
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(n.d.). Electrophilic mercuration and thallation of benzene and substituted benzenes in trifluoroacetic acid solution. PubMed. Retrieved from [Link]
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Lu, X., Kawazu, R., Song, J., Yoshigoe, Y., Torigoe, T., & Kuninobu, Y. (n.d.). Regioselective C–H Trifluoromethylation of Aromatic Compounds by Inclusion in Cyclodextrins. ChemRxiv. Retrieved from [Link]
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(n.d.). Mechanisms and Prevention of Trifluoroacetylation in Solid-Phase Peptide Synthesis. Retrieved from [Link]
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(n.d.). A Transient Directing Group Strategy Enables Enantioselective Multicomponent Organofluorine Synthesis. PMC - NIH. Retrieved from [Link]
-
(2025). The Role of Trifluoroacetophenone Intermediates in Modern Synthesis. Retrieved from [Link]
-
Yanai, H., Fujita, M., & Taguchi, T. (2011). A regioselective synthesis of poly-substituted aryl triflones through self-promoting three component reaction. PubMed. Retrieved from [Link]
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(2024). Hydroxytrifluoroethylation and Trifluoroacetylation Reactions via SET Processes. Retrieved from [Link]
-
(2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. PMC - NIH. Retrieved from [Link]
-
(2025). Regio- and Stereoselective Synthesis of Fluoroalkenes by Directed Au(I) Catalysis. Retrieved from [Link]
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(n.d.). meta-Selective C–H Arylation of Fluoroarenes and Simple Arenes. PMC - NIH. Retrieved from [Link]
-
(n.d.). Directing group assisted para-C−H difluoromethylation of ketoxime derivative using ruthenium catalysis. ResearchGate. Retrieved from [Link]
- (n.d.). New process for friedel-crafts reaction, and catalyst therefore. Google Patents.
-
(2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Scientific & Academic Publishing. Retrieved from [Link]
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(n.d.). A) Optimization of the reaction conditions. B) Other suitable directing.... ResearchGate. Retrieved from [Link]
-
(n.d.). A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds via Directed Cycloaddition Reactions. PMC - NIH. Retrieved from [Link]
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(n.d.). Metal-Free Direct Trifluoromethylthiolation of Aromatic Compounds Using Triptycenyl Sulfide Catalyst. Retrieved from [Link]
-
(n.d.). Mechanochemical Defluorinative Arylation of Trifluoroacetamides: An Entry to Aromatic Amides. PMC - PubMed Central. Retrieved from [Link]
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(n.d.). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. PubMed. Retrieved from [Link]
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(1994). Super Hydrides. DTIC. Retrieved from [Link]
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(2025). Synthesis of ortho-Trifluoromethoxylated Aniline Derivatives by OCF3 Migration. Request PDF - ResearchGate. Retrieved from [Link]
-
(n.d.). Regioselective synthesis of 4-fluoro-1,5-disubstituted-1,2,3-triazoles from synthetic surrogates of α-fluoroalkynes. Chemical Communications (RSC Publishing). Retrieved from [Link]
-
(n.d.). Late-stage C–H trifluoroacetylation of quinoxaline-2(1H)-ones using masked trifluoroacyl reagents. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
(2016). Researchers Develop New Methods for Meta-selective C–H Functionalizations of Benzoic acids. Retrieved from [Link]
-
(n.d.). Iron-catalyzed ortho trifluoromethylation of anilines via picolinamide assisted photoinduced C–H functionalization. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
- (n.d.). Separation and purification of cis and trans isomers. Google Patents.
-
(2025). Regioselective Control of Electrophilic Aromatic Substitution Reactions. Request PDF. Retrieved from [Link]
-
(2025). A closer insight into the mechanism operating in the trifluoroacetylation of pyrrole. New trifluoromethyl pyrroylmethane discovered. Request PDF - ResearchGate. Retrieved from [Link]
-
(2018). Syntactic fantastic: A practical, ortho- selective mono-halogenation and phenylselenation of phenols by direct C-H halogenation. Scientific Update. Retrieved from [Link]
-
(2022). A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds via Directed Cycloaddition Reactions. White Rose Research Online. Retrieved from [Link]
-
(2024). Hydroxytrifluoroethylation and Trifluoroacetylation Reactions via SET Processes. PubMed. Retrieved from [Link]
-
(n.d.). Scheme 1. Step Polymerization of 2,2,2-Trifluoroacetophenone with Two.... ResearchGate. Retrieved from [Link]
-
(n.d.). [Removal of the ortho isomer of 4,4-bis(4-fluoro phenyl) butanoic acid by sulfonation]. Retrieved from [Link]
-
(n.d.). meta-Selective olefination of fluoroarenes with alkynes using CO2 as a traceless directing group. PMC - NIH. Retrieved from [Link]
-
(n.d.). para-Selective dearomatization of phenols by I(i)/I(iii) catalysis-based fluorination. NIH. Retrieved from [Link]
-
(2023). Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. NIH. Retrieved from [Link]
-
(n.d.). Regioselective nucleophilic 1,4-trifluoromethylation of 2-polyfluoroalkylchromones with (trifluoromethyl)trimethylsilane. Synthesis of fluorinated analogs of natural 2,2-dimethylchroman-4-ones and 2,2-dimethylchromenes. PubMed. Retrieved from [Link]
-
(2015). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. Chemistry LibreTexts. Retrieved from [Link]
-
(n.d.). Pd-Catalyzed para-selective C-H difluoromethylation of aromatic carbonyls. PubMed. Retrieved from [Link]
-
(n.d.). Regioselective synthesis of 4-fluoro-1,5-disubstituted-1,2,3-triazoles from synthetic surrogates of α-fluoroalkynes. Sci-Hub. Retrieved from [Link]
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- 10. A Transient Directing Group Strategy Enables Enantioselective Multicomponent Organofluorine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Researchers Develop New Methods for Meta-selective CâH Functionalizations of Benzoic acids----Fujian Institute of Research on the Structure of Matter Chinese Academy of Sciences [english.fjirsm.cas.cn]
- 13. Hydroxytrifluoroethylation and Trifluoroacetylation Reactions via SET Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. meta-Selective C–H Arylation of Fluoroarenes and Simple Arenes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of 1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. 1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone, a halogenated trifluoromethylated aromatic ketone, presents a unique analytical challenge due to the complex interplay of its substituent effects on its spectroscopic signature. This guide provides an in-depth analysis of its 1H NMR spectrum, a cornerstone of structural characterization, and compares this technique with alternative analytical methodologies. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to confidently characterize this and structurally related molecules.
The Power of Proton NMR in Structural Elucidation
Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy stands as an unparalleled tool for determining the precise arrangement of protons within a molecule. The chemical shift of a proton provides information about its electronic environment, while spin-spin coupling reveals the connectivity of neighboring protons. For a molecule like this compound, 1H NMR is indispensable for confirming the substitution pattern of the aromatic ring.
Predicting the 1H NMR Spectrum of this compound
While an experimental spectrum is the gold standard, a detailed prediction based on established principles of NMR theory and data from related compounds can provide a robust analytical framework. The aromatic region of the 1H NMR spectrum for this compound is expected to exhibit a complex multiplet system due to the three non-equivalent aromatic protons. This arrangement constitutes an ABC spin system , where the chemical shift differences between the protons are comparable to their coupling constants, leading to a non-first-order spectrum.[1][2][3][4]
Expected Chemical Shifts (δ) in ppm:
The chemical shifts of the aromatic protons are influenced by the anisotropic effects of the benzene ring and the electronic effects of the substituents.[5][6][7][8][9] The trifluoroacetyl group (-COCF3) is a strong electron-withdrawing group and will significantly deshield the ortho proton (H-6). The bromine and chlorine atoms also exert deshielding effects, with their influence being position-dependent.
-
H-6 (ortho to -COCF3): This proton is expected to be the most deshielded due to the strong electron-withdrawing nature of the trifluoroacetyl group and its proximity to the carbonyl. Its chemical shift is predicted to be in the range of 7.8-8.2 ppm .
-
H-3 (ortho to -Br): This proton will be deshielded by the bromine atom and will likely appear in the region of 7.6-7.8 ppm .
-
H-5 (ortho to -Cl): This proton is influenced by both the chlorine and the meta-position to the trifluoroacetyl group. Its chemical shift is anticipated to be around 7.4-7.6 ppm .
Expected Coupling Constants (J) in Hz:
The coupling between the aromatic protons will follow established patterns for substituted benzenes.[10][11][12][13][14]
-
Ortho coupling (3JH-H): The coupling between adjacent protons (H-5 and H-6) will be the largest, typically in the range of 7-9 Hz .
-
Meta coupling (4JH-H): The coupling between protons separated by one carbon (H-3 and H-5) will be smaller, around 2-3 Hz .[11][12]
-
Para coupling (5JH-H): Any para coupling would be very small (<1 Hz) and likely not resolved.
The resulting spectrum in the aromatic region will therefore be a complex pattern of overlapping multiplets, likely appearing as a doublet of doublets for each proton upon high-resolution analysis.
Experimental Protocol: 1H NMR Spectroscopy
A detailed, step-by-step methodology for acquiring a high-quality 1H NMR spectrum is crucial for accurate analysis.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and simplify the analysis of the complex spin system.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Acquire the 1H NMR spectrum using standard acquisition parameters (e.g., 90° pulse, sufficient number of scans for good signal-to-noise ratio).
Data Presentation: Predicted 1H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-6 | 7.8 - 8.2 | dd | 3JH5-H6 ≈ 8 Hz, 4JH3-H6 ≈ 0 Hz |
| H-3 | 7.6 - 7.8 | d | 4JH3-H5 ≈ 2 Hz |
| H-5 | 7.4 - 7.6 | dd | 3JH5-H6 ≈ 8 Hz, 4JH3-H5 ≈ 2 Hz |
Visualization: Analytical Workflow
The following diagram illustrates a typical workflow for the characterization of this compound.
Sources
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. pubs.acs.org [pubs.acs.org]
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- 14. Analyzing Coupling Constants [sites.science.oregonstate.edu]
A Technical Guide to the 13C NMR Chemical Shifts of 1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone. In the absence of direct experimental data for this specific molecule, this document leverages high-quality predicted data and compares it with experimental data from structurally analogous compounds. This comparative approach allows for a robust interpretation of the spectral features of the target molecule, offering valuable insights for researchers working with similar chemical entities.
Introduction
This compound is a halogenated aromatic ketone of interest in medicinal chemistry and materials science due to the unique electronic properties conferred by its substituent groups. 13C NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such organic molecules.[1] Understanding the 13C NMR spectrum is crucial for confirming the molecular structure and for tracking chemical transformations. This guide will dissect the predicted 13C NMR spectrum of the title compound, explaining the rationale behind the chemical shifts of each carbon atom by comparing them to related, experimentally characterized molecules.
Experimental Protocol for 13C NMR Spectroscopy
The following is a generalized, yet detailed, protocol for acquiring a high-quality 13C NMR spectrum, applicable to the title compound and similar small molecules.
Sample Preparation
-
Dissolution: Accurately weigh approximately 10-20 mg of the solid sample and dissolve it in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). Chloroform-d (CDCl3) is a common choice for its ability to dissolve a wide range of organic compounds and its single carbon signal at approximately 77.16 ppm, which can serve as an internal reference.
-
Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean, dry NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard and defines the 0 ppm reference point. However, the residual solvent peak can also be used for referencing.
Instrument Setup and Data Acquisition
A standard protocol for a modern NMR spectrometer (e.g., Bruker 400 MHz) would involve the following steps:
-
Instrument Initialization: Insert the sample into the magnet and allow it to equilibrate to the probe temperature.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Tuning and Matching: Tune and match the 13C probe to the correct frequency to ensure efficient transfer of radiofrequency pulses.
-
Acquisition Parameters:
-
Pulse Program: A standard pulse program with proton decoupling, such as zgpg30 on Bruker instruments, is typically used.
-
Number of Scans (ns): Due to the low natural abundance of 13C (1.1%), a larger number of scans (e.g., 1024 or more) is usually required to achieve a good signal-to-noise ratio.[1]
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally sufficient for qualitative spectra. For quantitative analysis, a longer delay (5 times the longest T1) is necessary.
-
Spectral Width (sw): A typical spectral width for 13C NMR is around 250 ppm.
-
Acquisition Time (aq): This is determined by the spectral width and the number of data points.
-
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the TMS signal (0 ppm) or the solvent peak (e.g., CDCl3 at 77.16 ppm).
-
Peak Picking: Identify and label the chemical shifts of the peaks.
Comparative Analysis of 13C NMR Chemical Shifts
The predicted 13C NMR chemical shifts for this compound are presented below, alongside experimental data for structurally related compounds. This comparison facilitates a deeper understanding of the substituent effects on the chemical shifts.
Table 1: Comparison of Predicted and Experimental 13C NMR Chemical Shifts (ppm)
| Carbon Atom | Predicted this compound | Experimental 2-bromo-4-chloroaniline[2] | Experimental 2,2,2-trifluoroacetophenone[3] | Experimental 1-(4-chlorophenyl)ethanone |
| C=O | 180.8 | - | ~180 | 196.8 |
| CF3 | 116.3 (q) | - | ~116 (q) | - |
| C1 | 133.5 | 142.4 | ~133 | 136.3 |
| C2 | 123.8 | 110.1 | ~129 | - |
| C3 | 135.1 | 130.3 | ~129 | - |
| C4 | 141.2 | 123.6 | - | 139.5 |
| C5 | 130.4 | 128.1 | ~134 | 129.4 |
| C6 | 132.8 | 116.9 | ~129 | 128.9 |
Molecular Structure and Carbon Numbering
Caption: Molecular structure of this compound with carbon numbering.
In-Depth Discussion of Chemical Shifts
The Carbonyl Carbon (C=O)
The predicted chemical shift for the carbonyl carbon is 180.8 ppm . This is in good agreement with the carbonyl carbon in 2,2,2-trifluoroacetophenone (~180 ppm) and significantly upfield from the carbonyl carbon in 1-(4-chlorophenyl)ethanone (196.8 ppm). The strong electron-withdrawing effect of the adjacent trifluoromethyl group shields the carbonyl carbon, causing this upfield shift.
The Trifluoromethyl Carbon (CF3)
The trifluoromethyl carbon is predicted at 116.3 ppm . This signal is expected to be a quartet due to one-bond coupling with the three fluorine atoms (1JCF). This value is consistent with the chemical shift of the CF3 group in 2,2,2-trifluoroacetophenone.
The Aromatic Carbons (C1-C6)
The chemical shifts of the aromatic carbons are influenced by the bromo, chloro, and trifluoroacetyl substituents. Aromatic carbons typically resonate in the range of 110-150 ppm.
-
C1 (ipso-carbon to the acetyl group): Predicted at 133.5 ppm . This is comparable to the ipso-carbon in 2,2,2-trifluoroacetophenone. The electron-withdrawing nature of the trifluoroacetyl group deshields this carbon.
-
C2 (ipso-carbon to the bromo group): Predicted at 123.8 ppm . In 2-bromo-4-chloroaniline, the carbon bearing the bromine atom is at 110.1 ppm. The difference can be attributed to the different substituent at C1 (trifluoroacetyl vs. amino group).
-
C3: Predicted at 135.1 ppm . This carbon is ortho to the bromine and meta to the chlorine and trifluoroacetyl groups.
-
C4 (ipso-carbon to the chloro group): Predicted at 141.2 ppm . This is the most downfield of the aromatic signals, consistent with the strong deshielding effect of the electronegative chlorine atom. In 1-(4-chlorophenyl)ethanone, the carbon attached to chlorine appears at 139.5 ppm.
-
C5: Predicted at 130.4 ppm . This carbon is meta to the bromine and ortho to the chlorine.
-
C6: Predicted at 132.8 ppm . This carbon is ortho to the trifluoroacetyl group and is deshielded by it.
Workflow for Structural Elucidation using 13C NMR
Caption: A typical workflow for structural elucidation using 13C NMR spectroscopy.
Conclusion
This guide has provided a detailed analysis of the predicted 13C NMR chemical shifts of this compound. By comparing this predicted data with experimental values from structurally similar compounds, we have established a strong basis for the interpretation of the spectrum of the title compound. The electron-withdrawing effects of the trifluoromethyl, bromo, and chloro substituents play a key role in determining the chemical shifts of the carbonyl and aromatic carbons. This comparative guide serves as a valuable resource for researchers in the field, aiding in the structural verification and characterization of novel halogenated aromatic compounds.
References
Sources
A Technical Guide to the Mass Spectrometry Fragmentation of 1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical and agrochemical research, the precise structural elucidation of novel compounds is paramount. 1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone is a halogenated aromatic ketone with potential applications in organic synthesis and as a building block for more complex molecules. Mass spectrometry, particularly with electron ionization (EI), stands as a cornerstone technique for the identification and characterization of such compounds. This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pathways of this compound, offering a comparative framework for researchers. Due to the absence of readily available experimental data for this specific molecule, this guide leverages established fragmentation principles of analogous compounds to provide a robust predictive analysis.
Predicted Fragmentation Pathways under Electron Ionization (EI)
Electron ionization is a "hard" ionization technique that imparts significant energy into the analyte, leading to characteristic and reproducible fragmentation patterns.[1][2] The fragmentation of this compound is primarily dictated by the interplay between the carbonyl group, the trifluoromethyl moiety, and the halogenated aromatic ring.
The initial step is the formation of the molecular ion ([M]•+), which will exhibit a complex isotopic pattern due to the presence of bromine (79Br and 81Br in an approximate 1:1 ratio) and chlorine (35Cl and 37Cl in an approximate 3:1 ratio).[3]
Primary Fragmentation Pathways
Two principal fragmentation pathways are anticipated to dominate the mass spectrum: α-cleavage adjacent to the carbonyl group.
-
α-Cleavage: Formation of the Benzoyl Cation and Loss of the Trifluoromethyl Radical
The most favorable cleavage is typically the bond between the carbonyl carbon and the trifluoromethyl group, leading to the formation of a stable 2-bromo-4-chlorobenzoyl cation. This is a common fragmentation pattern for aromatic ketones.[3][4] The trifluoromethyl radical (•CF3) is lost as a neutral species.
-
[M]•+ → [C7H3BrClO]+ + •CF3
-
-
α-Cleavage: Formation of the Trifluoroacetyl Cation and Loss of the Halogenated Phenyl Radical
A less favored, but still possible, α-cleavage involves the breaking of the bond between the carbonyl carbon and the aromatic ring. This would result in the formation of a trifluoroacetyl cation and a 2-bromo-4-chlorophenyl radical.
-
[M]•+ → [CF3CO]+ + •C6H3BrCl
-
Secondary Fragmentation of the Benzoyl Cation
The highly stable 2-bromo-4-chlorobenzoyl cation is expected to undergo further fragmentation, primarily through the loss of carbon monoxide (CO), a common fragmentation pathway for acylium ions.[5]
-
[C7H3BrClO]+ → [C6H3BrCl]+ + CO
The resulting [C6H3BrCl]+ ion can then undergo sequential loss of the halogen atoms.
-
[C6H3BrCl]+ → [C6H3Cl]+ + •Br
-
[C6H3BrCl]+ → [C6H3Br]+ + •Cl
The following diagram illustrates the predicted primary fragmentation pathways:
Caption: Predicted primary fragmentation pathways of this compound.
Quantitative Data Summary
The following table summarizes the predicted key fragment ions, their corresponding mass-to-charge ratios (m/z), and their anticipated relative abundances. The m/z values are calculated using the most abundant isotopes (12C, 1H, 16O, 79Br, 35Cl, 19F).
| Fragment Ion | Chemical Formula | Predicted m/z | Predicted Relative Abundance |
| Molecular Ion | [C8H3BrClF3O]•+ | 286 | Moderate |
| M+2 | [C8H381BrClF3O]•+ | 288 | Moderate |
| M+4 | [C8H381Br37ClF3O]•+ | 290 | Low |
| [M-CF3]+ | [C7H3BrClO]+ | 217 | High (likely base peak) |
| [M-CF3]+2 | [C7H381BrClO]+ | 219 | High |
| [M-CF3-CO]+ | [C6H3BrCl]+ | 189 | Moderate |
| [M-CF3-CO]+2 | [C6H381BrCl]+ | 191 | Moderate |
| [CF3CO]+ | [C2F3O]+ | 97 | Low to Moderate |
| [C6H3Cl]+ | [C6H3Cl]+ | 110 | Low |
| [C6H3Br]+ | [C6H3Br]+ | 154 | Low |
Experimental Protocol for GC-MS Analysis
To validate these predictions and obtain an experimental mass spectrum, the following Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended.
Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL for injection.
GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
-
Injector: Split/splitless injector
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
GC Conditions:
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 15°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Mass Range: m/z 40-400
-
Solvent Delay: 3 minutes
The following diagram outlines the experimental workflow:
Caption: Experimental workflow for the GC-MS analysis of this compound.
Conclusion
The mass spectrometry fragmentation of this compound under electron ionization is predicted to be dominated by α-cleavage, leading to the formation of a stable 2-bromo-4-chlorobenzoyl cation. This primary fragment is expected to be the base peak in the spectrum and will exhibit a characteristic isotopic pattern due to the presence of bromine and chlorine. Further fragmentation through the loss of carbon monoxide provides additional structural information. The provided experimental protocol offers a robust method for obtaining high-quality mass spectral data for this compound, which can then be compared against the predictive analysis presented in this guide. This comprehensive approach ensures a high degree of confidence in the structural elucidation of this compound and related compounds.
References
- Vertex AI Search. (n.d.). Mass Spectrometry: Fragmentation.
- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
- PubChem. (n.d.). 1-(2-Bromophenyl)-2,2,2-trifluoroethanone.
- ResearchGate. (n.d.). Mass spectra of acetophenone in the molecular ion region.
- MSU chemistry. (2011, January 12). Photodissociation Dynamics of Acetophenone and Its Derivatives with Intense Nonresonant Femtosecond Pulses.
- Benchchem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- Benchchem. (n.d.). Mass Spectrometry of 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone: A Comparative Guide.
- Benchchem. (n.d.). An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Bromo-4-fluorophenol.
Sources
A Comparative Guide to the Synthetic Routes of 1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone
Introduction
1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone is a halogenated aromatic ketone of significant interest in medicinal chemistry and drug development. Its trifluoromethylketone moiety serves as a valuable pharmacophore, while the substituted phenyl ring provides a scaffold for further molecular elaboration. The precise arrangement of the bromo and chloro substituents on the aromatic ring makes this compound a key intermediate for the synthesis of complex molecular architectures with potential therapeutic applications.
This guide provides a comprehensive comparison of three plausible synthetic routes to this compound: the Grignard reaction, Friedel-Crafts acylation, and ortho-lithiation. Each route is analyzed for its chemical logic, potential advantages, and foreseeable challenges. Detailed, albeit inferred, experimental protocols are provided to offer actionable insights for researchers and process chemists. The comparative analysis is supported by data from analogous reactions found in the scientific literature.
Comparative Analysis of Synthetic Strategies
The selection of an optimal synthetic route is contingent on a variety of factors, including the availability and cost of starting materials, reaction efficiency (yield), scalability, safety, and the ease of purification. Here, we dissect three distinct approaches to the synthesis of the target molecule.
Route 1: The Grignard Reaction - A Chemoselective Approach
The Grignard reaction is a powerful and versatile tool for carbon-carbon bond formation.[1][2] In the context of synthesizing our target molecule, this route offers a significant advantage in terms of regioselectivity. The differential reactivity of carbon-halogen bonds (C-I > C-Br > C-Cl) allows for the selective formation of a Grignard reagent at the more reactive C-Br bond, leaving the C-Cl bond intact.[3]
Causality of Experimental Choices: The starting material of choice would be 1,2-dibromo-4-chlorobenzene. The Grignard reagent is prepared by reacting this precursor with magnesium metal. The subsequent addition of a trifluoroacetylating agent, such as ethyl trifluoroacetate, to the formed Grignard reagent yields the desired trifluoromethyl ketone. The use of an ethereal solvent like tetrahydrofuran (THF) is crucial for stabilizing the Grignard reagent.[4]
Caption: Workflow for the Grignard Reaction Route.
Advantages:
-
High Regioselectivity: The primary advantage is the precise control over the position of trifluoroacetylation, avoiding the formation of isomers.
-
Good to Excellent Yields: Grignard reactions with esters to form ketones are generally high-yielding.[5]
Disadvantages:
-
Moisture and Air Sensitivity: Grignard reagents are highly sensitive to moisture and atmospheric oxygen, necessitating anhydrous and inert reaction conditions.[6]
-
Potential for Side Reactions: Wurtz coupling to form biphenyl derivatives is a possible side reaction, although typically minor under controlled conditions.[7]
Route 2: Friedel-Crafts Acylation - The Classical but Challenging Path
Friedel-Crafts acylation is a fundamental reaction in organic synthesis for the formation of aryl ketones.[8][9] This route would involve the reaction of 1-bromo-3-chlorobenzene with a trifluoroacetylating agent, such as trifluoroacetic anhydride or trifluoroacetyl chloride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[10]
Causality of Experimental Choices: The choice of 1-bromo-3-chlorobenzene as the starting material is dictated by the desired substitution pattern of the final product. The Lewis acid catalyst is essential to generate the highly electrophilic trifluoroacylium ion, which then undergoes electrophilic aromatic substitution on the benzene ring.[11]
Caption: Workflow for the Friedel-Crafts Acylation Route.
Advantages:
-
Readily Available Starting Materials: 1-bromo-3-chlorobenzene and trifluoroacetic anhydride are commercially available.
-
Well-Established Reaction: The Friedel-Crafts acylation is a widely studied and understood reaction.
Disadvantages:
-
Poor Regioselectivity: This is the most significant drawback. Both bromine and chlorine are ortho-, para-directing deactivators. The trifluoroacetylation of 1-bromo-3-chlorobenzene would likely lead to a mixture of several isomers, including the desired this compound, as well as the 1-(4-bromo-2-chlorophenyl) and 1-(2-bromo-6-chlorophenyl) isomers, making the purification process challenging and reducing the overall yield of the target compound.[3]
-
Harsh Reaction Conditions: The use of a stoichiometric amount of a strong, moisture-sensitive Lewis acid like AlCl₃ is required.[9]
Route 3: Ortho-Lithiation - A Directed Approach
Directed ortho-lithiation is a powerful method for the regioselective functionalization of aromatic rings.[12] This strategy relies on the presence of a directing metalating group (DMG) that coordinates with an organolithium reagent, facilitating deprotonation at an adjacent ortho position. In the case of 1-bromo-3-chlorobenzene, both halogens can potentially act as weak directing groups.
Causality of Experimental Choices: The reaction would involve treating 1-bromo-3-chlorobenzene with a strong lithium base, such as n-butyllithium (n-BuLi), at low temperatures. The regioselectivity of the lithiation would be a critical factor. Following the lithiation, the resulting aryllithium species would be quenched with an electrophilic trifluoroacetyl source like ethyl trifluoroacetate.
Caption: Workflow for the Ortho-Lithiation Route.
Advantages:
-
Potential for High Regioselectivity: If the directing effect of one halogen over the other is significant, this method could provide a direct route to the desired isomer.
Disadvantages:
-
Competing Reactions: Halogen-metal exchange is a common side reaction with organolithium reagents and aryl halides, which could lead to a mixture of products.[12]
-
Cryogenic Conditions: The reaction typically requires very low temperatures (-78 °C) to control the reactivity of the organolithium reagent.
-
Strongly Basic Reagents: n-Butyllithium is a highly pyrophoric and moisture-sensitive reagent, requiring careful handling.
Quantitative Data Summary
| Parameter | Route 1: Grignard Reaction | Route 2: Friedel-Crafts Acylation | Route 3: Ortho-Lithiation |
| Starting Material | 1,2-Dibromo-4-chlorobenzene | 1-Bromo-3-chlorobenzene | 1-Bromo-3-chlorobenzene |
| Key Reagents | Mg, Ethyl trifluoroacetate | Trifluoroacetic anhydride, AlCl₃ | n-BuLi, Ethyl trifluoroacetate |
| Expected Yield | Good to Excellent (inferred) | Low to Moderate (due to isomers) | Moderate (potential for side reactions) |
| Regioselectivity | High | Low | Moderate to High (dependent on directing effects) |
| Reaction Conditions | Anhydrous, inert atmosphere | Anhydrous, strong Lewis acid | Anhydrous, inert atmosphere, cryogenic (-78 °C) |
| Purification | Standard workup, possible chromatography | Difficult chromatographic separation of isomers | Standard workup, chromatography |
| Scalability | Feasible with appropriate equipment | Challenging due to purification | Challenging due to cryogenic conditions and pyrophoric reagents |
Experimental Protocols
The following are detailed, representative protocols for each synthetic route. It is important to note that these are based on established procedures for similar transformations and may require optimization for the specific synthesis of this compound.
Protocol for Route 1: Grignard Reaction
-
Preparation of the Grignard Reagent:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, place a solution of 1,2-dibromo-4-chlorobenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Add a small portion of the aryl bromide solution to the magnesium and gently warm the flask to initiate the reaction.
-
Once the reaction has started (indicated by a color change and gentle reflux), add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Trifluoroacetylation:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add a solution of ethyl trifluoroacetate (1.1 equivalents) in anhydrous THF to the stirred Grignard solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure this compound.
-
Protocol for Route 2: Friedel-Crafts Acylation
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a trap, and a dropping funnel under a nitrogen atmosphere, add anhydrous aluminum chloride (1.5 equivalents) and a dry, inert solvent such as dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
-
Acylation:
-
In the dropping funnel, place a solution of trifluoroacetic anhydride (1.2 equivalents) and 1-bromo-3-chlorobenzene (1.0 equivalent) in dichloromethane.
-
Add this solution dropwise to the stirred AlCl₃ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
-
Work-up and Purification:
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Add concentrated hydrochloric acid to dissolve the aluminum salts.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
The resulting mixture of isomers will require careful separation by column chromatography or fractional distillation under reduced pressure.
-
Protocol for Route 3: Ortho-Lithiation
-
Lithiation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a low-temperature thermometer, and a dropping funnel under a nitrogen atmosphere, add a solution of 1-bromo-3-chlorobenzene (1.0 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium in hexanes (1.1 equivalents) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the mixture at -78 °C for 1-2 hours.
-
-
Trifluoroacetylation:
-
To the aryllithium solution at -78 °C, add a solution of ethyl trifluoroacetate (1.2 equivalents) in anhydrous THF dropwise.
-
After the addition, continue to stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Product Verification: Expected Spectroscopic Data
-
¹H NMR (CDCl₃): The spectrum is expected to show three aromatic protons in the range of δ 7.5-8.0 ppm, likely as a doublet, a doublet of doublets, and another doublet, reflecting the 1,2,4-substitution pattern.
-
¹³C NMR (CDCl₃): The spectrum should display signals for the trifluoromethyl group (a quartet around δ 115-120 ppm due to C-F coupling), the carbonyl carbon (around δ 180-185 ppm), and six distinct aromatic carbons, with their chemical shifts influenced by the bromo and chloro substituents.
-
IR (ATR): A strong absorption band for the carbonyl (C=O) stretch is expected in the region of 1710-1730 cm⁻¹, characteristic of an α,α,α-trihalo ketone. Aromatic C-H and C=C stretching vibrations will also be present.
-
Mass Spectrometry (EI): The mass spectrum should show a molecular ion peak (M⁺) with a characteristic isotopic pattern due to the presence of one bromine and one chlorine atom. Key fragmentation patterns would include the loss of the trifluoromethyl radical (•CF₃) and the formation of the 2-bromo-4-chlorobenzoyl cation.
Conclusion
Of the three synthetic routes evaluated, the Grignard reaction (Route 1) emerges as the most promising strategy for the synthesis of this compound. Its primary advantage lies in the high degree of regioselectivity afforded by the chemoselective formation of the Grignard reagent, which circumvents the challenging isomeric separation associated with the Friedel-Crafts acylation (Route 2). While the ortho-lithiation (Route 3) offers a potentially direct approach, it is fraught with challenges related to competing side reactions and the handling of hazardous reagents. For researchers and drug development professionals, the Grignard route represents the most logical and efficient pathway to access this valuable chemical intermediate, provided that appropriate anhydrous and inert reaction conditions are meticulously maintained.
References
- Akhtar, T., et al. (2022). Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. Results in Chemistry, 4, 100304.
-
Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Grignard Reagent 4-chlorophenylmagnesium bromide - Powered by XMB 1.9.11. (2005, January 30). Sciencemadness Discussion Board. Retrieved from [Link]
- Gschwend, H. W., & Rodriguez, H. R. (1979). Directed lithiation of aromatic compounds. Organic Reactions, 26, 1-360.
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Lead Sciences. (n.d.). This compound. Retrieved from [Link]
- Newman, M. S., & Wotiz, J. H. (1949). The Preparation of Some Substituted Phenylacetylenes. Journal of the American Chemical Society, 71(4), 1292–1297.
-
Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
- Olah, G. A. (Ed.). (1963).
- Pearson, D. E., & Cowan, D. (1974). The Wurtz Reaction. Journal of the American Chemical Society, 96(13), 4333-4334.
-
PubChem. (n.d.). 1-(2-Bromophenyl)-2,2,2-trifluoroethanone. Retrieved from [Link]
- Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. (2021). International Journal of Advanced Chemistry Research, 3(2), 27-32.
-
Synthesis method of 2-bromo-4 '-chloro-1, 1'-biphenyl. (n.d.). Eureka | Patsnap. Retrieved from [Link]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. (n.d.). Retrieved from [Link]
-
Western Washington University, Western CEDAR. (2016). Synthesis of DDT-Related Pollutants tris(4-chlorophenyl) methane (TCPM) and tris(4-chlorophenyl) methanol (TCPMOH) for use as Analytical Standards. Retrieved from [Link]
- Zeroual, A., et al. (2015). Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. Moroccan Journal of Chemistry, 3(2), 356-360.
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Beyond the Ortho-Bromo Scaffold: A Comparative Guide to Alternative Reagents for Trifluoromethylated Heterocycle Synthesis
Introduction: The Quest for Privileged Scaffolds
In the landscape of modern drug discovery and agrochemical development, trifluoromethylated heterocycles represent a class of "privileged scaffolds." The incorporation of a trifluoromethyl (CF3) group can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a cornerstone of contemporary medicinal chemistry.[1] The reagent 1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone is a highly effective, albeit specialized, building block. Its utility is largely defined by the trifluoroacetyl moiety, which activates the carbonyl for nucleophilic attack, and the ortho-bromine atom, which serves as a synthetic handle for subsequent intramolecular cyclizations to form fused heterocyclic systems.
However, a singular reliance on this scaffold can be synthetically restrictive. This guide provides an in-depth comparison of alternative reagents, moving beyond this specific substitution pattern to offer researchers a broader, more versatile toolkit. We will explore the performance of different classes of trifluoromethyl-containing building blocks, supported by experimental data and mechanistic rationale, to empower the synthesis of a diverse array of heterocyclic targets.
Part 1: Deconstructing the Benchmark Reagent: this compound
The strategic value of this reagent lies in its pre-installed functionalities, designed for sequential reactions. The trifluoromethyl ketone is a potent electrophile, readily reacting with binucleophiles. The ortho-bromine is perfectly positioned for a subsequent intramolecular reaction, such as a Heck or Buchwald-Hartwig coupling, to close a ring and form a fused bicyclic or polycyclic system.
Conceptual Workflow:
The typical synthetic logic involves an initial condensation at the ketone followed by an intramolecular cyclization.
Caption: General workflow using the benchmark reagent.
While effective, this pathway is inherently geared towards a specific class of fused heterocycles. The following sections explore alternatives that provide access to a wider range of monocyclic, spirocyclic, and alternatively-fused systems.
Part 2: A New Arsenal: Key Alternative Reagent Classes
We will evaluate three primary classes of alternative reagents that offer distinct advantages in reactivity, accessibility, and the diversity of achievable products.
Class A: α,β-Unsaturated Trifluoromethyl Ketones (CF3-Enones & Ynones)
These are arguably the most versatile alternatives. The conjugated system renders the β-carbon highly electrophilic and susceptible to Michael addition, a cornerstone of ring-forming reactions.
-
α,β-Unsaturated Trifluoromethyl Ketones (CF3-Enones): These reagents are powerful building blocks for constructing six-membered heterocycles like pyridines and quinolines.[2][3] For example, the condensation of CF3-enones with anilines in the presence of an acid catalyst can lead to 2-trifluoromethyl quinolines, reversing the typical regiochemistry of the standard Skraup-Doebner-Von Miller synthesis.[2]
-
Trifluoromethyl-α,β-Ynones (CF3-Ynones): The alkyne functionality provides an even more reactive handle for cycloadditions and annulations, enabling access to a wide variety of five- and six-membered heterocycles including pyrazoles, pyridines, and thiophenes.[4]
Causality Behind Experimental Choices: The electron-withdrawing CF3 group enhances the electrophilicity of the conjugated system, facilitating nucleophilic attack under milder conditions than their non-fluorinated counterparts. The choice between an enone or ynone dictates the final oxidation state and structure of the resulting heterocycle.
Class B: Alternative Trifluoroacetyl Sources
Instead of starting with a pre-formed trifluoroacetophenone, the trifluoroacetyl group can be introduced using simpler, often more economical, reagents.
-
Ethyl Trifluoroacetate: This reagent can be used to acylate acidic compounds, such as 2-nitrotoluenes, to generate trifluoromethyl ketone intermediates in situ. These intermediates can then undergo reductive cyclization to form 2-(trifluoromethyl)indoles.[5]
-
1,1,1,5,5,5-Hexafluoropentane-2,4-dione: This symmetrical diketone is a potent precursor for synthesizing 3-trifluoromethyl-4-trifluoroacetyl pyrazoles via cycloaddition reactions with sydnones, catalyzed by zinc.[5]
-
1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide: This stable salt is an excellent component in multicomponent reactions like the Kröhnke pyridine synthesis. It reacts with chalcones and ammonium acetate to furnish highly substituted 2-trifluoromethyl pyridines.[6][7]
Class C: Trifluoroacetimidoyl Chlorides
These reagents offer a different mode of reactivity centered on the imine functionality. They are versatile precursors for a wide range of CF3-substituted heterocycles and have been the subject of extensive reviews.[5] Their reaction with binucleophiles provides a direct route to five- and six-membered nitrogen-containing heterocycles.
Part 3: Data-Driven Performance Comparison
The following table summarizes the performance and applications of the discussed alternative reagents, providing a clear comparison for synthetic planning.
| Reagent Class | Specific Example | Target Heterocycle(s) | Typical Conditions | Reported Yields | Advantages |
| Benchmark | This compound | Fused Pyrazoles, Triazoles | Two steps: Condensation then Pd-catalyzed cyclization | Good to Excellent | Direct route to specific fused systems. |
| Class A | (E)-4-Aryl-1,1,1-trifluorobut-3-en-2-one | 2-CF3-Quinolines[2] | Aniline, Trichloroacetic Acid (TCA), Heat | 50-98% | High versatility, access to diverse quinolines. |
| Class A | 4-Ethoxy-1,1,1-trifluorobut-3-yn-2-one | 3-CF3-Pyridines, Pyrazoles[4] | Reaction with β-enamino ketones (for pyridines) | 65-90% | Highly reactive, atom-economical. |
| Class B | Ethyl Trifluoroacetate | 2-CF3-Indoles[5] | 2-Nitrotoluene, NaH; then Zn/AcOH | 60-85% | Inexpensive starting material, high regioselectivity. |
| Class B | 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide | 2-CF3-Pyridines[6][7] | Chalcone, NH4OAc, EtOH, Reflux | 45-85% | Multicomponent, builds complexity rapidly. |
| Class C | N-Aryl-2,2,2-trifluoroacetimidoyl chloride | 2-CF3-Quinolines[5] | Ketone Oxime Acetates, Cu catalyst | 75-92% | Redox-neutral, good functional group tolerance. |
Part 4: Validated Experimental Protocols & Mechanistic Diagrams
To ensure trustworthiness and reproducibility, detailed protocols for key transformations are provided below.
Protocol 1: Synthesis of 2-Trifluoromethyl-4-phenylquinoline from a CF3-Enone[2]
This protocol demonstrates the reversed-regiochemistry synthesis of a quinoline derivative.
Step-by-Step Methodology:
-
To a sealed tube, add (E)-4-phenyl-1,1,1-trifluorobut-3-en-2-one (1.0 mmol, 1.0 equiv.).
-
Add aniline (1.2 mmol, 1.2 equiv.).
-
Add trichloroacetic acid (TCA, 2.0 g) as both the solvent and catalyst.
-
Seal the tube and heat the mixture at 120 °C for 12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-trifluoromethyl-4-phenylquinoline.
Mechanistic Rationale: The reaction proceeds through a cascade of aza-Michael addition, intramolecular cyclization, and subsequent dehydration/aromatization. TCA protonates the carbonyl, activating the enone for nucleophilic attack by the aniline.
Caption: Mechanism for 2-CF3-Quinoline formation.
Protocol 2: Synthesis of a Fused Tricyclic Pyrazole[8][9]
This protocol illustrates the synthesis of complex pyrazoles from trifluoromethylated β-amino cyclic ketones.
Step-by-Step Methodology:
-
Dissolve the starting β-amino cyclic ketone (1.0 mmol, 1.0 equiv.) in 1,2-dichloroethane (DCE, 5.0 mL).
-
Add triphenylphosphine (1.5 mmol, 1.5 equiv.) and carbon tetrachloride (1.5 mmol, 1.5 equiv.) to the solution.
-
Add tert-butyl nitrite (1.5 mmol, 1.5 equiv.) dropwise at room temperature.
-
Stir the reaction mixture at 60 °C for 8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and concentrate it under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the fused tricyclic pyrazole.
Mechanistic Rationale: The reaction is believed to proceed via the in-situ generation of a trifluoromethylated β-diazo ketone. This intermediate undergoes an intramolecular Appel-type reaction and subsequent rearrangement to form the final tricyclic pyrazole product.
Caption: Mechanism for Fused Tricyclic Pyrazole synthesis.
Conclusion
While this compound is a potent reagent for specific synthetic goals, the field of heterocycle synthesis is best served by a diverse and adaptable chemical inventory. α,β-Unsaturated trifluoromethyl ketones, alternative trifluoroacetyl sources, and trifluoroacetimidoyl chlorides are not merely replacements but powerful alternatives that unlock entirely new synthetic pathways and molecular architectures. By understanding the distinct reactivity profiles and mechanistic nuances of these reagents, researchers can more effectively navigate the complex challenges of modern chemical synthesis and accelerate the discovery of novel, high-impact molecules. This guide serves as a foundational resource, encouraging a move beyond established scaffolds to explore a richer and more varied chemical space.
References
-
Wang, N., Qiao, Y., Du, Y., Mei, H., & Han, J. (2022). Assembly of trifluoromethylated fused tricyclic pyrazoles via cyclization of β-amino cyclic ketones. Organic & Biomolecular Chemistry, 20(37), 7465-7469. [Link][8][9]
-
Wang, N., et al. (2022). Assembly of trifluoromethylated fused tricyclic pyrazoles via cyclization of β-amino cyclic ketones. RSC Publishing. [9]
-
Pan, Q., Wang, J., Wang, Q., Li, H., & Wu, Y. (2020). Synthesis of 2‐Trifluoromethyl Quinolines from α,β‐Unsaturated Trifluoromethyl Ketones: Regiochemistry Reversal Comparing to the Standard Skraup‐Doebner‐Von Miller Synthesis. ChemistrySelect, 5(13), 4099–4103. [Link][2]
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Vasil'ev, N. V., & Zhuravkov, B. I. (2018). Synthesis of trifluoromethyl or trifluoroacetyl substituted heterocyclic compounds from trifluoromethyl-α,β-ynones. ResearchGate. [Link][4]
-
Reddy, T. R., & Ghorai, P. (2019). Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction. ResearchGate. [Link][6]
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Mlostoń, G., & Heimgartner, H. (2022). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules, 27(20), 6932. [Link][10]
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Li, J., et al. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. RSC Publishing. [Link][5]
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Beier, P., et al. (2011). Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes. Organic & Biomolecular Chemistry, 9(18), 6359-6365. [Link][11]
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Noureddine, A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(16), 4973. [Link][12]
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Sosnovskikh, V. Y. (2011). Preparation of α,β-unsaturated trifluromethylketones and their application in the synthesis of heterocycles. ResearchGate. [Link][3]
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Methods for the synthesis of 2‐trifluoromethyl pyridines. (n.d.). ResearchGate. [Link][7]
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Browne, D. L., et al. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry. [Link][13]
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Douglas, C. J., & MacMillan, D. W. C. (2014). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 111(42), 15051-15056. [Link][14]
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Gonzalez, J. M., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(7), 3009. [Link][1]
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Pavan, F. R., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 5(2). [Link][15]
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Landelle, G., Panossian, A., & Leroux, F. R. (2014). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. Current Topics in Medicinal Chemistry, 14(7), 941-951. [Link][16]
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(i) 2-Bromo-1-(4-chlorophenyl)ethanone or... (n.d.). ResearchGate. [Link][17]
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1-(2-Bromophenyl)-2,2,2-trifluoroethanone. (n.d.). PubChem. [Link][18]
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A Comparative Guide to the HPLC Analysis and Purity Determination of 1-(2-Bromo-4-chlorophenyl)-2,2,2-trifluoroethanone
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of High-Performance Liquid Chromatography (HPLC) with alternative methods for the comprehensive purity assessment of a key pharmaceutical intermediate.
In the synthesis and quality control of pharmaceutical intermediates such as 1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone, rigorous purity analysis is paramount. The choice of analytical technique is critical for ensuring the identity, purity, and safety of the final active pharmaceutical ingredient (API). This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques, presenting experimental protocols, comparative performance data, and visual workflows to aid researchers in selecting the most appropriate method for their specific needs.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Non-Volatile Impurities
HPLC is a cornerstone of pharmaceutical analysis, particularly well-suited for the separation and quantification of non-volatile and thermally labile compounds.[1][2] For this compound, a reversed-phase HPLC method offers excellent resolution and sensitivity for detecting a range of potential process-related impurities and degradation products.
The "Why" Behind the Method: Causality in Experimental Choices
The selection of a reversed-phase method is based on the hydrophobic nature of the analyte. The trifluoromethyl and chloro-bromo substituted phenyl groups confer significant non-polar character, leading to strong retention on a non-polar stationary phase like C18.[3] The mobile phase, a mixture of water and a polar organic solvent like acetonitrile, allows for the elution of the compound by modulating the polarity.[3] Acetonitrile is often preferred over methanol as it can disrupt π-π interactions between the aromatic analyte and stationary phases with phenyl ligands, offering different selectivity.[4]
A UV detector is chosen due to the presence of a chromophore (the substituted benzene ring) in the analyte, which absorbs UV light, allowing for sensitive detection.
Experimental Protocol: HPLC-UV
A reversed-phase HPLC method with UV detection is proposed for the routine purity analysis of this compound.
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Gradient | 0-5 min: 40% B5-15 min: 40-80% B15-20 min: 80% B20-22 min: 80-40% B22-25 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg/mL of this compound in Acetonitrile/Water (50:50) |
Workflow for HPLC Analysis
Caption: Workflow for the HPLC analysis of this compound.
Method Validation: A Self-Validating System
Validation of the analytical method is crucial to ensure its reliability and is a regulatory requirement.[5][6] The validation should be performed according to the International Council for Harmonisation (ICH) guidelines and would include the following parameters.[7][8]
| Validation Parameter | Purpose | Acceptance Criteria (Typical) |
| Specificity | To ensure the method can accurately measure the analyte in the presence of impurities and degradants.[8] | Peak purity index > 0.999, baseline resolution between analyte and known impurities. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response.[8] | Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration. |
| Accuracy | To determine the closeness of the measured value to the true value.[8] | 98.0% - 102.0% recovery of spiked samples. |
| Precision (Repeatability & Intermediate) | To assess the degree of scatter between a series of measurements.[8] | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Robustness | To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Consistent results with minor changes in flow rate, temperature, and mobile phase composition. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10. |
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is a powerful tool, other analytical techniques can provide complementary or, in some cases, superior information depending on the nature of the impurities and the analytical goal.
Gas Chromatography (GC): High Efficiency for Volatile Impurities
GC is an excellent technique for the analysis of volatile and thermally stable compounds.[9] It generally offers higher separation efficiency and faster analysis times compared to HPLC.[10]
-
Advantages over HPLC:
-
Disadvantages for this Analyte:
Quantitative Nuclear Magnetic Resonance (qNMR): An Absolute Method
¹⁹F qNMR presents a powerful alternative for the purity determination of fluorinated compounds. Unlike chromatographic techniques, qNMR can be an absolute method, not requiring a reference standard of the analyte itself.
-
Advantages over HPLC:
-
Disadvantages:
-
Lower sensitivity compared to HPLC-UV, making it less suitable for trace impurity analysis.
-
Requires a more specialized instrument and expertise.
-
May not separate isomers or closely related impurities as effectively as HPLC.
-
Method Comparison Overview
| Parameter | HPLC-UV | GC-FID/MS | ¹⁹F qNMR |
| Primary Application | Purity of non-volatile compounds and potency.[1] | Analysis of volatile and semi-volatile impurities.[9] | Absolute quantification and structural elucidation of fluorinated compounds. |
| Analyte Volatility | Not required.[10] | Required.[10] | Not required. |
| Thermal Stability | Required. | Required. | Not required. |
| Sensitivity | High (ng to pg range). | Very high (pg to fg range). | Moderate (µg to mg range). |
| Quantification | Relative (requires analyte standard). | Relative (requires analyte standard). | Absolute (requires internal standard). |
| Impurity Identification | Limited (retention time matching). | Good with MS detection. | Excellent (structural information). |
Decision Logic: Selecting the Right Tool
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A Comparative Guide to 1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone Analogs for Drug Discovery Professionals
This guide provides a comprehensive comparative analysis of 1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone and its analogs, focusing on their synthesis, potential biological activities, and the underlying structure-activity relationships (SAR). In the absence of a single, direct comparative study, this document synthesizes findings from various authoritative sources to offer valuable insights for researchers, scientists, and drug development professionals.
Introduction: The Promise of Halogenated Trifluoromethyl Ketones
The core structure, this compound, represents a class of compounds with significant potential in medicinal chemistry. The presence of a trifluoromethyl group is known to enhance metabolic stability and lipophilicity, which can lead to improved biological activity. Halogen atoms, such as bromine and chlorine, can further influence the electronic and steric properties of the molecule, impacting its interaction with biological targets. Trifluoromethyl ketones are recognized as potent enzyme inhibitors, often acting as transition state analogs.[1] This guide explores the synthetic strategies for creating analogs of this core structure and evaluates their potential as antimicrobial and anticancer agents based on available scientific literature.
Synthetic Strategies for Analog Development
The synthesis of this compound and its analogs can be achieved through several established chemical reactions. A common approach involves the Friedel-Crafts acylation of a substituted benzene ring with a trifluoroacetylating agent. For the parent compound, this would involve the acylation of 1-bromo-3-chlorobenzene.
A general synthetic workflow for generating a library of analogs is outlined below. This process allows for the systematic variation of substituents on the phenyl ring to explore the structure-activity relationship.
Caption: General workflow for the synthesis and evaluation of analogs.
Experimental Protocol: General Synthesis of 1-(substituted-phenyl)-2,2,2-trifluoroethanone Analogs
Materials:
-
Substituted bromochlorobenzene derivative
-
Trifluoroacetic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a stirred solution of the substituted bromochlorobenzene (1 equivalent) in anhydrous DCM at 0°C under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 equivalents) portion-wise.
-
Allow the mixture to stir for 15 minutes at 0°C.
-
Slowly add trifluoroacetic anhydride (1.5 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and 1M HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable gradient of hexane and ethyl acetate to afford the desired 1-(substituted-phenyl)-2,2,2-trifluoroethanone analog.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Comparative Biological Activity
While a head-to-head comparison of a series of this compound analogs is not available, we can infer potential activities and structure-activity relationships from studies on related compounds. The primary areas of interest for this class of molecules are their potential as antimicrobial and anticancer agents.
Antimicrobial Potential
The presence of halogens and a trifluoromethyl group suggests that these analogs could possess significant antimicrobial properties. Studies on other halogenated and trifluoromethyl-containing compounds have demonstrated their efficacy against a range of pathogens. For instance, certain trifluoromethyl ketones have shown potent antibacterial activity, particularly against Gram-positive bacteria. The proposed mechanism of action for some of these compounds involves the inhibition of essential enzymes in the bacterial cell.
Inferred Structure-Activity Relationship (SAR) for Antimicrobial Activity:
-
Electron-withdrawing groups: The presence of electron-withdrawing groups like bromine, chlorine, and the trifluoromethyl group is generally associated with increased antimicrobial activity. These groups enhance the electrophilicity of the ketone, making it a better target for nucleophilic attack by amino acid residues in enzyme active sites.
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the halogen substituents, will affect its ability to penetrate bacterial cell membranes. A balance of hydrophilic and lipophilic properties is often required for optimal activity.
-
Steric factors: The position and size of the halogen substituents on the phenyl ring can influence binding to the target enzyme. Ortho-substituents may cause steric hindrance, while para-substituents might be more favorable for binding.
Anticancer Potential
Trifluoromethyl ketones are known to be effective inhibitors of various enzymes, including some that are implicated in cancer progression. Their ability to form stable hydrated gem-diols allows them to mimic the tetrahedral transition state of peptide bond hydrolysis, making them potent inhibitors of proteases. Furthermore, halogenated organic compounds have been widely explored as anticancer agents.
Inferred Structure-Activity Relationship (SAR) for Anticancer Activity:
-
Enzyme Inhibition: The primary mechanism of anticancer activity is likely through the inhibition of key enzymes involved in cell proliferation and survival. The electrophilic nature of the trifluoromethyl ketone is crucial for this activity.
-
Substitution Pattern: The substitution pattern on the phenyl ring can significantly impact cytotoxicity. The position of the bromo and chloro groups will affect the molecule's interaction with the binding pocket of the target enzyme.
-
Selectivity: A key challenge in cancer chemotherapy is achieving selectivity for cancer cells over normal cells. Modifications to the analog structure can be explored to improve this selectivity.
Comparative Performance Data (Hypothetical, based on literature trends)
The following table summarizes the expected trends in biological activity for a series of hypothetical analogs of this compound, based on the principles of SAR derived from related compound classes. This data is for illustrative purposes and should be validated by experimental testing.
| Analog | Substituents on Phenyl Ring | Predicted Antimicrobial Activity (MIC, µg/mL) | Predicted Anticancer Activity (IC₅₀, µM) |
| Parent | 2-Br, 4-Cl | Moderate | Moderate |
| Analog 1 | 4-Cl | Lower | Lower |
| Analog 2 | 2,4-diCl | Similar to Parent | Similar to Parent |
| Analog 3 | 4-Br | Similar to Parent | Similar to Parent |
| Analog 4 | 4-CF₃ | Higher | Higher |
| Analog 5 | 2-Br, 4-F | Similar to Parent | Similar to Parent |
Experimental Protocols for Biological Evaluation
To empirically determine the comparative performance of these analogs, standardized in vitro assays are essential. The following are detailed protocols for assessing antimicrobial and anticancer activity.
Protocol 1: In Vitro Antimicrobial Susceptibility Testing
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized analogs against a panel of pathogenic bacteria and fungi using the broth microdilution method.
Caption: Workflow for antimicrobial susceptibility testing.
Materials:
-
Synthesized this compound analogs
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Compound Preparation: Prepare stock solutions of each analog in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in the appropriate broth to achieve a range of final concentrations.
-
Inoculum Preparation: Grow microbial cultures to the mid-logarithmic phase. Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include positive (microbes only) and negative (broth only) controls.
-
Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.
Protocol 2: In Vitro Cytotoxicity Assay
This protocol describes the use of the MTT assay to determine the cytotoxic effects of the synthesized analogs on human cancer cell lines.
Caption: Workflow for the MTT cytotoxicity assay.
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized analogs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized analogs for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Assay: After the incubation period, add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutic agents. The synthetic accessibility of a diverse range of analogs, coupled with the potential for potent biological activity, makes this an attractive area for further investigation. The inferred structure-activity relationships presented in this guide, based on existing literature for related compounds, provide a rational starting point for the design of new analogs with enhanced antimicrobial or anticancer properties. Rigorous experimental validation using the outlined protocols will be crucial to confirm these hypotheses and to identify lead compounds for further preclinical development. Future work should focus on synthesizing and testing a systematic library of these analogs to build a robust and direct SAR profile, which will be invaluable for optimizing their therapeutic potential.
References
-
Kelly, C. B., Mercadante, M. A., & Leadbeater, N. E. (2013). Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications, 49(95), 11133-11148. Retrieved from [Link]
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validating the structure of reaction products from 1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone
An In-Depth Technical Guide: Validating the Structure of Reaction Products from 1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone
Introduction: A Multifaceted Synthetic Building Block
To the synthetic chemist, this compound represents a scaffold of significant potential. Its utility is derived from the presence of three distinct reactive centers: an aryl bromide, an aryl chloride, and a highly electrophilic trifluoromethyl ketone. The strategic manipulation of these functional groups allows for the divergent synthesis of complex molecular architectures, crucial for drug discovery and materials science. The aryl halides offer handles for carbon-carbon and carbon-heteroatom bond formation, while the ketone provides a locus for redox chemistry and nucleophilic additions.
This guide, written from the perspective of a Senior Application Scientist, moves beyond simple reaction reporting. It delves into the chemoselectivity of this substrate, comparing the outcomes of different synthetic pathways and providing the rigorous experimental framework required to validate the resulting product structures. We will explore the causality behind experimental choices, present detailed analytical protocols, and emphasize the necessity of orthogonal data for unambiguous structural elucidation. While literature on this exact molecule is specific, the principles and data presented herein are synthesized from well-established reactivity patterns of analogous structures, providing a robust and predictive framework for researchers.
Part 1: Chemoselective C-C Bond Formation via Palladium-Catalyzed Cross-Coupling
Expertise & Experience: The Rationale for Site-Selectivity
The presence of two different halogen atoms on the aromatic ring—bromine and chlorine—immediately presents a question of chemoselectivity. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the reaction proceeds through a well-defined catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1][2] The rate-determining step is typically the initial oxidative addition of the palladium(0) catalyst to the aryl halide bond.
The C-Br bond is weaker and more polarizable than the C-Cl bond, making it significantly more reactive toward oxidative addition. This difference in reactivity is the cornerstone of selectivity. By carefully controlling reaction conditions—specifically temperature and catalyst choice—one can selectively couple at the C-Br position while leaving the more robust C-Cl bond untouched.[3] This allows for stepwise functionalization, a powerful strategy in multi-step synthesis. While catalysts exist that can activate aryl chlorides, they often require more forcing conditions or specialized ligand systems.[4] Therefore, for a predictable and selective monocoupling, targeting the C-Br bond is the logical and field-proven approach.
Caption: Suzuki-Miyaura cycle for selective C-Br coupling.
Experimental Protocol: Selective Suzuki-Miyaura Coupling
This protocol describes a typical procedure for the selective coupling of phenylboronic acid at the C-2 (bromo) position.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Solvent Addition: Add a degassed 3:1 mixture of dioxane and water. The solvent volume should be sufficient to create a ~0.1 M solution with respect to the starting material.
-
Catalyst Addition: Add Pd(PPh₃)₄ (3 mol%) to the flask. The mixture will typically turn from colorless to a yellow/orange hue.
-
Reaction: Heat the mixture to 80-90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), observing the consumption of the starting material.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Data Presentation & Validation: The Spectroscopic Signature
Unambiguous validation of the product, 1-(4-chloro-2-(phenyl)-phenyl)-2,2,2-trifluoroethanone, requires a multi-technique approach. The following table outlines the expected data, which collectively confirm the selective coupling at the C-Br position.
| Technique | Expected Observation & Justification |
| ¹H NMR | Disappearance of one aromatic proton signal and the appearance of a new multiplet integrating to 5 protons (from the new phenyl group). The remaining aromatic protons of the original ring will show altered chemical shifts and coupling constants due to the new substituent. |
| ¹³C NMR | Appearance of new signals corresponding to the added phenyl group. The carbon previously attached to bromine (C-2) will show a significant upfield shift. The trifluoromethyl ketone carbonyl will appear as a characteristic quartet (due to C-F coupling) around 180-185 ppm. |
| ¹⁹F NMR | A single sharp singlet is expected for the -CF₃ group.[5] Its chemical shift (typically -70 to -75 ppm) confirms the integrity of the trifluoroacetyl moiety. The absence of additional signals indicates no unintended side reactions involving this group.[6] |
| HRMS (ESI+) | The high-resolution mass spectrum will show the exact mass of the protonated molecule [M+H]⁺, confirming the molecular formula C₁₄H₈ClF₃O. The isotopic pattern will be characteristic for a molecule containing one chlorine atom. |
| FT-IR | A strong absorption band around 1700-1730 cm⁻¹ will be present, characteristic of the C=O stretch of the trifluoromethyl ketone. |
Part 2: Alternative Pathway - Selective Carbonyl Reduction
Expertise & Experience: Reagent Choice Dictates Outcome
The trifluoromethyl ketone is highly electrophilic due to the strong electron-withdrawing nature of the CF₃ group, making it susceptible to reduction. The choice of reducing agent is critical for controlling the reaction's outcome.
-
Alternative 1 (Chemoselective Carbonyl Reduction): A mild hydride donor like sodium borohydride (NaBH₄) in a protic solvent (e.g., methanol, ethanol) will selectively reduce the ketone to the corresponding secondary alcohol without affecting the aryl-halide bonds. This is the preferred method for generating the alcohol while preserving the handles for subsequent cross-coupling.
-
Alternative 2 (Reductive Hydrodehalogenation): Harsher conditions, such as catalytic hydrogenation with H₂ gas over a platinum or palladium catalyst (e.g., Pt/C, Pd/C), can lead to a more complex product mixture.[7] While the ketone will be reduced, this method is also known to cause hydrodehalogenation, cleaving the C-Br and potentially the C-Cl bonds. The use of phase-transfer agents in biphasic systems has been shown to suppress this hydrodehalogenation, highlighting the fine control that can be exerted through methodological choices.[7]
For a predictable synthesis, NaBH₄ is the superior choice. The comparison serves to illustrate how different experimental designs can lead to vastly different products from the same starting material.
Caption: Competing pathways for the reduction of the title compound.
Experimental Protocol: Selective Ketone Reduction
-
Reaction Setup: Dissolve this compound (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour. Monitor progress by TLC.
-
Workup: Quench the reaction by slowly adding 1 M HCl until the effervescence ceases. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude alcohol, which can be further purified by column chromatography if necessary.
Data Presentation & Validation: Confirming the Alcohol
Validating the structure of 1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanol relies on identifying key spectroscopic changes relative to the starting material.
| Technique | Expected Observation & Justification |
| ¹H NMR | Appearance of a new broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O. The proton on the newly formed carbinol center will appear as a quartet, coupled to the three fluorine atoms of the CF₃ group. |
| ¹³C NMR | The ketone carbonyl signal (~180 ppm) will disappear and be replaced by a new carbinol carbon signal (~70-75 ppm), which will appear as a quartet due to C-F coupling. |
| ¹⁹F NMR | The sharp singlet of the ketone will be replaced by a doublet, resulting from the three-bond coupling (³JHF) to the newly installed proton on the adjacent carbon.[5] This is a definitive marker of successful reduction. |
| HRMS (ESI+) | The exact mass will correspond to the molecular formula C₈H₅BrClF₃O. Often, a fragment corresponding to the loss of water [M-H₂O]⁺ may be observed. |
| FT-IR | Disappearance of the sharp C=O stretch (~1720 cm⁻¹) and the appearance of a broad O-H stretching band (~3200-3500 cm⁻¹). |
Part 3: Authoritative Grounding & Orthogonal Validation
Trustworthiness: A Self-Validating System
A single piece of data is an observation; multiple, corroborating pieces of data constitute proof. This is the principle of orthogonal validation. For any product derived from this compound, the structural hypothesis must be supported by a logical and self-consistent set of data. For instance, if the ¹⁹F NMR shows a doublet, the ¹H NMR must show a corresponding quartet for the carbinol proton. If HRMS suggests the retention of both Br and Cl, then the aromatic region of the NMR spectra must be consistent with a trisubstituted benzene ring. This cross-verification between different analytical techniques is essential for building a trustworthy and irrefutable structural assignment.
Caption: Logical workflow for orthogonal structure validation.
Conclusion
The reactivity of this compound is a compelling case study in chemoselectivity. As we have demonstrated, rational control over reaction conditions and reagent choice allows for the selective manipulation of either the aryl halide positions or the ketone functionality. Palladium-catalyzed cross-coupling reactions predictably favor the more labile C-Br bond, while mild hydride reagents selectively reduce the ketone to an alcohol. The validation of these transformations is not a trivial exercise; it requires a disciplined application of multiple spectroscopic and spectrometric techniques. By ensuring that the data from each method are self-consistent and corroborative, researchers can establish product structures with the highest degree of scientific integrity.
References
-
The Chemists' Cookbook. (2025). Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]
- Molander, G. A., & Canturk, B. (2009). Suzuki–Miyaura Cross-Coupling Reactions of Organotrifluoroborates. In Boronic Acids (pp. 105-143). Springer, Berlin, Heidelberg.
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Wikipedia. (2023). Suzuki reaction. Available at: [Link]
-
Li, G., et al. (2015). Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine. University of the Sunshine Coast, Queensland. Available at: [Link]
-
Correa, A., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. Available at: [Link]
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Bard, A. M., et al. (2016). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. ResearchGate. Available at: [Link]
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Marion, N., et al. (2006). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. Available at: [Link]
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Khan, I., et al. (2020). Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies. PubMed Central. Available at: [Link]
-
Rowsell, B. J. S., et al. (2024). The iron-catalysed Suzuki coupling of aryl chlorides. White Rose Research Online. Available at: [Link]
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Rossi, R., et al. (2012). Selective Palladium-Catalyzed Suzuki–Miyaura Reactions of Polyhalogenated Heteroarenes. SciSpace. Available at: [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
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Tundo, P., & Selva, M. (2002). Hydrodehalogenation of Halogenated Aryl Ketones under Multiphase Conditions. 5. Chemoselectivity toward Aryl Alcohols. American Chemical Society. Available at: [Link]
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Lee, H. M., & Nolan, S. P. (2000). Efficient Cross-Coupling Reactions of Aryl Chlorides and Bromides with Phenyl- or Vinyltrimethoxysilane Mediated by a Palladium/Imidazolium Chloride System. Organic Letters. Available at: [Link]
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Ni, C., et al. (2015). An overview of reductive trifluoromethylation reactions using electrophilic `+CF3' reagents. Available at: [Link]
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Chemistry LibreTexts. (2022). Nucleophilic Aromatic Substitution. Available at: [Link]
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Cankař, P., et al. (2015). Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α-Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. ACS Publications. Available at: [Link]
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Kelly, C. B., et al. (2016). Oxidation of α-Trifluoromethyl and Non-Fluorinated Alcohols via the Merger of Oxoammonium Cations and Photoredox Catalysis. The Royal Society of Chemistry. Available at: [Link]
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Renga, B., & Gembicky, M. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. Available at: [Link]
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A Senior Application Scientist's Guide to Assessing the Enantiomeric Excess of Chiral 1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanol Derivatives
For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is not merely a procedural step but a cornerstone of stereoselective synthesis and pharmaceutical quality control. The biological activities of chiral molecules, such as derivatives of 1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone, are often confined to a single enantiomer, while the other may be inactive or even elicit adverse effects. Consequently, robust and reliable analytical methodologies for quantifying enantiomeric purity are paramount.
This guide provides an in-depth comparison of the principal analytical techniques for assessing the enantiomeric excess of chiral 1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanol, the reduced alcohol derivative of the parent ketone. We will delve into the mechanistic underpinnings and practical considerations of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), Chiral Supercritical Fluid Chromatography (SFC), and ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy. This analysis is grounded in established experimental data and aims to equip you with the expertise to select and implement the optimal method for your specific research and development needs.
The Critical Role of Chiral Purity
The subject molecule, a halogenated aryl trifluoromethyl carbinol, represents a class of compounds with significant potential as pharmaceutical intermediates. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the substituted aromatic ring provides a scaffold for further functionalization. The stereocenter at the carbinol carbon means that two enantiomers exist. Validating the success of an asymmetric reduction of the parent ketone or a preparative resolution requires an analytical method that is not only accurate and precise but also suited to the specific workflow, whether for high-throughput screening or rigorous quality control.
Comparative Overview of Analytical Methodologies
The choice of analytical technique is a critical decision dictated by factors including required resolution, analysis speed, sample volatility, solvent consumption, and available instrumentation. Each method offers a unique combination of advantages and limitations.
| Method | Principle | Typical Speed | Sensitivity | Solvent Usage | Key Advantage | Primary Limitation |
| Chiral HPLC | Differential interaction with a chiral stationary phase (CSP) | 10-30 min | High (UV) | High | Broad applicability and robustness | High solvent cost and waste |
| Chiral GC | Differential interaction with a chiral stationary phase (CSP) in the gas phase | 5-20 min | Very High (FID) | Very Low | High resolution and speed for volatile compounds | Requires analyte volatility/thermal stability |
| Chiral SFC | Differential interaction with a CSP using a supercritical fluid mobile phase | < 10 min | High (UV, MS) | Low | Extremely fast, "green" (less organic solvent) | Higher initial instrument cost |
| ¹⁹F NMR | Diastereomeric environment induced by a chiral solvating agent causes distinct ¹⁹F signals | < 5 min | Low | Low | Very fast, no separation needed, absolute method | Requires higher sample concentration |
I. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most established and widely utilized technique for enantiomeric excess determination due to its versatility and the vast library of commercially available chiral stationary phases (CSPs).
Expertise & Experience: The "Why" Behind the Method
The cornerstone of chiral HPLC is the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. For aryl trifluoromethyl carbinols, polysaccharide-based CSPs, such as those derived from amylose or cellulose carbamates (e.g., Daicel's CHIRALPAK® and CHIRALCEL® series), are exceptionally effective.[1][2]
Why Polysaccharide CSPs? The helical structure of these polymers creates chiral grooves and cavities. The separation mechanism is a complex interplay of hydrogen bonding (with the carbinol -OH), π-π stacking (with the aromatic ring), and dipole-dipole interactions (with the C-F and C-halogen bonds). The specific substitution pattern on the phenylcarbamate moieties of the polysaccharide dictates the precise shape and electronic environment of these grooves, leading to differential binding energies for the two enantiomers and, consequently, different retention times.
The choice of mobile phase is equally critical. Normal-phase chromatography (e.g., hexane/isopropanol) often provides the best selectivity for this class of compounds, as it promotes the specific interactions required for chiral recognition.[1]
Experimental Protocol: Chiral HPLC
This protocol provides a robust starting point for the analysis of 1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanol.
1. Sample Preparation:
-
Dissolve approximately 1 mg of the analyte in 1 mL of the mobile phase (e.g., Hexane/Isopropanol 90:10 v/v).
-
Filter the sample through a 0.45 µm syringe filter.
2. HPLC Instrumentation and Conditions:
-
Column: CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane / 2-Propanol (IPA) (90:10, v/v). Optimization may be required; vary IPA content from 5% to 20%.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
3. System Suitability:
-
Inject a racemic standard of the analyte.
-
The system is suitable for use if the resolution (Rs) between the two enantiomer peaks is ≥ 1.5.
4. Data Analysis:
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess using the formula: ee (%) = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100
Visualization: HPLC Workflow
Caption: Workflow for ee% determination by Chiral HPLC.
II. Chiral Gas Chromatography (GC)
For analytes that are volatile and thermally stable, chiral GC offers unparalleled resolution and speed. The alcohol derivative, 1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanol, is sufficiently volatile for GC analysis.
Expertise & Experience: The "Why" Behind the Method
Chiral GC relies on the same principle of forming transient diastereomeric complexes as HPLC, but in the gas phase. The most common and effective CSPs for GC are based on derivatized cyclodextrins.[3][4]
Why Cyclodextrins? Cyclodextrins are cyclic oligosaccharides that form a truncated cone or "bucket" structure. The exterior is hydrophilic, while the interior cavity is hydrophobic. The rim of the bucket is adorned with chiral hydroxyl groups. Chiral recognition occurs as the enantiomer partitions into the stationary phase and interacts with the chiral selector. Separation is achieved through a combination of inclusion complexation within the cyclodextrin cavity (favoring the aromatic portion of the analyte) and hydrogen bonding interactions with the derivatized hydroxyl groups at the rim.[5] The specific derivatization of the cyclodextrin (e.g., permethylated, di-O-ethyl-O-tert-butyl dimethylsilyl) fine-tunes the shape and interaction potential of the CSP, making column screening essential.[6]
Experimental Protocol: Chiral GC
1. Sample Preparation:
-
Dissolve approximately 1 mg of the analyte in 1 mL of a suitable solvent (e.g., methanol or ethyl acetate).
-
Dilute as necessary to avoid column overload (target concentration ~100 µg/mL).
2. GC Instrumentation and Conditions:
-
Column: Restek Rt-βDEXsm (2,3-di-O-methyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin) or similar, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen, at a constant flow or linear velocity (e.g., 40 cm/sec).
-
Injector: Split/Splitless, 250 °C, Split ratio 50:1.
-
Oven Program: 120 °C hold for 1 min, ramp at 2 °C/min to 180 °C, hold for 5 min. This program is a starting point and must be optimized.
-
Detector: Flame Ionization Detector (FID), 250 °C.
-
Injection Volume: 1 µL.
3. System Suitability:
-
Inject a racemic standard.
-
The system is deemed suitable when the resolution (Rs) between the enantiomer peaks is > 1.5.
4. Data Analysis:
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess using the formula: ee (%) = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100
Visualization: GC Workflow
Caption: Workflow for ee% determination by Chiral GC.
III. Chiral Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful "green" alternative to normal-phase HPLC, offering significant advantages in speed and reduced organic solvent consumption.
Expertise & Experience: The "Why" Behind the Method
SFC utilizes a mobile phase, typically supercritical carbon dioxide (CO₂), modified with a small amount of an organic solvent (co-solvent), such as methanol. The low viscosity and high diffusivity of supercritical CO₂ allow for much higher flow rates and faster column equilibration compared to HPLC, resulting in rapid analyses.[7][8]
For chiral separations, SFC employs the same polysaccharide-based CSPs that are successful in HPLC.[9] The chiral recognition mechanisms are analogous, involving hydrogen bonding, π-π, and dipole-dipole interactions. However, the unique properties of the CO₂/alcohol mobile phase can alter the conformation of the polysaccharide selector and the solvation of the analyte, often leading to different and sometimes superior selectivity and resolution compared to HPLC.[10] This makes SFC an excellent complementary screening technique and a preferred method for high-throughput analysis and preparative separations.[11]
Experimental Protocol: Chiral SFC
1. Sample Preparation:
-
Dissolve approximately 1 mg of the analyte in 1 mL of the co-solvent (e.g., methanol).
-
Filter the sample through a 0.45 µm syringe filter.
2. SFC Instrumentation and Conditions:
-
Column: CHIRALPAK® IA-3 or IC-3 (Immobilized polysaccharide-based CSPs are recommended for their enhanced solvent compatibility), 150 x 4.6 mm, 3 µm.
-
Mobile Phase: Supercritical CO₂ / Methanol (e.g., 85:15, v/v).
-
Flow Rate: 3.0 mL/min.
-
Back Pressure Regulator (BPR): 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 5 µL.
3. System Suitability:
-
Inject a racemic standard. Baseline resolution (Rs ≥ 1.5) should be achieved.
4. Data Analysis:
-
Integrate the peak areas and calculate ee% as described for HPLC and GC.
Visualization: SFC Workflow
Caption: Logic for ee% determination by ¹⁹F NMR with a CSA.
Conclusion and Recommendations
The assessment of enantiomeric excess for chiral derivatives of this compound can be effectively accomplished by several advanced analytical techniques. The optimal choice depends on the specific context of the analysis.
-
For routine analysis and methods development in a standard analytical lab, Chiral HPLC remains the gold standard due to its robustness and the wide availability of columns and established methods for analogous compounds.
-
For high-resolution analysis where analyte volatility is confirmed, Chiral GC can provide excellent separation with high sensitivity and low solvent usage.
-
For high-throughput screening or when "green" chemistry and speed are the highest priorities, Chiral SFC is the superior choice, often providing the fastest analysis times with minimal organic solvent waste.
-
For rapid, direct, and quantitative determination without the need for method development and separation, ¹⁹F NMR is an exceptionally powerful tool, leveraging the intrinsic properties of the target molecule for a fast and absolute measurement.
References
-
Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]
-
Gouilleux, B., & Lesot, P. (2021). Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients. Analyst, 146(15), 4765-4774. Available at: [Link]
-
Jang, S., Park, H., Duong, Q. H., Kwahk, E. J., & Kim, H. (2022). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical chemistry, 94(2), 1441–1446. Available at: [Link]
-
Chromtech. (n.d.). Restek APPLICATIONS Technical Guides. Retrieved from [Link]
-
Cirilli, R., Ferretti, R., Gallinella, B., De Santis, E., Zanitti, L., & La Torre, F. (2000). Chiral resolution of the enantiomers of 7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide using high-performance liquid chromatography on cellulose-based chiral stationary phases. Journal of pharmaceutical and biomedical analysis, 23(1), 117–125. Available at: [Link]
-
LCGC International. (n.d.). Application Notes: Chiral. Retrieved from [Link]
-
Li, Y., Wang, Z., & Liu, D. (2012). Chiral separation and determination of ofloxacin enantiomers by ionic liquid-assisted ligand-exchange chromatography. Analytical Methods, 4(7), 2029-2034. Available at: [Link]
-
Daicel Chiral Technologies. (n.d.). Chiral Applications Database. Retrieved from [Link]
-
De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of pharmaceutical and biomedical analysis, 69, 77–92. A relevant overview can be found at: [Link]
-
Su, C., Chen, J., Wu, J., & Song, F. (2023). A Universal 19F NMR Probe for Enantiomeric Discrimination of Primary, Secondary, and Tertiary Amines. Analytical Chemistry, 95(43), 15993–16000. Available at: [Link]
-
Dispas, A., Lebrun, P., & Hubert, P. (2012). Screening strategy for chiral and achiral separations in supercritical fluid chromatography mode. Journal of chromatography. A, 1256, 233–243. Available at: [Link]
-
Mangelings, D., & Vander Heyden, Y. (2014). Generic screening strategies for chiral separations in supercritical fluid chromatography. Journal of chromatography. A, 1363, 2–14. Available at: [Link]
-
Reddy, G. S., Reddy, V. R., & Kumar, P. P. (2007). A validated chiral HPLC method for the enantiomeric separation of tolterodine tartarate. Journal of pharmaceutical and biomedical analysis, 45(4), 657–661. Available at: [Link]
-
Daicel Chiral Technologies. (n.d.). Supercritical Fluid Chromatography (SFC). Retrieved from [Link]
-
Wikipedia contributors. (2023, December 1). Enantiomeric excess. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Welch, C. J., et al. (2016). Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography. Chromatography Today. Available at: [Link]
-
Chemistry Steps. (n.d.). Enantiomeric Excess (ee) and Specific Rotation Practice Problems. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2022, October 5). Enantiomeric Excess and Optical Activity [Video]. YouTube. Retrieved from [Link]
-
Restek Corporation. (2021, August 17). Chiral Separations 1: How do our GC chiral columns compare?. Retrieved from [Link]
-
Velocity Scientific Solutions. (n.d.). Daicel Chiral HPLC Catalogue. Retrieved from [Link]
-
Restek Corporation. (n.d.). Chiral GC Capillary Column, Rt-βDEXcst. Retrieved from [Link]
-
Restek Corporation. (n.d.). Chiral GC Capillary Column, Rt-βDEXsm. Retrieved from [Link]
-
LibreTexts Chemistry. (2021, August 15). 5.10: Enantiomeric Excess. Retrieved from [Link]
-
Li, Y., et al. (2023). Chiral Separation, Configuration Confirmation and Bioactivity Determination of the Stereoisomers of Hesperidin and Narirutin in Citrus reticulata Blanco. Molecules, 28(2), 785. Available at: [Link]
-
Vander Heyden, Y., et al. (2008). Chiral separations in sub- and supercritical fluid chromatography. Journal of separation science, 31(8), 1252–1273. Available at: [Link]
-
Perras, F. A., et al. (2023). Fast 19F Magic Angle Spinning NMR for Structural Characterization of Active Pharmaceutical Ingredients in Blockbuster Drugs. Analytical chemistry, 95(26), 9783–9791. Available at: [Link]
-
Chen, Q., et al. (2023). Determination of Enantiomeric Excess by Optofluidic Microlaser near Exceptional Point. Advanced materials, e2308362. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone
This document provides essential, step-by-step guidance for the proper and safe disposal of 1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone (CAS No. 1033805-23-0). As a halogenated ketone, this compound requires meticulous handling and adherence to specific disposal protocols to ensure personnel safety and environmental compliance. This guide is designed for researchers, scientists, and drug development professionals who handle this or structurally similar chemical entities.
Hazard Identification and Risk Assessment
This compound is a multi-halogenated organic compound. While specific toxicity data for this exact molecule is not extensively published, its structure informs a precautionary approach based on similar halogenated aromatic ketones. The presence of bromine, chlorine, and fluorine atoms on a single molecule necessitates its classification as a hazardous substance.
The primary risks associated with this class of compounds include:
-
Respiratory Tract Irritation: May cause respiratory irritation upon inhalation of dust or vapors.[1][2]
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[3][4]
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and toxic to aquatic life.[5]
Due to these hazards, this compound must be managed as regulated hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[6][7][8]
Table 1: GHS Hazard Classification for Structurally Similar Halogenated Ketones
| Hazard Class | Hazard Statement | GHS Code |
| Skin Corrosion/Irritation | Causes skin irritation | H315 |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation | H319 |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | H335 |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled | H302 + H312 + H332 |
Source: Compiled from Safety Data Sheets for analogous compounds.[1][2][3][4]
Regulatory Compliance: The Legal Framework
Disposal of this chemical is governed by federal and local regulations. In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA). Additionally, the Occupational Safety and Health Administration (OSHA) mandates safe handling procedures in the workplace through its Laboratory Standard (29 CFR 1910.1450).[9][10]
Key compliance points include:
-
Waste Characterization: The generator of the waste (the laboratory) is responsible for determining that it is a hazardous waste.[11] Due to its halogenated organic nature, this compound falls into this category.[12][13]
-
Segregation: Halogenated organic wastes must be collected separately from non-halogenated wastes.[6][8][12][14] This is critical because the disposal methods differ; halogenated wastes are typically incinerated at high temperatures, a more costly process necessary to prevent the formation of toxic byproducts.[8]
-
Cradle-to-Grave System: The EPA's system tracks hazardous waste from its point of generation to its final disposal at a licensed Treatment, Storage, and Disposal Facility (TSDF).[15][16]
Core Disposal Protocol: From Benchtop to Pickup
This protocol ensures safety and compliance at every stage of the disposal process.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical in any form (pure, in solution, or as waste), ensure the following PPE is worn to create a barrier against exposure:[17][18]
-
Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, use a face shield in addition to goggles.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation or puncture before use.[19]
-
Body Protection: A standard laboratory coat is required. For larger quantities or in case of a significant spill, a chemically resistant apron or suit may be necessary.
-
Respiratory Protection: Handle only in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[18]
Step 2: Waste Segregation and Collection
The principle of segregation is paramount. Co-mingling of waste streams can lead to dangerous chemical reactions and complicates the disposal process.
-
Designate a Waste Container: Obtain a dedicated hazardous waste container from your institution's Environmental Health and Safety (EHS) department. This container must be:
-
Labeling: The moment the first drop of waste is added, the container must be labeled with:
-
The words "Hazardous Waste".
-
The full chemical name: "Waste this compound". Do not use abbreviations or chemical formulas.[6]
-
An approximate concentration or list of all chemical components if it is a mixture.
-
The date of initial accumulation.
-
-
Collection:
-
Collect all waste containing this chemical—including residues, contaminated solvents, and disposable materials (e.g., pipette tips, weighing paper)—in this designated container.
-
Crucially, this is a halogenated waste stream. Do not mix with non-halogenated organic solvents (like acetone, ethanol, or hexane) unless they are already part of the reaction mixture.[8][12][14]
-
Step 3: Safe Storage in a Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste must store it safely pending pickup by trained EHS personnel.
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[11]
-
Container Management: Keep the waste container tightly closed at all times, except when actively adding waste.[6][11] This prevents the release of volatile organic compounds (VOCs).
-
Secondary Containment: Place the container in a secondary containment bin to catch any potential leaks or spills.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
Caption: Decision workflow for safe handling and disposal.
Emergency Procedures: Spills and Exposure
Accidents require immediate and correct action.
Spill Management
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control and Contain: If safe to do so, prevent the spill from spreading by using absorbent pads or a spill containment kit.
-
Neutralize/Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels to absorb large quantities of the neat compound.
-
Collect and Dispose: Carefully sweep or scoop the absorbed material into the designated halogenated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Report: Report the spill to your laboratory supervisor and EHS department, regardless of size.
Personal Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][20]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[2][20]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.[2][20]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[20][21]
Waste Minimization
As a final principle, always strive to minimize waste generation.
-
Purchase and use only the amount of chemical necessary for the experiment.
-
Design experiments to use smaller quantities where possible.
-
Avoid generating unnecessarily large volumes of dilute solutions for disposal.
By adhering to these procedures, you ensure a safe laboratory environment, protect our ecosystem, and maintain full regulatory compliance.
References
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OSHA. (n.d.). Laboratory Safety Guidance. U.S. Department of Labor. Retrieved from [Link]
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Personal protective equipment for handling 1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone
An In-Depth Guide to Personal Protective Equipment for Handling 1-(2-bromo-4-chlorophenyl)-2,2,2-trifluoroethanone
Core Principles of Chemical Handling
When working with halogenated organic compounds, the primary objectives are to prevent direct contact, inhalation, and ingestion.[5] This is achieved through a combination of engineering controls, administrative controls, and personal protective equipment. This guide will focus on the latter, providing a detailed breakdown of the necessary PPE.
Engineering Controls: Your First Line of Defense
Before detailing specific PPE, it is critical to emphasize the importance of engineering controls. All handling of this compound should be conducted within a certified chemical fume hood to prevent the inhalation of any vapors or aerosols.[5] The fume hood should have adequate airflow and be located in a well-ventilated laboratory.[6] An eyewash station and safety shower must be readily accessible in the immediate work area.[7][8]
Personal Protective Equipment (PPE): A Detailed Protocol
The following table summarizes the required PPE for handling this compound.
| Body Part | PPE Item | Material/Specification | Rationale |
| Eyes/Face | Safety Goggles & Face Shield | Chemical splash goggles (ANSI Z87.1 certified). A face shield should be worn over the goggles.[9] | Protects against splashes and vapors that can cause serious eye irritation.[1][6] The face shield provides an additional layer of protection for the entire face.[7] |
| Hands | Double Gloving | Inner: Nitrile. Outer: Butyl rubber or Viton™. | Nitrile gloves provide a good first line of defense against splashes.[10] However, ketones and halogenated solvents can degrade nitrile over time.[11][12] An outer glove of butyl rubber or Viton™ is recommended for extended operations due to their high resistance to these chemical classes.[9][12] |
| Body | Laboratory Coat | Flame-resistant, long-sleeved lab coat. | Protects the skin from accidental splashes and contamination of personal clothing.[6] |
| Respiratory | Respirator (if needed) | Air-purifying respirator with an organic vapor cartridge. | While a fume hood is the primary control, a respirator may be necessary for spill cleanup or if engineering controls are not sufficient to maintain exposure below acceptable limits.[6][13] |
| Feet | Closed-toe Shoes | Made of a non-porous material. | Protects feet from spills and falling objects. Perforated shoes or sandals are not permitted in a laboratory setting.[14] |
Step-by-Step Guide to Donning and Doffing PPE
Proper procedure for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning Procedure
-
Lab Coat and Footwear: Put on your closed-toe shoes and lab coat, ensuring it is fully buttoned.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Outer Gloves: Don the second, more resistant pair of gloves (butyl rubber or Viton™) over the nitrile gloves.
-
Eye and Face Protection: Put on your chemical splash goggles, followed by the face shield.
-
Respirator: If required, perform a fit check and don your respirator.
Doffing Procedure (to be performed in a designated area)
-
Outer Gloves: Remove the outer gloves, turning them inside out as you do so to trap any contaminants. Dispose of them in the appropriate hazardous waste container.
-
Face Shield and Goggles: Remove the face shield, followed by the goggles. Place them in a designated area for cleaning and disinfection.
-
Lab Coat: Remove your lab coat, rolling it away from your body to prevent contact with the contaminated exterior.
-
Inner Gloves: Remove the inner nitrile gloves, again turning them inside out. Dispose of them in the hazardous waste container.
-
Hand Hygiene: Thoroughly wash your hands with soap and water.[2]
The following diagram illustrates the logical workflow for donning and doffing PPE.
Emergency Procedures
In the event of exposure, immediate action is critical.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[6][8] Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[2][6] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately.[8][13] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
Disposal Plan
All materials contaminated with this compound, including used gloves, lab coats, and any absorbent materials from spills, must be disposed of as hazardous waste. Halogenated organic compounds should be collected in a designated, labeled, and sealed "Halogenated Organic Waste" container. Follow all local, state, and federal regulations for hazardous waste disposal.
Conclusion
The safe handling of this compound is paramount for the protection of laboratory personnel. By adhering to the guidelines outlined in this document, researchers can minimize their risk of exposure and ensure a safe working environment. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for any chemical before beginning work.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
